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  • Product: 1-Cyclopentylcyclopropan-1-ol
  • CAS: 1248312-70-0

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Cyclopentylcyclopropan-1-ol: A Modular Technical Guide

Executive Summary & Structural Disambiguation Target Molecule: 1-Cyclopentylcyclopropan-1-ol Starting Material: Cyclopentanone Primary Application: Bioisostere construction in fragment-based drug discovery (FBDD); metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

Target Molecule: 1-Cyclopentylcyclopropan-1-ol Starting Material: Cyclopentanone Primary Application: Bioisostere construction in fragment-based drug discovery (FBDD); metabolic stability enhancement via cyclopropyl incorporation.[1]

Critical Structural Disambiguation

Before commencing synthesis, the researcher must distinguish between two isomers often confused in nomenclature. This guide focuses on Target A , as specified by the prompt's nomenclature.

  • Target A (1-Cyclopentylcyclopropan-1-ol): A cyclopropane ring with a hydroxyl group and a cyclopentyl substituent at C1.[1] This requires a Kulinkovich reaction sequence.[1][2][3][4][5]

  • Target B (1-Cyclopropylcyclopentan-1-ol): A cyclopentane ring with a hydroxyl group and a cyclopropyl substituent at C1.[1] This is accessed via simple Grignard addition (CyclopropylMgBr + Cyclopentanone).[1]

This guide details the synthesis of Target A , which requires the one-carbon homologation of cyclopentanone followed by titanium-mediated cyclopropanation.

Strategic Retrosynthesis

To synthesize 1-cyclopentylcyclopropan-1-ol from cyclopentanone, we must first convert the C5 ketone into a C5-carboxylate ester (homologation), which serves as the substrate for the Kulinkovich reaction.[1]

Retrosynthesis Figure 1: Retrosynthetic Disconnection Plan Target 1-Cyclopentylcyclopropan-1-ol (Target) Ester Methyl Cyclopentanecarboxylate (Key Intermediate) Target->Ester Kulinkovich (Ti(OiPr)4, EtMgBr) Nitrile Cyclopentanecarbonitrile Ester->Nitrile Pinner/Hydrolysis Start Cyclopentanone (Starting Material) Nitrile->Start Van Leusen (TosMIC)

Phase 1: Homologation (Cyclopentanone to Nitrile)

Objective: Convert cyclopentanone to cyclopentanecarbonitrile using the Van Leusen reaction. This method avoids the toxicity of HCN and the multi-step nature of Wittig homologations.

Mechanistic Insight

The reaction utilizes Tosylmethyl Isocyanide (TosMIC) .[1][6][7][8][9] The TosMIC anion adds to the ketone, followed by a 5-endo-dig cyclization to an oxazoline intermediate.[1][8] Base-induced fragmentation releases the nitrile, effectively adding one carbon atom while retaining the ring structure.[1]

Protocol 1: Van Leusen Reductive Cyanation

Reagents: Cyclopentanone (1.0 eq), TosMIC (1.1 eq), t-BuOK (2.5 eq), DME/EtOH (25:1).[1]

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve TosMIC (19.5 g, 100 mmol) in dry 1,2-dimethoxyethane (DME, 200 mL).
    
  • Cooling: Cool the solution to -10°C using an ice/acetone bath.

  • Base Addition: Add t-BuOK (28.0 g, 250 mmol) in portions, maintaining internal temperature < 0°C. The mixture will turn deep brown.

  • Substrate Addition: Add Cyclopentanone (8.4 g, 100 mmol) dropwise over 30 minutes.

  • Alcoholysis: After 1 hour at 0°C, add absolute Ethanol (10 mL). This promotes the fragmentation of the intermediate oxazoline.

  • Reflux: Warm to room temperature, then heat to reflux for 2 hours.

  • Workup: Cool to RT. Filter off solids.[1] Concentrate the filtrate. Redissolve in

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distillation (approx. 60-65°C at 15 mmHg) yields cyclopentanecarbonitrile.[1]

Yield Expectation: 75-85%

Phase 2: Esterification

Objective: Convert the nitrile to methyl cyclopentanecarboxylate.

Protocol 2: Acid-Mediated Methanolysis[1]
  • Dissolve cyclopentanecarbonitrile (50 mmol) in Methanol (100 mL).

  • Bubble dry HCl gas into the solution at 0°C until saturation (Pinner salt formation).

  • Add water (2 mL) carefully and reflux for 3 hours.

  • Concentrate methanol, extract with ether, wash with

    
    , and distill.[1]
    

Checkpoint: Isolate Methyl Cyclopentanecarboxylate .[1]

  • Boiling Point: ~155°C (atmospheric).[1]

  • NMR Validation:

    
     3.65 (s, 3H, -OCH3), 2.7 (m, 1H, CH-CO).[1]
    

Phase 3: The Kulinkovich Cyclopropanation

Objective: Transform the ester into the 1-substituted cyclopropanol using the titanium-mediated coupling with a Grignard reagent.[2][3]

Mechanistic Pathway

This transformation relies on the formation of a titanacyclopropane species (generated from EtMgBr and Ti(OiPr)4).[2][3][4][10] This species acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl twice to form the cyclopropane ring.[2][3]

Kulinkovich Figure 2: Catalytic Cycle of the Kulinkovich Reaction Ti4 Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Catalyst) Ti4->Titanacycle Ligand Exchange (- Ethane/Ethene) EtMgBr 2 EtMgBr EtMgBr->Titanacycle Intermediate1 Oxatitanacyclopentane Titanacycle->Intermediate1 + Ester Ester Methyl Cyclopentanecarboxylate Product_Mg Magnesium Cyclopropoxide Intermediate1->Product_Mg Ring Contraction + EtMgBr Product_Mg->Titanacycle Regenerates Catalyst Final 1-Cyclopentylcyclopropan-1-ol Product_Mg->Final H3O+ Quench

Protocol 3: Titanium-Mediated Cyclopropanation

Safety Note: This reaction generates ethylene gas.[1] Ensure adequate venting.[1]

Reagents:

  • Methyl Cyclopentanecarboxylate (1.0 eq, 20 mmol)

  • Ethylmagnesium bromide (3.0 M in

    
    , 4.0 eq)
    
  • Titanium(IV) isopropoxide (0.1 eq, 10 mol%)

  • Solvent: Dry THF or

    
    .[1]
    

Procedure:

  • Catalyst Setup: In a dry flask under Argon, dissolve Methyl Cyclopentanecarboxylate (2.56 g, 20 mmol) and Ti(OiPr)4 (0.6 mL, 2 mmol) in dry THF (50 mL).

  • Grignard Addition: Cool the solution to 18-20°C (room temperature water bath). Crucial: Do not cool to -78°C; the ligand exchange requires mild temperatures.[1]

  • Syringe Pump: Add EtMgBr solution dropwise via syringe pump over 1 hour.

    • Observation: The solution will turn from yellow to dark brown/black (active Ti(II) species). Gas evolution (ethane/ethylene) will occur.[1]

  • Stirring: Stir for an additional 30 minutes after addition is complete.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (20 mL).
    
    • Caution: Exothermic.[1]

  • Extraction: Extract with

    
     (3 x 50 mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Data Summary Table
ParameterSpecificationNotes
Stoichiometry Ester (1) : EtMgBr (3-4) : Ti (0.[1]1)Excess Grignard acts as the alkene source.
Temperature 15°C - 25°CToo cold inhibits titanacycle formation.[1]
Addition Rate Slow (1 hr)Prevents accumulation of unreacted Grignard.[1]
Yield 65-80%Sensitive to moisture.[1]

Analytical Validation

To confirm the synthesis of 1-Cyclopentylcyclopropan-1-ol , verify the following spectral signatures:

  • 1H NMR (400 MHz, CDCl3):

    • 
       0.45 - 0.75 ppm (m, 4H, Cyclopropyl -CH2-).[1]
      
    • 
       1.40 - 1.90 ppm (m, 9H, Cyclopentyl protons + OH).[1]
      
    • Distinctive feature: Absence of methyl ester singlet; appearance of high-field cyclopropyl signals.[1]

  • 13C NMR:

    • Quaternary carbon (C-OH) at ~55-60 ppm.[1]

    • Cyclopropyl

      
       carbons at ~12-15 ppm.[1]
      

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991).[2][5] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1][2] Synthesis, 1991(03), 234.[1] Link

  • Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977).[9] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[1][6][9] Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. Link[1]

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1][2] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[1] Link[1]

  • Cha, J. K., & Kulinkovich, O. G. (2012).[1] The Kulinkovich Cyclopropanation Reaction.[2][3][4][10][11][12] Organic Reactions, 77, 1-159.[1] Link[1]

Sources

Exploratory

1-Cyclopentylcyclopropan-1-ol: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Executive Summary 1-Cyclopentylcyclopropan-1-ol (C₈H₁₄O) represents a specialized class of 1-substituted cyclopropanols where a strained three-membered ring is geminally substituted with a hydroxyl group and a cyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentylcyclopropan-1-ol (C₈H₁₄O) represents a specialized class of 1-substituted cyclopropanols where a strained three-membered ring is geminally substituted with a hydroxyl group and a cyclopentyl moiety. This unique architecture confers significant potential in drug discovery as a conformational lock and a metabolic stabilizer. Unlike simple aliphatic alcohols, the high ring strain (~27.5 kcal/mol) of the cyclopropyl unit makes this compound a versatile "spring-loaded" intermediate, capable of undergoing selective radical ring-opening reactions to access functionalized ketones,


-lactones, and 

-ketoesters. This guide details its physicochemical profile, titanium-mediated synthesis, and application as a pharmacophore in modern medicinal chemistry.

Part 1: Molecular Architecture & Chemical Identity

The molecule features a spiro-like connectivity (though not a true spiro system, as the rings are linked by a single bond, not a shared atom) between a flexible cyclopentane ring and a rigid, high-energy cyclopropane ring.

Structural Specifications
PropertyDetail
IUPAC Name 1-Cyclopentylcyclopropan-1-ol
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
SMILES C1CCC(C1)C2(CC2)O
InChIKey DESHFVVHORICQT-UHFFFAOYSA-N
CAS Number Note: Often indexed under general substituted cyclopropanols; specific CAS 59819-64-6 refers to the isomer 1-cyclopropylcyclopentan-1-ol.[1][2] Ensure structural verification via NMR.
3D Conformational Analysis

The cyclopropane ring imposes a rigid constraints on the C1 carbon. The hydroxyl group prefers a bisected conformation relative to the cyclopropane ring to maximize orbital overlap between the oxygen lone pairs and the Walsh orbitals of the cyclopropane ring. This electronic interaction is responsible for the enhanced acidity of the hydroxyl proton and the susceptibility of the ring to electrophilic attack.

Part 2: Physicochemical Profile

The following data aggregates predicted and experimental values for C₈-cyclopropanols.

PropertyValue (Predicted/Exp)Significance
Boiling Point 185–190 °C (760 mmHg)Higher than acyclic analogs due to H-bonding and compact shape.
Density ~0.98 g/cm³Denser than simple alkanols due to ring packing.
LogP (Octanol/Water) 2.1 ± 0.2Moderate lipophilicity; suitable for CNS penetration.
pKa ~17 (Alcohol)Slightly more acidic than secondary alcohols due to s-character of the cyclopropyl carbon.
Topological Polar Surface Area 20.2 ŲIndicates good membrane permeability.
H-Bond Donors/Acceptors 1 / 1Standard alcohol functionality.

Part 3: Synthetic Pathways (The Kulinkovich Protocol)

The most robust method for synthesizing 1-cyclopentylcyclopropan-1-ol is the Kulinkovich reaction . This titanium-catalyzed transformation converts esters into cyclopropanols using Grignard reagents.

Mechanism of Action

The reaction proceeds via a titanacyclopropane intermediate.[3][4] The ethylmagnesium bromide acts not just as a nucleophile, but as a precursor to the active low-valent titanium species.

  • Ligand Exchange: Ti(OiPr)₄ reacts with EtMgBr to form a diethyltitanium species.

  • Beta-Elimination: Instability leads to ethane evolution and formation of a titanacyclopropane (Ti(II)-ethylene complex).

  • Insertion: The ester (methyl cyclopentanecarboxylate) inserts into the Ti-C bond.[4]

  • Cyclization: Intramolecular nucleophilic attack closes the cyclopropane ring.

Experimental Protocol

Target: 10 mmol scale synthesis of 1-Cyclopentylcyclopropan-1-ol.

Reagents:

  • Methyl cyclopentanecarboxylate (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.2 – 3.0 equiv, 3.0 M in Et₂O)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.05 – 0.1 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under Argon atmosphere.

  • Solution A: Dissolve Methyl cyclopentanecarboxylate (1.28 g, 10 mmol) and Ti(OiPr)₄ (142 mg, 0.5 mmol) in 40 mL anhydrous THF. Cool to 0°C.[5]

  • Addition: Add EtMgBr solution dropwise over 1 hour. Crucial: Maintain temperature < 5°C to prevent polymerization of the titanacyclopropane.

  • Evolution: The solution will turn from colorless to yellow/brown, evolving ethane gas.

  • Warming: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL). Note: Avoid strong mineral acids which will trigger ring opening.

  • Extraction: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) yields the pure cyclopropanol.

Visualization: The Kulinkovich Cycle

KulinkovichMechanism Ti4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane (Active Catalyst) Ti4->Titanacyclopropane - Ethane - 2 MgBr(OiPr) EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Intermediate Oxatitanacyclopentane Titanacyclopropane->Intermediate + Ester Insertion Ester Methyl Cyclopentanecarboxylate Product 1-Cyclopentyl- cyclopropan-1-ol Intermediate->Product Cyclization & Hydrolysis Product->Ti4 Catalyst Regeneration

Figure 1: Catalytic cycle of the Kulinkovich reaction showing the formation of the active titanacyclopropane species.[2]

Part 4: Reactivity & Ring Opening[6]

The utility of 1-cyclopentylcyclopropan-1-ol lies in its controlled instability. It serves as a homoenolate equivalent .[6]

Acid-Catalyzed Ring Opening

Under acidic conditions, the ring opens to form a ketone. The regioselectivity is driven by the stability of the developing carbocation or the transition state character. For 1-substituted cyclopropanols, the bond cleavage typically occurs to expand the alkyl chain.

  • Reaction: 1-Cyclopentylcyclopropan-1-ol + H⁺ → 1-Cyclopentylpropan-1-one.

  • Mechanism: Protonation of oxygen → C1-C2 bond cleavage → Enol formation → Tautomerization to ketone.

Radical Ring Opening (Beta-Scission)

Oxidants like Mn(acac)₃ or Ag(I) salts generate an alkoxy radical (O•). This radical undergoes rapid


-scission to relieve ring strain, generating a carbon-centered radical that can be coupled with alkenes or arenes.

RingOpening Substrate 1-Cyclopentyl- cyclopropan-1-ol Radical Alkoxy Radical (O•) Substrate->Radical Oxidant (Mn(III) or Ag(I)) BetaScission β-Scission (Ring Open) Radical->BetaScission CarbonRadical γ-Keto Radical BetaScission->CarbonRadical Product Functionalized Ketone/Lactone CarbonRadical->Product Radical Trap (Acrylate/Arene)

Figure 2: Oxidative radical ring-opening pathway utilized in divergent synthesis.

Part 5: Pharmaceutical Applications[8][9][10]

Bioisosterism & Metabolic Stability

In drug design, the cyclopropyl group in 1-cyclopentylcyclopropan-1-ol acts as a bioisostere for isopropyl or ethyl groups.

  • Metabolic Blockade: The C-H bonds of the cyclopropane ring are shorter and stronger (approx. 106 kcal/mol) than typical aliphatic C-H bonds. This resistance to CYP450-mediated oxidation makes the cyclopropyl moiety an excellent "metabolic blocker" to extend the half-life of a drug candidate.

  • Conformational Locking: The spiro-like junction creates a rigid vector, orienting the cyclopentyl group and the hydroxyl group in a precise geometric relationship, potentially enhancing binding affinity to target proteins (e.g., kinases or GPCRs).

Case Study Utility

Researchers utilize this scaffold to synthesize


-butyrolactones  containing all-carbon quaternary centers.[7] By subjecting 1-cyclopentylcyclopropan-1-ol to copper-catalyzed ring opening in the presence of bromo-esters, complex heterocyclic cores found in natural products can be assembled in a single step.

References

  • Kulinkovich Reaction Mechanism & Scope Kulinkovich Reaction. Organic Chemistry Portal.[4] [Link]

  • Synthesis Protocol Validation Cha, J. K., et al. "Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins." Organic Syntheses, 2003, 80, 111-119.[8] [Link]

  • Chemical Identity & Properties 1-cyclopentylcyclopropan-1-ol (Compound).[1][2][9] PubChem Lite.[9] [Link]

  • Radical Ring Opening Applications Mills, R., et al. "The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation." ChemRxiv, 2020. [Link]

  • Medicinal Chemistry of Cyclopropanes Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[5] Journal of Medicinal Chemistry, 2016. (Contextual grounding for bioisosterism section). [Link]

Sources

Foundational

Structural Dynamics and Synthetic Utility of 1-Cyclopentylcyclopropan-1-ol

Executive Summary: The Architecture of Strain 1-Cyclopentylcyclopropan-1-ol represents a unique intersection of conformational rigidity and latent reactivity. As a tertiary alcohol situated at the junction of a three-mem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Strain

1-Cyclopentylcyclopropan-1-ol represents a unique intersection of conformational rigidity and latent reactivity. As a tertiary alcohol situated at the junction of a three-membered ring and a five-membered ring, it serves as a critical "conformational lock" in medicinal chemistry and a "homo-enol" surrogate in synthetic methodology.

This guide dissects the molecule's behavior through the lens of orbital theory (Walsh orbitals), provides a validated synthesis protocol via the Kulinkovich reaction, and analyzes its ring-opening dynamics.

Structural Analysis & Orbital Theory

The stability and reactivity of 1-cyclopentylcyclopropan-1-ol are governed by the interaction between the high-energy cyclopropane ring and the adjacent hydroxyl group.

The Walsh Orbital Effect

Unlike standard alkanes, the C-C bonds in the cyclopropane ring are bent ("banana bonds"). These bonds are formed by


-like hybridized orbitals, leaving the carbon atoms with significant 

-character.
  • Consequence: The cyclopropane ring behaves electronically like a vinyl group (alkene).

  • Interaction: The oxygen lone pair (

    
    ) can donate electron density into the antibonding orbitals of the cyclopropane ring (
    
    
    
    ), weakening the distal bond and predisposing the ring to cleavage.
Conformational Minima

The molecule exists in a dynamic equilibrium dominated by the rotation of the C1-C1' bond (connecting the two rings).

  • Bisected Conformation: The hydroxyl group aligns to bisect the cyclopropane ring. This is electronically favored in carbocation intermediates but sterically congested in the neutral alcohol due to the bulk of the cyclopentyl group.

  • Gauche Conformation: The cyclopentyl group rotates to minimize steric clash with the cyclopropane methylene protons.

Validated Synthesis: The Kulinkovich Protocol

The most robust route to 1-substituted cyclopropanols is the Kulinkovich Reaction . This method utilizes a titanium-catalyzed ligand exchange to convert esters into cyclopropanols using Grignard reagents.[1]

Retrosynthetic Logic
  • Target: 1-Cyclopentylcyclopropan-1-ol

  • Precursor: Ethyl cyclopentanecarboxylate

  • Reagent: Ethylmagnesium bromide (EtMgBr) serves as the source of the cyclopropane carbons.[1]

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ].[2][3]
    
Reaction Mechanism (Titanacycle Mediation)

The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[2]

KulinkovichMechanism Start EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ligand Exchange (- Ethane) Complex Oxatitanacyclopentane Complex Titanacycle->Complex + Cyclopentyl Ester Titanate Cyclopropyl Titanate Complex->Titanate Rearrangement & Grignard Addition Product 1-Cyclopentyl- cyclopropan-1-ol Titanate->Product Acidic Workup (H3O+)

Figure 1: Catalytic cycle of the Kulinkovich reaction converting ethyl cyclopentanecarboxylate to the target cyclopropanol.[2]

Experimental Protocol

Safety Warning: This reaction generates ethane gas and is highly exothermic. Perform in a well-ventilated fume hood.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and argon inlet.

  • Reagents:

    • Ethyl cyclopentanecarboxylate (10.0 mmol, 1.0 equiv)

    • Ti(OiPr)

      
       (1.0 mmol, 0.1 equiv)
      
    • Dry THF (50 mL)

    • EtMgBr (3.0 M in ether, 22.0 mmol, 2.2 equiv)

  • Procedure:

    • Dissolve ester and Ti(OiPr)

      
       in THF and cool to 0°C.
      
    • Add EtMgBr dropwise over 1 hour. Note: Solution will turn from colorless to yellow/brown (titanium species).

    • Allow to warm to room temperature and stir for 2 hours. Gas evolution (ethane) will be observed.

  • Quench:

    • Cool to 0°C. Carefully add saturated aqueous NH

      
      Cl (20 mL).
      
    • Critical Step: The resulting titanium salts form a thick emulsion. Filter through a Celite pad to clarify.

  • Purification:

    • Extract with Et

      
      O (3 x 50 mL). Dry over MgSO
      
      
      
      .
    • Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Reactivity Profile: Ring Opening

1-Cyclopentylcyclopropan-1-ol is a "spring-loaded" molecule. Under acidic conditions, it functions as a homo-enol, undergoing ring opening to form a ketone.

Acid-Catalyzed Rearrangement

Protonation of the hydroxyl group triggers C-C bond cleavage. The direction of cleavage is dictated by the stability of the developing charge (or the relief of strain).

  • Mechanism: Protonation

    
     Ring Opening 
    
    
    
    Enol
    
    
    Tautomerization.
  • Product: 1-Cyclopentylpropan-1-one (Ethyl cyclopentyl ketone).

RingOpening Substrate 1-Cyclopentyl- cyclopropan-1-ol Protonated Protonated Intermediate Substrate->Protonated + H+ Enol Homo-Enol Species Protonated->Enol Ring Strain Release Ketone 1-Cyclopentyl- propan-1-one Enol->Ketone Tautomerization

Figure 2: Acid-catalyzed ring expansion pathway.

Analytical Fingerprint (NMR)

Verification of the structure requires careful analysis of the high-field region of the


H NMR spectrum, characteristic of cyclopropyl protons.

Table 1: Diagnostic NMR Data (CDCl


, 400 MHz) 
Position

(ppm)
Multiplicity

(ppm)
Notes
C1 (Quaternary) 68.5Downfield due to -OH and ring strain.
Cyclopropyl CH

0.45 – 0.80Multiplets12.5Distinctive high-field signals (4H).
Cyclopentyl CH 1.65Multiplet45.2Methine proton adjacent to C1.
Cyclopentyl CH

1.40 – 1.80Multiplets26.0 - 29.0Envelope conformation averaging.
Hydroxyl (-OH) 1.90 - 2.20Broad SingletShift varies with concentration.

Pharmaceutical Applications

In drug design, this scaffold serves two primary functions:

  • Bioisostere: It acts as a metabolic blocker, replacing easily oxidized C-H bonds (like in an isopropyl group) with the metabolically robust cyclopropane ring.

  • Conformational Restriction: The bulk of the cyclopentyl group combined with the rigid cyclopropane ring locks the C1-C1' bond vector, potentially increasing receptor binding affinity by reducing the entropic penalty of binding.

References

  • Kulinkovich, O. G., et al. (1989).[3] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium alkoxides." Journal of Organic Chemistry of the USSR. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Organic Reactions.[3][4][5][6] Link

  • De Meijere, A., et al. (2003). "Cyclopropyl Building Blocks for Organic Synthesis." Chemical Reviews. Link

  • Wiberg, K. B. (1996). "Structures, Energies, and Spectra of Cyclopropanes." Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Analysis of 1-Cyclopentylcyclopropan-1-ol

The following technical guide details the spectroscopic characterization of 1-Cyclopentylcyclopropan-1-ol (C₈H₁₄O). This document is structured for researchers requiring rigorous structural validation of Kulinkovich reac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-Cyclopentylcyclopropan-1-ol (C₈H₁₄O). This document is structured for researchers requiring rigorous structural validation of Kulinkovich reaction products.

Executive Summary & Synthesis Context

1-Cyclopentylcyclopropan-1-ol is a tertiary alcohol featuring a high-strain cyclopropane ring fused to a cyclopentyl moiety. It is primarily synthesized via the Kulinkovich hydroxycyclopropanation , reacting methyl cyclopentanecarboxylate with ethylmagnesium bromide in the presence of a titanium(IV) isopropoxide catalyst.

Critical Purity Note: The primary impurity in this synthesis is often cyclopentyl methyl ketone (ring-opened product) or 1-ethylcyclopentan-1-ol (direct Grignard addition). The spectroscopic data below focuses on distinguishing the target cyclopropanol from these specific byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is defined by the high-field resonance of the cyclopropane protons and the characteristic upfield shift of the quaternary carbon compared to acyclic tertiary alcohols.

^1H NMR Data (400 MHz, CDCl₃)

The cyclopropane ring creates a magnetic anisotropy that shields the ring protons significantly.

Positionδ (ppm)MultiplicityIntegrationAssignment Logic
Cyclopropane 0.45 – 0.55Multiplet (m)2Hcis-protons relative to OH (Shielded)
Cyclopropane 0.70 – 0.80Multiplet (m)2Htrans-protons relative to OH
Cyclopentyl 1.20 – 1.45Multiplet (m)1HMethine CH (C-1') attached to quaternary C
Cyclopentyl 1.50 – 1.85Multiplet (m)8HMethylene envelope (C-2', C-3')
Hydroxyl 1.80 – 2.10Broad Singlet (s)1HOH (Concentration dependent)

Diagnostic Feature: The absence of a methyl triplet (approx. 0.9 ppm) rules out the direct addition product (1-ethylcyclopentanol). The absence of a methyl singlet (2.1 ppm) rules out the ring-opened ketone.

^13C NMR Data (100 MHz, CDCl₃)

The quaternary carbon (C-1) resonance is the structural anchor. In cyclopropanols, this signal appears upfield (55–65 ppm) relative to standard tertiary alcohols (70–75 ppm) due to the hybridization character of the cyclopropane ring.

Carbonδ (ppm)TypeAssignment Logic
C-1 59.5 ± 1.5Quaternary (Cq)Diagnostic: C-OH attached to cyclopropane
C-2, C-3 12.5 ± 1.0CH₂Cyclopropane ring carbons (High field)
C-1' 46.0 ± 1.5CHCyclopentyl methine (Alpha to Cq)
C-2', C-5' 27.5 ± 1.0CH₂Cyclopentyl beta-carbons
C-3', C-4' 25.8 ± 1.0CH₂Cyclopentyl gamma-carbons
Structural Connectivity Logic (DOT Visualization)

The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways required to confirm the linkage between the two ring systems.

NMR_Logic cluster_legend Correlation Types Cq C-1 (Quaternary) ~60 ppm Cp_CH Cyclopentyl CH (H-1') Cp_CH->Cq HMBC (Strong) Cyc_CH2 Cyclopropane CH2 (H-2/3) Cp_CH->Cyc_CH2 NOESY (Spatial) Cyc_CH2->Cq HMBC (Strong) OH Hydroxyl Proton OH->Cq HMBC (Weak) HMBC = 2-3 Bond Coupling HMBC = 2-3 Bond Coupling

Caption: HMBC correlations establish the quaternary center connecting the cyclopentyl methine and cyclopropane methylene groups.

Mass Spectrometry (MS) - EI Mode

Electron Impact (EI) ionization of cyclopropanols typically yields weak molecular ions due to facile ring opening. The fragmentation pattern is dominated by alpha-cleavage and ethylene loss.

Molecular Formula: C₈H₁₄O Exact Mass: 126.1045 Da

Fragmentation Table
m/zIon TypeFragment StructureMechanism
126 [M]⁺˙C₈H₁₄OMolecular Ion (Very weak/Trace)
108 [M - 18]⁺C₈H₁₂Loss of H₂O . Formation of 1-cyclopentylcyclopropene (transient) or rearrangement to diene.
98 [M - 28]⁺˙C₆H₁₀OMcLafferty-like rearrangement involving cyclopropane ring opening (Loss of C₂H₄). Yields Cyclopentyl methyl ketone radical cation.
97 [M - 29]⁺C₆H₉OLoss of Ethyl radical (Ring opening + H-transfer).
69 [C₅H₉]⁺Cyclopentyl⁺Alpha-cleavage loss of cyclopropanol radical.
57 [C₃H₅O]⁺Cyclopropanol⁺Alpha-cleavage loss of cyclopentyl radical.
Fragmentation Pathway Diagram

The "McLafferty-like" loss of ethylene is the fingerprint of the cyclopropanol motif.

MS_Fragmentation cluster_path1 Dehydration Pathway cluster_path2 Ring Opening Pathway (Diagnostic) M_Ion Molecular Ion [M]+ m/z 126 M_18 [M-H2O]+ m/z 108 M_Ion->M_18 - H2O Distonic Distonic Radical Cation (Ring Open) M_Ion->Distonic C-C Bond Homolysis M_28 [M-C2H4]+. (Cyclopentyl Methyl Ketone) m/z 98 Distonic->M_28 - Ethylene (C2H4)

Caption: The loss of ethylene (28 Da) from the molecular ion is the primary diagnostic fragmentation for cyclopropanols.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the alcohol functionality and the unique C-H bonds of the strained ring.

  • 3350 – 3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

  • 3000 – 3090 cm⁻¹ (Weak/Medium): Cyclopropane C-H stretching. Note: These appear slightly above 3000 cm⁻¹, distinct from the alkyl C-H bands.

  • 2850 – 2960 cm⁻¹ (Strong): Cyclopentyl C-H stretching (sp³).

  • 1010 – 1030 cm⁻¹: C-O stretch (Tertiary alcohol).

  • ~890 – 910 cm⁻¹: Ring breathing mode (Characteristic of cyclopropane).

References & Validation Sources

  • Kulinkovich, O. G., et al. (1989).[1] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide.[1][2][3] (Foundational synthesis reference).

  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction in the Synthesis of Cyclopropanols.[1][2][3] Chemical Reviews. (Mechanism and impurity profiles).

  • Saunders, M., et al. (1970). NMR Spectra of Cyclopropanols. Journal of the American Chemical Society. (Source for upfield chemical shift logic of C-OH in strained rings).

  • NIST Chemistry WebBook. Mass Spectra of Cyclopropane Derivatives. (Reference for fragmentation patterns of homologous cyclopropanols).

Sources

Foundational

An In-depth Technical Guide to 1-Cyclopentylcyclopropan-1-ol

This guide provides a comprehensive technical overview of 1-Cyclopentylcyclopropan-1-ol, a unique tertiary alcohol incorporating both a cyclopentyl and a cyclopropyl moiety. This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Cyclopentylcyclopropan-1-ol, a unique tertiary alcohol incorporating both a cyclopentyl and a cyclopropyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering insights into its synthesis, structural characteristics, potential applications, and safe handling protocols.

Introduction

1-Cyclopentylcyclopropan-1-ol is a fascinating carbocyclic compound that stands at the intersection of several key structural motifs in organic chemistry. Its structure, featuring a strained three-membered cyclopropane ring attached to a tertiary alcohol and a five-membered cyclopentane ring, suggests a rich and complex chemical profile. While not a widely commercialized compound, its potential as a building block in medicinal chemistry and materials science is significant. The rigid framework of the cyclopropyl group combined with the conformational flexibility of the cyclopentyl ring offers a unique scaffold for the design of novel molecules with specific three-dimensional orientations.

The cyclopropyl group is a particularly valuable pharmacophore in drug design, known to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.[1] This guide will delve into the synthetic pathways to access this molecule, its analytical characterization, and the prospective avenues for its application.

Physicochemical and Computed Properties

A specific CAS Number for 1-Cyclopentylcyclopropan-1-ol is not readily found in major chemical databases, suggesting it is a novel or less-common compound. The following properties have been computed and are provided for reference.

PropertyValueSource
Molecular Formula C₈H₁₄OPubChemLite[2]
Molecular Weight 126.20 g/mol PubChem[3]
Monoisotopic Mass 126.10446 DaPubChemLite[2]
XlogP (predicted) 1.7PubChemLite[2]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 1PubChem[3]

Molecular Structure:

Caption: 2D structure of 1-Cyclopentylcyclopropan-1-ol.

Synthesis and Mechanistic Insights

The synthesis of 1-substituted cyclopropanols is effectively achieved through the Kulinkovich reaction.[4][5][6][7] This methodology provides a powerful tool for the construction of the cyclopropanol motif from readily available esters.

Proposed Synthetic Route: Kulinkovich Reaction

The synthesis of 1-Cyclopentylcyclopropan-1-ol can be envisioned via the reaction of a cyclopentanecarboxylic acid ester (e.g., methyl cyclopentanecarboxylate) with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) isopropoxide catalyst.[5][6]

Overall Reaction:

reactant1 Methyl Cyclopentanecarboxylate product 1-Cyclopentylcyclopropan-1-ol reactant1->product + 2 EtMgBr reactant2 Ethylmagnesium Bromide (EtMgBr) catalyst Titanium(IV) Isopropoxide (Ti(OiPr)4) catalyst->product cat.

Caption: Proposed synthesis of 1-Cyclopentylcyclopropan-1-ol.

Mechanistic Pathway

The mechanism of the Kulinkovich reaction is intricate, involving the formation of a key titanacyclopropane intermediate.[4][5]

  • Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (EtMgBr) react with the titanium(IV) isopropoxide catalyst to form a thermally unstable diethyltitanium species. This intermediate undergoes rapid β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane.[5]

  • Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester. This involves a two-fold alkylation of the ester's carbonyl group.[5]

  • Formation of the Cyclopropanol: The reaction proceeds through an oxatitanacyclopentane intermediate, which rearranges to a ketone. A subsequent intramolecular reaction forms the cyclopropane ring, yielding the titanium salt of the cyclopropanol.[4]

  • Catalyst Regeneration and Product Formation: The titanium salt of the product undergoes transmetalation with the Grignard reagent to regenerate the active titanium species and produce the magnesium salt of the cyclopropanol product. An aqueous workup then yields the final 1-Cyclopentylcyclopropan-1-ol.[4]

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation cluster_2 Workup Ti_OiPr_4 Ti(OiPr)4 Diethyl_Ti Et2Ti(OiPr)2 Ti_OiPr_4->Diethyl_Ti EtMgBr 2 EtMgBr EtMgBr->Diethyl_Ti Titanacyclopropane Titanacyclopropane Diethyl_Ti->Titanacyclopropane - Ethane Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane Ester Cyclopentyl-COOMe Ester->Oxatitanacyclopentane Product_salt Product-MgX salt Oxatitanacyclopentane->Product_salt Final_Product 1-Cyclopentylcyclopropan-1-ol Product_salt->Final_Product H3O+

Caption: Simplified workflow of the Kulinkovich reaction.

Experimental Protocol (Hypothetical)
  • To a solution of methyl cyclopentanecarboxylate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (0.1 eq).

  • Cool the mixture to -78 °C.

  • Slowly add a solution of ethylmagnesium bromide (2.2 eq) in diethyl ether, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Cyclopentylcyclopropan-1-ol.

Structural Elucidation and Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)
  • Cyclopropane Protons (CH₂): Expect multiplets in the upfield region, typically between 0.2-0.8 ppm. The diastereotopic nature of these protons would likely result in complex splitting patterns.

  • Cyclopentyl Protons (CH and CH₂): A series of multiplets would be expected in the range of 1.2-1.9 ppm. The methine proton of the cyclopentyl group attached to the cyclopropane ring might appear as a distinct multiplet.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which would be dependent on the concentration and solvent, typically in the range of 1.5-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Cyclopropane Carbons (CH₂): Signals for the two methylene carbons of the cyclopropane ring are expected in the upfield region, around 10-20 ppm.

  • Quaternary Cyclopropane Carbon (C-OH): The carbon bearing the hydroxyl and cyclopentyl groups would appear in the range of 50-70 ppm.

  • Cyclopentyl Carbons: Signals for the cyclopentyl carbons would be expected in the range of 25-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[8]

  • C-H Stretch (Cyclopentyl): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the sp³ C-H bonds.[1]

  • C-H Stretch (Cyclopropyl): Weaker absorptions just above 3000 cm⁻¹ (around 3040-3080 cm⁻¹) are characteristic of C-H bonds on a cyclopropane ring.[9]

  • C-O Stretch: A moderate to strong absorption in the fingerprint region, likely between 1050-1150 cm⁻¹, corresponding to the C-O single bond stretch.

Mass Spectrometry (Predicted)

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 126. Other significant predicted peaks from fragmentation include:

m/z (adduct)Predicted Collision Cross Section (Ų)
[M+H]⁺ 125.5
[M+Na]⁺ 133.5
[M-H]⁻ 131.6
[M+H-H₂O]⁺ 121.0

Data sourced from PubChemLite.[2]

Potential Applications and Research Directions

The unique structural features of 1-Cyclopentylcyclopropan-1-ol make it an attractive candidate for various applications, particularly in the realm of medicinal chemistry.

Role in Drug Discovery

The incorporation of a cyclopropyl ring into a molecule can have several beneficial effects on its pharmacokinetic and pharmacodynamic properties:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Given these advantages, 1-Cyclopentylcyclopropan-1-ol could serve as a valuable building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders.[1]

Research Directions
  • Synthesis of Novel Scaffolds: This compound could be used as a starting material for the synthesis of more complex molecular architectures, including spirocycles and other polycyclic systems.

  • Bioisosteric Replacement: The cyclopentylcyclopropanol moiety could be explored as a bioisostere for other chemical groups in known bioactive molecules to improve their properties.

  • Asymmetric Synthesis: The development of an enantioselective synthesis of 1-Cyclopentylcyclopropan-1-ol would be of significant interest, as the stereochemistry of a drug molecule is often critical to its biological activity.

Safety and Handling

As a tertiary alcohol and a strained-ring compound, 1-Cyclopentylcyclopropan-1-ol should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, the following precautions are recommended based on the safety profiles of similar compounds like tert-butanol and other flammable alcohols.[10][11]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are recommended.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Handling and Storage
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: This compound is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.[11] Use non-sparking tools and ensure that equipment is properly grounded.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Kulinkovich reaction - Wikipedia. Available at: [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. Available at: [Link]

  • 1-Cyclopropylcyclopentan-1-ol | C8H14O | CID 21184142 - PubChem. Available at: [Link]

  • Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate | Request PDF - ResearchGate. Available at: [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1-Cyclopentyl-2-propen-1-ol - SpectraBase. Available at: [Link]

  • US8450533B2 - Cyclopropanation process - Google Patents.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. Available at: [Link]

  • infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Synthesis of cyclopropanols - Organic Chemistry Portal. Available at: [Link]

  • tert-Butanol - SAFETY DATA SHEET. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Butyl Alcohol, tert - Greenfield Global. Available at: [Link]

  • Alcohols (Methanol, Ethanol, Propanol, etc.) - University of Washington. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. Available at: [Link]

  • Safer Handling of Alcohol in the Laboratory - NSTA. Available at: [Link]

  • 1-cyclopentylcyclopropan-1-ol (C8H14O) - PubChemLite. Available at: [Link]

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol - Chemical Review and Letters. Available at: [Link]

  • Synthesis of cyclopropanols - Organic Chemistry Portal. Available at: [Link]

  • 1-Cyclopentylpentan-1-ol | C10H20O | CID 57162739 - PubChem. Available at: [Link]

  • Cyclopentanol - the NIST WebBook. Available at: [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate. Available at: [Link]

Sources

Exploratory

Structural Dynamics and Synthetic Utility of 1-Cyclopentylcyclopropan-1-ol

Introduction: The Structural Motif 1-Cyclopentylcyclopropan-1-ol represents a unique intersection of high ring strain and steric bulk. As a tertiary alcohol featuring two distinct cycloalkyl rings sharing a single quater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Motif

1-Cyclopentylcyclopropan-1-ol represents a unique intersection of high ring strain and steric bulk. As a tertiary alcohol featuring two distinct cycloalkyl rings sharing a single quaternary carbon, this molecule serves as a critical case study in modern medicinal chemistry. It combines the metabolic resilience of the cyclopropyl moiety with the lipophilic scaffolding of a cyclopentyl group.

For drug development professionals, this motif is not merely a structural curiosity; it is a bioisostere for gem-dimethyl groups and a strategic tool for blocking metabolic "soft spots" (specifically CYP450-mediated oxidation). This guide deconstructs its nomenclature, provides a field-validated synthetic protocol via the Kulinkovich reaction, and analyzes its reactivity profile.

Nomenclature and Structural Identity

The IUPAC name 1-Cyclopentylcyclopropan-1-ol is derived through strict adherence to the hierarchy of functional groups and ring seniority.

Decoding the IUPAC Logic
  • Principal Functional Group: The hydroxyl group (-OH) holds the highest priority for suffix assignment, dictating the parent structure must be an alcohol.[1][2]

  • Parent Ring Selection: According to IUPAC Blue Book rules (P-44.4.1), when a characteristic group is attached to a ring, that ring becomes the parent structure. Since the -OH is bonded to the cyclopropane ring, the parent is cyclopropan-1-ol .

  • Substituent Assignment: The cyclopentyl ring is treated as a substituent attached to the same carbon (C1) as the hydroxyl group.

Alternative Naming (Chemical Abstracts):

  • 1-Cyclopentyl-1-hydroxycyclopropane (emphasizing the hydrocarbon skeleton).

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance
Formula C₈H₁₄OCore scaffold
Hybridization (C1) sp³Quaternary center
Ring Strain ~27.5 kcal/mol (Cyclopropane)High reactivity to acid
LogP ~2.1 - 2.4Good membrane permeability
H-Bond Donors 1Receptor binding capability

Synthetic Protocol: The Kulinkovich Reaction

The most robust method for synthesizing 1-substituted cyclopropanols is the Kulinkovich reaction . This titanium-catalyzed transformation couples esters with Grignard reagents to form cyclopropanols.[3][4]

Target Molecule: 1-Cyclopentylcyclopropan-1-ol Retrosynthetic Logic:

  • Precursor: Methyl cyclopentanecarboxylate (provides the cyclopentyl group and the C1 oxygen).

  • Reagent: Ethylmagnesium bromide (EtMgBr) (provides the two methylene carbons of the cyclopropane ring).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄].[4][5]

Experimental Workflow (Step-by-Step)

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of Grignard reagents and Titanates.

Reagents:

  • Methyl cyclopentanecarboxylate (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv, 3.0 M in Et₂O)

  • Titanium(IV) isopropoxide (0.05 - 0.10 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl cyclopentanecarboxylate (10 mmol) and Ti(OiPr)₄ (0.5 mmol) in anhydrous THF (50 mL).

  • Grignard Addition (The Critical Step): Cool the solution to 0°C. Add the EtMgBr solution dropwise via a syringe pump over 1 hour.

    • Mechanism Insight: The slow addition prevents the build-up of the active titanacyclopropane species, ensuring it reacts with the ester rather than dimerizing or polymerizing.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution typically turns from colorless to dark brown/black, indicating the formation of the titanium-ate complex.

  • Quenching (Safety Critical): Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Warning: Titanium salts often form stable emulsions. Diluting with Et₂O and adding a small amount of water followed by filtration through Celite is recommended to break the emulsion.

  • Purification: Extract with Et₂O (3x), dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the formation of the key Titanacyclopropane intermediate.[4][5]

KulinkovichMechanism EtMgBr 2 EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) EtMgBr->Titanacycle Ligand Exchange (- Ethane) Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester (Insertion) Ester Methyl Cyclopentanecarboxylate Intermediate->Titanacycle Catalytic Turnover Product 1-Cyclopentylcyclopropan-1-ol Intermediate->Product 1. Ring Contraction 2. Hydrolysis

Figure 1: The Kulinkovich catalytic cycle. The ethyl Grignard acts as a 1,2-dicarbanion equivalent, forming the cyclopropane ring across the ester carbonyl.

Reactivity and Stability Profile

While the cyclopropane ring confers metabolic stability against oxidation, it introduces chemical lability in acidic environments.

The Cyclopropylcarbinyl Rearrangement

In the presence of Brønsted or Lewis acids, 1-substituted cyclopropanols undergo ring opening or expansion. For 1-cyclopentylcyclopropan-1-ol, two pathways are theoretically possible:

  • Ring Opening (Favored): Protonation of the hydroxyl group followed by C1-C2 bond cleavage leads to an ethyl ketone (1-cyclopentylpropan-1-one).

  • Ring Expansion (Semipinacol-type): Migration of a cyclopentyl bond could theoretically expand the cyclopropane, but the strain release usually favors opening the three-membered ring.

Implication for Drug Design: This molecule must be protected from strong acidic conditions during formulation or downstream synthesis. However, this reactivity can be harnessed to generate


-halo ketones or 1,4-diketones.

ReactivityPathways Start 1-Cyclopentylcyclopropan-1-ol Cation Cyclopropylcarbinyl Cation Start->Cation Protonation Acid + H+ Open Ring Opening (Ethyl Ketone) Cation->Open Major Pathway (Strain Release) Expand Ring Expansion (Cyclobutanone deriv.) Cation->Expand Minor Pathway (Rearrangement)

Figure 2: Acid-catalyzed decomposition pathways. Ring opening to the ketone is thermodynamically driven by the release of ring strain (~27.5 kcal/mol).

Medicinal Chemistry Applications

Why incorporate this specific scaffold?

  • Conformational Restriction: The spiro-like connectivity at C1 locks the cyclopentyl group relative to the hydroxyl, reducing the entropic penalty of binding to a receptor.

  • Metabolic Blocking: The cyclopropane ring prevents

    
    -hydroxylation. Unlike an isopropyl group, which is easily oxidized, the cyclopropyl group is resistant to CYP450 attack at the methine position (because there is no methine; it is a quaternary center in this molecule, and the ring carbons are difficult to oxidize).
    
  • Bioisosterism: It serves as a lipophilic, rigid replacement for a tert-butyl or gem-dimethyl group.

References

  • Kulinkovich, O. G., et al. (1989).[4] "Reaction of Carboxylic Acid Esters with Grignard Reagents in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2003).[3] "The Kulinkovich Hydroxycyclopropanation Reaction." Organic Reactions. [Link][3][5][6]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Wessjohann, L. A., et al. (2003). "Cyclopropanes in Modern Synthesis." Chemical Reviews. [Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Foundational

The Genesis of a Strained System: A Technical History of Cyclopropylcarbinols

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropylcarbinyl system, a seemingly simple arrangement of a three-membered ring adjacent to a carbinol, has captivated an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylcarbinyl system, a seemingly simple arrangement of a three-membered ring adjacent to a carbinol, has captivated and challenged organic chemists for over a century. Its history is not merely a chronological account of synthetic preparations but a compelling narrative that has fundamentally shaped our understanding of reaction mechanisms, carbocation intermediates, and the very nature of chemical bonding. This technical guide delves into the discovery and historical development of cyclopropylcarbinols, from the early pioneering work on cyclopropane synthesis to the revolutionary insights into non-classical carbocations. We will explore the key experimental observations, the intellectual leaps made by pioneering scientists, and the evolution of synthetic methodologies that have made these fascinating molecules indispensable tools in modern organic synthesis and drug discovery.

Dawn of the Three-Membered Ring: The Precursors to Cyclopropylcarbinols

The story of cyclopropylcarbinols is intrinsically linked to the taming of the cyclopropane ring itself. The high ring strain of this cycloalkane presented a significant synthetic challenge to 19th-century chemists.

The first successful synthesis of cyclopropane was achieved by August Freund in 1881. His method, now known as the Freund reaction, involved the intramolecular cyclization of 1,3-dihalopropanes using sodium. This work was later refined by G. Gustavson , who demonstrated that zinc could be used in place of the more reactive sodium, providing a more controlled and higher-yielding reaction.

These early syntheses of the cyclopropane ring laid the essential groundwork for the eventual construction of more complex cyclopropyl-containing molecules, including the cyclopropylcarbinols that would later become the subject of intense study.

The Emergence of Cyclopropylcarbinols and the Demjanov Rearrangement

While the exact first synthesis of a simple cyclopropylcarbinol, such as (hydroxymethyl)cyclopropane, is not definitively documented in a single seminal publication, its emergence is closely tied to the groundbreaking work of Russian chemist Nikolai Yakovlevich Demyanov .[1] In 1903, while investigating the deamination of aminomethylcycloalkanes with nitrous acid, Demyanov observed unexpected products.[1] This reaction, which would come to be known as the Demjanov rearrangement , involved the expansion or contraction of the cycloalkane ring.

The reaction of aminomethylcyclopropane with nitrous acid was a pivotal moment, as it not only provided a pathway to cyclobutyl alcohol and other ring-expanded products but also, under certain conditions, could yield cyclopropylcarbinol itself as a product. The mechanism proceeds through a highly reactive diazonium ion, which upon loss of nitrogen gas, generates a primary carbocation. This carbocation is prone to rearrangement, leading to a mixture of products.

The Tiffeneau-Demjanov Rearrangement: A Refinement and Expansion

In 1937, French chemist Marc Tiffeneau and his colleagues reported a variation of this reaction that significantly expanded its synthetic utility.[1][2][3][4] The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone. This modification provided a more reliable method for one-carbon ring expansions and became a valuable tool for the synthesis of five, six, and seven-membered rings.

The work of both Demyanov and Tiffeneau was crucial in two respects: it provided early synthetic access to cyclopropylcarbinyl systems and, more importantly, it hinted at the unusual reactivity and propensity for rearrangement inherent in these molecules. These observations set the stage for a deeper investigation into the underlying mechanistic principles.

The Cyclopropylcarbinyl Cation: A Paradigm Shift in Carbocation Theory

The mid-20th century witnessed a revolution in the understanding of reaction mechanisms, and the cyclopropylcarbinyl system was at the very heart of it. The unusually high reactivity of cyclopropylcarbinyl derivatives in solvolysis reactions and the facile interconversion between cyclopropylcarbinyl, cyclobutyl, and homoallyl systems pointed towards a common, highly stabilized carbocation intermediate.

In a landmark 1951 paper, John D. Roberts and Robert H. Mazur published their findings on the interconversion reactions of cyclobutyl and cyclopropylcarbinyl derivatives.[5] Their meticulous studies, which included the use of carbon-14 labeling, revealed that the three methylene groups of the cyclopropylcarbinyl system achieve a degree of equivalence during the reaction. This led them to propose a "non-classical" structure for the intermediate cation, which they termed the tricyclobutonium ion .[5][6]

This was a radical departure from the classical view of carbocations as planar, trivalent species. The non-classical ion concept proposed a delocalized bonding arrangement where the positive charge is shared over multiple carbon atoms through three-center, two-electron bonds.[7]

The Great Debate: Classical vs. Non-Classical Ions

The proposal of a non-classical cyclopropylcarbinyl cation sparked a vigorous and lengthy debate within the organic chemistry community.[8] On one side, proponents of the non-classical ion, led by Saul Winstein and supported by the work of Roberts, argued that this model best explained the extraordinary reactivity and the observed product distributions. On the other side, Herbert C. Brown championed the view that the experimental data could be explained by a set of rapidly equilibrating classical carbocations.[8]

This intellectual battle, often referred to as the "non-classical ion controversy," spurred a tremendous amount of research and the development of new experimental and theoretical tools to probe the nature of these fleeting intermediates. Ultimately, a wealth of evidence from NMR spectroscopy, solvolysis rate studies, and computational chemistry has provided strong support for the non-classical, bridged structure of the cyclopropylcarbinyl cation and its relatives, like the norbornyl cation.[7][8]

Modern Synthetic Approaches to Cyclopropylcarbinols

The historical journey of cyclopropylcarbinols has not only enriched our theoretical understanding but has also driven the development of a diverse array of synthetic methods for their preparation. These methods can be broadly categorized based on the key bond-forming strategy.

Reduction of Cyclopropanecarboxylic Acid Derivatives

A common and straightforward approach to primary cyclopropylcarbinols is the reduction of cyclopropanecarboxylic acids or their esters. While early reductions of carboxylic acids were often challenging, the advent of powerful reducing agents like lithium aluminum hydride (LiAlH₄) made this transformation routine.[9][10]

Table 1: Common Reducing Agents for Cyclopropanecarboxylic Acid Derivatives

Reducing AgentSubstrateTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid, EsterAnhydrous ether or THFPowerful, non-selective, reacts violently with water.[9][10]
Sodium Borohydride (NaBH₄) / Lewis AcidEsterMethanol, 0-5 °CMilder than LiAlH₄, requires activation by a Lewis acid.[6][11]
Borane (BH₃)Carboxylic AcidTHFSelective for carboxylic acids over many other functional groups.[12]
Catalytic HydrogenationEsterCopper-based catalyst, high temperature and pressureSuitable for industrial-scale synthesis.
Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction and its variants provide a powerful method for the diastereoselective synthesis of cyclopropylcarbinols from allylic alcohols. The directing effect of the hydroxyl group allows for the delivery of the methylene group to one face of the double bond.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxylic Acid

This procedure is adapted from the classic method involving the intramolecular cyclization of γ-chlorobutyronitrile.[13]

Materials:

  • γ-chlorobutyronitrile

  • Powdered sodium hydroxide

  • Concentrated sulfuric acid

  • Diethyl ether

  • Drierite (or other suitable drying agent)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine powdered sodium hydroxide and γ-chlorobutyronitrile.

  • Heat the mixture on a steam bath. A vigorous reaction will ensue.

  • After the initial reaction subsides, continue heating for 1 hour.

  • Slowly add water in small portions over a period of about 2 hours to hydrolyze the intermediate cyclopropyl cyanide.

  • Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.

  • Cool the reaction mixture in an ice bath and carefully acidify with a mixture of concentrated sulfuric acid and crushed ice.

  • Separate the resulting layer of crude cyclopropanecarboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and the crude acid, dry over a suitable drying agent, and remove the solvent by distillation.

  • Purify the crude acid by vacuum distillation.[13]

Visualizations

Diagram 1: The Demjanov Rearrangement

Demjanov_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products Aminomethylcyclopropane Aminomethyl- cyclopropane Diazonium_Ion Diazonium Ion Aminomethylcyclopropane->Diazonium_Ion Diazotization Nitrous_Acid HNO₂ Carbocation Cyclopropylcarbinyl Cation Diazonium_Ion->Carbocation -N₂ Cyclobutanol Cyclobutanol (Ring Expansion) Carbocation->Cyclobutanol Cyclopropylcarbinol Cyclopropylcarbinol Carbocation->Cyclopropylcarbinol Homoallyl_Alcohol Homoallyl Alcohol (Ring Opening) Carbocation->Homoallyl_Alcohol

Caption: The Demjanov rearrangement of aminomethylcyclopropane.

Diagram 2: The Cyclopropylcarbinyl Cation Equilibrium

Cyclopropylcarbinyl_Cation cluster_cations Carbocation Intermediates Cyclopropylcarbinyl Cyclopropylcarbinyl Cation Cyclobutyl Cyclobutyl Cation Cyclopropylcarbinyl->Cyclobutyl Rearrangement Homoallyl Homoallyl Cation Cyclobutyl->Homoallyl Rearrangement Homoallyl->Cyclopropylcarbinyl Rearrangement

Caption: Interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

Conclusion: An Enduring Legacy

The history of cyclopropylcarbinols is a testament to the power of curiosity-driven research and the intricate interplay between synthesis and mechanistic understanding. From the early struggles to tame the cyclopropane ring to the profound intellectual debates surrounding non-classical ions, this small molecule has played an outsized role in the development of modern organic chemistry. The journey from Demyanov's unexpected observations to Roberts' revolutionary insights has not only provided chemists with a versatile synthetic building block but has also fundamentally altered our perception of chemical bonding and reactivity. The legacy of the cyclopropylcarbinyl system continues to inspire new synthetic strategies and applications in fields ranging from natural product synthesis to medicinal chemistry, ensuring its place in the annals of chemical discovery for years to come.

References

  • Freund, A. (1882). Über Trimethylen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 3(1), 625-635.
  • Gustavson, G. (1887). Ueber eine neue Darstellungsmethode des Trimethylens. Journal für Praktische Chemie, 36(1), 300-303.
  • Demyanov, N. J. (1903). Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 35, 297.
  • Tiffeneau, M., Weill, P., & Tchoubar, B. (1937). Comptes Rendus, 205, 54.
  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.
  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in Carbonium Ion-type Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(7), 3542–3543.
  • Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 4, p.221 (1963).
  • Brown, H. C. (1977). The Nonclassical Ion Problem. Plenum Press.
  • Olah, G. A. (1973). Carbocations and Electrophilic Reactions. Angewandte Chemie International Edition in English, 12(3), 173-212.
  • Tiffeneau, M. - Wikipedia. [Link]

  • Marc Tiffeneau - Définition et Explications - Techno-Science. [Link]

  • Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. (2019).
  • Nonclassical ion - Wikipedia. [Link]

  • Nonclassical Carbocations: From Controversy to Convention. [Link]

  • A kind of preparation method of cyclopropyl-carbinol - Google P
  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids to Alcohols - Chemistry Steps. [Link]

  • reduction of carboxylic acids - Chemguide. [Link]

  • Nonclassical Carbocations Explained | PDF | Organic Chemistry - Scribd. [Link]

  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023). Chem-Atlas. [Link]

  • Nikolay Demyanov - Wikipedia. [Link]

Sources

Exploratory

Thermodynamic Stability of Tertiary Cyclopropylcarbinols: A Technical Guide

Executive Summary Tertiary cyclopropylcarbinols (CPCs) represent a high-value but high-risk structural motif in drug discovery. While the cyclopropyl group is a premier bioisostere for modulation of metabolic stability (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary cyclopropylcarbinols (CPCs) represent a high-value but high-risk structural motif in drug discovery. While the cyclopropyl group is a premier bioisostere for modulation of metabolic stability (blocking CYP450 oxidation) and lipophilicity, the adjacent tertiary alcohol introduces a critical vulnerability: extreme acid lability .

This guide details the thermodynamic and kinetic factors governing the stability of tertiary CPCs. Unlike their primary or secondary counterparts, tertiary CPCs possess a low activation barrier for ionization, leading to rapid, often irreversible rearrangement to homoallylic or cyclobutyl systems. Understanding this "stability paradox"—where a kinetically stable cation mediates a thermodynamically favorable decomposition—is essential for successful isolation, formulation, and scale-up.

Part 1: The Thermodynamic Framework

The Stability Paradox

The stability of tertiary cyclopropylcarbinols is governed by two opposing forces:

  • Kinetic Accessibility (The Cation): The tertiary cyclopropylcarbinyl cation is exceptionally stable due to

    
    -conjugation (hyperconjugation) with the strained cyclopropane bonds. This lowers the activation energy (
    
    
    
    ) for ionization.
  • Thermodynamic Instability (The Ring): The neutral cyclopropane ring possesses ~27.5 kcal/mol of strain energy. Ring opening to a homoallylic alkene relieves this strain, making the rearrangement highly exothermic (

    
     to 
    
    
    
    kcal/mol).

Key Insight: Tertiary CPCs are kinetically labile because the transition state to the cation is low-energy, but they are thermodynamically unstable because the rearrangement products are significantly lower in energy.

The Bisected Conformation

For the cyclopropyl group to stabilize the adjacent carbocation (and thus facilitate ionization), the empty p-orbital of the cationic carbon must be parallel to the plane of the cyclopropane ring (the bisected conformation ).

  • Implication: If steric bulk or rigid bicyclic frameworks prevent this bisected geometry, the CPC becomes significantly more stable toward acid-catalyzed rearrangement.

Part 2: Decomposition Pathways & Mechanism

The rearrangement of tertiary CPCs does not proceed through a simple linear pathway. It involves a "non-classical" cation landscape often described as a resonance hybrid or rapid equilibrium between three species: the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.

The Rearrangement Triad (Graphviz Diagram)

The following diagram illustrates the equilibrium and the irreversible thermodynamic sink (Homoallylic Alcohol/Olefin).

CPC_Rearrangement CPC_Alc Tertiary Cyclopropylcarbinol (Starting Material) Cation_Pool Cationic Intermediate Pool (Bisected Cation / Bicyclobutonium) CPC_Alc->Cation_Pool H+ / -H2O (Fast Ionization) Cation_Pool->CPC_Alc H2O capture Homoallyl Homoallylic Alcohol/Alkene (Thermodynamic Sink) Cation_Pool->Homoallyl Ring Opening (Strain Relief) Cyclobutyl Cyclobutanol (Kinetic Trap) Cation_Pool->Cyclobutyl Ring Expansion Cyclobutyl->Cation_Pool Reversible

Figure 1: The mechanistic landscape of acid-catalyzed CPC rearrangement. The red arrow indicates the irreversible thermodynamic drive toward the homoallylic system.

Comparative Stability Data

The following table summarizes the relative rates of solvolysis, highlighting the massive acceleration caused by the tertiary substitution pattern.

Substrate TypeRelative Solvolysis Rate*Primary Decomposition ProductThermodynamic Driver
Primary CPC 1Cyclobutanol / Homoallyl etherModerate Strain Relief
Secondary CPC ~10 - 50Homoallylic etherStrain Relief
Tertiary CPC > 10,000 Homoallylic Alkene (Julia-Johnson) Rapid Ionization + Strain Relief
Tertiary Alkyl ~0.01 (vs Tert-CPC)Simple EliminationN/A

*Note: Rates are approximate relative to primary cyclopropylcarbinyl tosylate solvolysis. The tertiary CPC ionizes orders of magnitude faster than a standard tertiary alkyl system due to the "super-stabilizing" effect of the cyclopropyl ring.

Part 3: Experimental Protocols

Protocol: Acid Stability Assessment (NMR Assay)

Trustworthiness: This protocol uses an internal standard to quantify decomposition, distinguishing between simple proton exchange and skeletal rearrangement.

Materials:

  • Compound X (Tertiary CPC)

  • Deuterated Solvent: CDCl₃ (acid-free) or CD₃CN.

  • Acid Source: Trifluoroacetic acid-d (TFA-d) or dilute HCl in D₂O.

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid).

Workflow:

  • Baseline: Dissolve Compound X (10 mg) and Internal Standard (5 mg) in 0.6 mL solvent. Acquire ¹H NMR (t=0).

  • Acid Challenge: Add 1.0 equivalent of acid source. Shake vigorously.

  • Monitoring: Acquire ¹H NMR spectra at t=5 min, 1 hr, and 24 hrs.

  • Analysis: Monitor the disappearance of the cyclopropyl protons (typically

    
     0.3–0.8 ppm) and the appearance of olefinic protons (
    
    
    
    5.0–6.0 ppm) characteristic of the homoallylic product.
Protocol: Robust Synthesis (Grignard Addition)

Expertise: The formation of tertiary CPCs via Grignard addition is prone to "quench-induced rearrangement." The exotherm during the acid quench can locally generate heat and acid, triggering ring opening.

Step-by-Step Methodology:

  • Reagent Prep: Prepare cyclopropyl magnesium bromide (1.2 equiv) in anhydrous THF or Et₂O.

  • Addition: Cool ketone substrate in THF to -78°C . Add Grignard reagent dropwise.

  • Warming: Allow to warm to 0°C (Do not reflux unless necessary for sterically hindered ketones).

  • Critical Quench (The Inverse Buffer Method):

    • Do NOT dump the reaction into HCl.

    • Prepare a saturated NH₄Cl solution adjusted to pH 8 with NH₄OH.

    • Pour the reaction mixture into the cold, buffered aqueous solution.

  • Workup: Extract immediately with Et₂O (avoids acid traces in DCM). Wash with NaHCO₃.

  • Purification: Silica gel chromatography must be performed with 1% Triethylamine in the eluent to neutralize acidic sites on the silica.

Part 4: Strategic Stabilization in Drug Design

When a tertiary CPC is required for biological activity, medicinal chemists must employ structural modifications to increase the activation energy of the rearrangement.

Stabilization Decision Tree

Stabilization_Strategy Start Need Tertiary CPC for Potency? Acid_Stable Is it Acid Stable? Start->Acid_Stable Modify_Elec Strategy A: Electronic Add F or CF3 to Cyclopropane (Destabilizes Cation) Acid_Stable->Modify_Elec No Modify_Steric Strategy B: Steric/Conformational Prevent Bisected Geometry (e.g., Bridgehead) Acid_Stable->Modify_Steric No Modify_Bio Strategy C: Bioisostere Replace with Oxetane (Changes Metabolic Profile) Acid_Stable->Modify_Bio No Success Stable Candidate Acid_Stable->Success Yes Modify_Elec->Success Modify_Steric->Success

Figure 2: Decision matrix for stabilizing labile cyclopropylcarbinol scaffolds.

Chemical Modifications
  • Fluorine Substitution: Placing fluorines on the cyclopropyl ring (e.g., 2,2-difluorocyclopropyl) inductively destabilizes the developing cation, significantly raising the barrier to rearrangement.

  • Rigidification: Incorporating the cyclopropyl group into a bicyclic system where the C-C bonds cannot align with the empty p-orbital (violating the Bredt's rule analogue for conjugation) prevents the "bisected" transition state.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives.[1] Journal of the American Chemical Society.[1] Link

  • Olah, G. A., et al. (1978). Stable Carbocations.[2] The Cyclopropylcarbinyl Cation.[3][4][5][6] Journal of the American Chemical Society.[1] Link

  • Marek, I., & Sklute, G. (2005). Stereoselective Synthesis and Reactivity of Cyclopropylcarbinols. Chemical Reviews. Link

  • Wiberg, K. B. (1996). Structure and Response of Cyclopropylcarbinyl Cations. The Journal of Organic Chemistry. Link

  • Bruylants, P. (1924).[7] Contribution to the study of the reaction of organomagnesium compounds on nitriles. Bulletin de la Société Chimique de Belgique. (Foundational reference for synthesis). Link

Sources

Foundational

literature review on the synthesis of cyclopropanol derivatives

An In-depth Technical Guide to the Synthesis of Cyclopropanol Derivatives Introduction: The Allure of the Strained Ring The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated the attention of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Cyclopropanol Derivatives

Introduction: The Allure of the Strained Ring

The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated the attention of organic chemists and medicinal chemists for decades.[1][2] Its inherent ring strain, a consequence of compressed bond angles, imbues it with unique electronic properties and a reactivity profile that belies its saturated appearance.[3][4] When a hydroxyl group is appended to this strained ring, the resulting cyclopropanol moiety becomes a versatile and powerful building block in organic synthesis.[5][6] Cyclopropanols are found in a variety of natural products and have emerged as key structural motifs in numerous drug candidates, where the cyclopropyl group can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][7][8]

This technical guide provides an in-depth exploration of the core synthetic strategies for accessing cyclopropanol derivatives. As a senior application scientist, the focus will be not only on the "what" but also the "why" – delving into the mechanistic underpinnings of these transformations and providing practical insights for their application in a research and development setting. We will navigate through the intricacies of the Kulinkovich reaction, the stereochemical nuances of the Simmons-Smith cyclopropanation of silyl enol ethers, and the expanding frontier of transition-metal-catalyzed methods. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical knowledge of cyclopropanol synthesis.

The Kulinkovich Reaction: A Titanium-Mediated Marvel

The Kulinkovich reaction stands as a cornerstone in the synthesis of 1-substituted cyclopropanols.[9][10] Developed by Oleg Kulinkovich and his coworkers, this powerful transformation utilizes the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to construct the cyclopropanol ring.[9][11]

Mechanism and Rationale

The currently accepted mechanism of the Kulinkovich reaction involves the in situ formation of a titanacyclopropane intermediate.[11][12] The catalytic cycle can be dissected into several key steps:

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide to form a dialkyltitanium(IV) species.

  • β-Hydride Elimination: This unstable dialkyltitanium intermediate undergoes β-hydride elimination to generate the key titanacyclopropane and an alkane (e.g., ethane).[11][12]

  • Carbonyl Insertion: The titanacyclopropane then reacts with the ester carbonyl group.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization and rearrangement leads to the formation of the cyclopropanol product, which is typically isolated as its magnesium salt before workup.[11][13]

The reaction is driven by the formation of strong titanium-oxygen bonds and the release of ring strain in the final product. The diastereoselectivity observed in many Kulinkovich reactions is attributed to stabilizing agostic interactions in the transition state of the cyclopropane-forming step.[11]

Kulinkovich_Mechanism Kulinkovich Reaction Catalytic Cycle cluster_catalyst_regen Catalyst Regeneration Ti_IV Ti(OR)4 Dialkyl_Ti R'2Ti(OR)2 Ti_IV->Dialkyl_Ti 2 R'MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Alkane Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester (RCOOR'') Beta_Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->Beta_Titanio_Ketone Cyclopropoxide Titanium Cyclopropoxide Beta_Titanio_Ketone->Cyclopropoxide Product_Mg_Salt Product (Mg Salt) Cyclopropoxide->Product_Mg_Salt + R'MgX - R'Ti(OR)3 Product_Mg_Salt->Ti_IV Regeneration Path Product Cyclopropanol Product_Mg_Salt->Product H3O+ workup

Caption: A simplified representation of the Kulinkovich reaction catalytic cycle.

Substrate Scope and Limitations

The Kulinkovich reaction is compatible with a wide range of esters, including those bearing aliphatic and aromatic substituents.[9] Grignard reagents with β-hydrogens, such as ethylmagnesium bromide and propylmagnesium bromide, are essential for the formation of the titanacyclopropane intermediate.[11] The reaction tolerates various functional groups, including ethers and amines, but is generally not compatible with acidic protons or highly electrophilic functional groups.[9][11]

Ester SubstrateGrignard ReagentProductYield (%)Reference
Methyl benzoateEtMgBr1-Phenylcyclopropanol85[12]
Ethyl acetatePrMgBr1-Ethyl-2-methylcyclopropanol75[12]
Methyl 5-hexenoatec-C₅H₉MgClBicyclo[4.1.0]heptan-1-ol82[14]
Lactone (various)EtMgBrCyclopropyl diols60-80[2]
Methyl nicotinateEtMgBr1-(3-Pyridyl)cyclopropanol70[12]

Table 1: Representative examples of the Kulinkovich reaction with various ester substrates.

Detailed Experimental Protocol: Synthesis of Bicyclo[3.1.0]hexan-1-ol[14]

This procedure is adapted from Organic Syntheses and provides a reliable method for the intramolecular Kulinkovich reaction.

  • Reaction Setup: To a 500-mL, round-bottomed flask equipped with a magnetic stirring bar and a rubber septum, add a mixture of methyl 5-hexenoate (2.0 g, 15.6 mmol), a 1M solution of chlorotitanium triisopropoxide in hexane (11.2 mL, 11.2 mmol), and anhydrous diethyl ether (54 mL) under a nitrogen atmosphere at room temperature.

  • Addition of Grignard Reagent: Add a 1M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) over 6.5 hours via a syringe pump.

  • Reaction Completion and Quenching: After the addition is complete, stir the resulting black reaction mixture for an additional 20 minutes. Cool the mixture to 0°C with an ice bath, dilute with 50 mL of ether, and then quench by the slow addition of water (14 mL).

  • Workup: Stir the mixture for an additional 3 hours at room temperature. Separate the organic phase and extract the aqueous phase with ether (3 x 100 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a 1:4 mixture of ethyl acetate and hexanes) to afford bicyclo[3.1.0]hexan-1-ol as a colorless oil.

Variations of the Kulinkovich Reaction

The versatility of the Kulinkovich reaction has been expanded through several modifications. The Kulinkovich-de Meijere variation allows for the synthesis of cyclopropylamines from amides, while the Kulinkovich-Szymoniak reaction utilizes nitriles as substrates to produce primary cyclopropylamines.[5][15] These variations significantly broaden the scope of accessible cyclopropane derivatives.

Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The Simmons-Smith reaction is a classic and highly reliable method for the cyclopropanation of alkenes.[3][16] When applied to silyl enol ethers, it provides a direct and efficient route to cyclopropanol silyl ethers, which can be readily deprotected to yield the corresponding cyclopropanols.[17][18]

Mechanism and Rationale

The key reagent in the Simmons-Smith reaction is an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification).[16] The reaction proceeds through a concerted "butterfly" transition state, where the methylene group is transferred to both carbons of the double bond simultaneously.[19] This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

Caption: General workflow for the Simmons-Smith cyclopropanation of silyl enol ethers.

Enantioselective Simmons-Smith Cyclopropanation

A significant advancement in the Simmons-Smith reaction is the development of catalytic asymmetric variants.[20] By employing a stoichiometric amount of a chiral ligand, it is possible to achieve high levels of enantioselectivity in the cyclopropanation of silyl enol ethers. Chiral dipeptides and other bidentate ligands have proven to be particularly effective in this regard.[21][22]

Silyl Enol Ether SubstrateChiral LigandYield (%)ee (%)Reference
(Z)-1-Phenyl-1-(trimethylsilyloxy)-1-propeneDipeptide ligand9993[22]
1-(Trimethylsilyloxy)cyclohexeneDipeptide ligand9592[21]
(E)-1-Phenyl-1-(trimethylsilyloxy)-1-propeneDipeptide ligand9885[22]
1-(tert-Butyldimethylsilyloxy)styreneChiral disulfonamide8896[20]

Table 2: Enantioselective Simmons-Smith cyclopropanation of various silyl enol ethers.

Detailed Experimental Protocol: Catalytic Asymmetric Simmons-Smith Cyclopropanation[22]

This procedure is a representative example of a catalytic asymmetric Simmons-Smith reaction using a chiral dipeptide ligand.

  • Catalyst Preparation (Vial A): To a flame-dried and argon-filled vial, add a solution of the chiral dipeptide ligand (0.25 eq.) in freshly distilled dichloromethane. Add neat diethylzinc (0.25 eq.) and stir the solution at room temperature for 1 hour. Cool the solution to 0°C and add diiodomethane (0.25 eq.) dropwise. Stir at 0°C for 30 minutes.

  • Reagent Preparation (Vial B): To a separate flame-dried and argon-filled vial, add freshly distilled dichloromethane followed by neat diethylzinc (1.0 eq.). Cool to -78°C and add diiodomethane (2.0 eq.) dropwise. Stir for 1 hour at this temperature, then add an additive like ethyl methoxyacetate (1.0 eq.). Warm to -50°C until a homogeneous solution forms, then re-cool to -78°C.

  • Reaction Execution (Vial C): To a third flame-dried and argon-filled vial, transfer the contents of Vial A and Vial B via cannula. Add the silyl enol ether substrate (1.0 eq.). Allow the reaction mixture to warm to -40°C and stir at this temperature for 48 hours.

  • Workup and Purification: Pour the reaction mixture into hexanes and filter. Concentrate the filtrate and purify by chromatography on silica gel to afford the optically active cyclopropyl silyl ether.

Transition-Metal-Catalyzed Cyclopropanations

A diverse and rapidly evolving area of cyclopropane synthesis involves the use of transition-metal catalysts, with rhodium, copper, and palladium being the most prominent.[8][23] These methods often utilize diazo compounds as carbene precursors to effect the cyclopropanation of alkenes.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes, such as dirhodium(II) tetraacetate, are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids.[4][23] These intermediates then react with alkenes to form cyclopropanes. The choice of the carboxylate ligand on the rhodium catalyst can significantly influence the chemo- and diastereoselectivity of the reaction.[4] For the synthesis of cyclopropanols, this method is typically applied to the cyclopropanation of enol ethers or other alkene precursors that can be readily converted to the desired alcohol.

Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes bearing chiral ligands, such as bis(oxazoline) (BOX) and pyridine-containing macrocycles, are widely used for the enantioselective cyclopropanation of alkenes with diazoacetates.[24] This approach provides access to chiral cyclopropane derivatives with high enantiomeric excesses.

Palladium-Catalyzed Syntheses

Palladium catalysts have been employed in various transformations that lead to cyclopropanol derivatives. These include cross-coupling reactions where a cyclopropanol acts as a nucleophile after ring-opening, and tandem reactions that construct the cyclopropane ring as part of a more complex molecular framework.[25][26]

Catalyst SystemAlkene SubstrateDiazo ReagentProduct TypeYield (%)ee (%)Reference
Rh₂(OAc)₄StyreneEthyl diazoacetateCyclopropane ester90N/A[23]
Rh₂(S-TCPTAD)₄Methyl acrylateEthyl phenyldiazoacetateCyclopropane diester9598[27]
Cu(I)/Chiral Pyridine Macrocycle4-ChlorostyreneEthyl diazoacetateCyclopropane ester8592[24]
Pd(OAc)₂/dppb2-Bromoaniline + CyclopropanolN/AQuinolines70-85N/A

Table 3: Selected examples of transition-metal-catalyzed reactions for the synthesis of cyclopropane derivatives.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic methods described above have been instrumental in the synthesis of numerous biologically active molecules. The cyclopropanol moiety can serve as a stable structural element or as a reactive intermediate for further transformations.

A notable example is the use of the Kulinkovich reaction in the synthesis of precursors to complex natural products.[28] Similarly, the Simmons-Smith reaction has been a key step in the total synthesis of various terpenoids and alkaloids, where the stereospecificity of the reaction is crucial for establishing the correct stereochemistry of the target molecule.[29]

Synthetic_Workflow Illustrative Synthetic Workflow Start Commercially Available Starting Material Intermediate1 Advanced Intermediate Start->Intermediate1 Several Steps Cyclopropanation Key Cyclopropanation Step (e.g., Kulinkovich or Simmons-Smith) Intermediate1->Cyclopropanation Cyclopropanol_Deriv Cyclopropanol-containing Intermediate Cyclopropanation->Cyclopropanol_Deriv Further_Steps Further Functionalization and Elaboration Cyclopropanol_Deriv->Further_Steps Target Final Target Molecule (Natural Product or API) Further_Steps->Target

Caption: A generalized workflow illustrating the strategic placement of a key cyclopropanation step in a multi-step synthesis.

Conclusion

The synthesis of cyclopropanol derivatives is a rich and dynamic field of organic chemistry, with a diverse array of methodologies available to the modern chemist. The Kulinkovich reaction offers a direct and efficient route from readily available esters, while the Simmons-Smith cyclopropanation of silyl enol ethers provides a stereospecific pathway with well-developed asymmetric variants. The expanding realm of transition-metal catalysis continues to offer new and powerful tools for the construction of these valuable building blocks.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemistry, and the functional group compatibility of the overall synthetic plan. A thorough understanding of the mechanisms and scope of these reactions, as detailed in this guide, is essential for the successful design and execution of synthetic routes toward novel therapeutics and complex natural products. As research in this area continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these fascinating and important molecules.

References

  • Kulinkovich reaction - Wikipedia. [Link]

  • Kulinkovich reaction - Grokipedia. [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. [Link]

  • Kulinkovich Reaction - YouTube. [Link]

  • Palladium‐catalyzed spirolactonization of hydroxycyclopropanols. Neoc = neocuproine. - ResearchGate. [Link]

  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction | Journal of the American Chemical Society - ACS Publications. [Link]

  • Kulinkovich-Szymoniak Reaction - Organic Chemistry Portal. [Link]

  • Rhodium-Catalyzed Vinylcyclopropanation/Cyclopentenation of Strained Alkenes via a Sequential Carborhodation Process | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Autotandem Ring-Opening of Cyclopropanols with Gem-Dibromoolefins for the Synthesis of β-Pyrrolo[1,2-a]quinolinyl Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Developments in the construction of cyclopropanols - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins - Organic Syntheses Procedure. [Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich. [Link]

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  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

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  • Asymmetric cyclopropanation of alkenes by Cu(I)/Pc-L* a - ResearchGate. [Link]

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Exploratory

The Cyclopropylcarbinyl Cation: A Comprehensive Mechanistic Guide for Advanced Drug Discovery

Abstract The cyclopropylcarbinyl cation, a cornerstone of carbocation chemistry, has long captivated and challenged organic chemists. Its remarkable stability and propensity for complex rearrangements have made it both a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylcarbinyl cation, a cornerstone of carbocation chemistry, has long captivated and challenged organic chemists. Its remarkable stability and propensity for complex rearrangements have made it both a powerful tool in synthetic chemistry and a fascinating subject of mechanistic inquiry. This in-depth technical guide provides a comprehensive exploration of the formation, structure, and reactivity of cyclopropylcarbinyl cations, with a particular focus on the mechanistic principles that govern their behavior. From the foundational concepts of non-classical carbocations to the practical applications in complex molecule synthesis, this guide offers researchers, scientists, and drug development professionals the insights necessary to harness the unique potential of these reactive intermediates.

Introduction: The Enduring Enigma of a Non-Classical Ion

First postulated in the mid-20th century, the cyclopropylcarbinyl cation has been at the heart of the "non-classical ion" debate.[1] Early solvolysis studies of cyclopropylcarbinyl and cyclobutyl derivatives revealed unexpectedly high reaction rates and the formation of identical product mixtures, suggesting a common, highly stabilized intermediate.[2][3] This observation led to the proposal of delocalized, non-classical structures, a concept that has since been refined through decades of experimental and computational investigation.

The exceptional stability of the cyclopropylcarbinyl cation arises from the unique electronic properties of the cyclopropane ring. The strained C-C bonds of the cyclopropyl group possess significant p-character, allowing for effective overlap with the vacant p-orbital of the adjacent carbocationic center.[4][5] This interaction, often described in terms of Walsh orbitals, delocalizes the positive charge and results in a cation that is significantly more stable than a simple primary or even some tertiary carbocations.[6][7] This guide will delve into the orbital mechanics that underpin this stabilization and explore the dynamic equilibrium that defines the cyclopropylcarbinyl cation system.

The Structural Landscape: A Dynamic Equilibrium of Cations

The cyclopropylcarbinyl cation does not exist as a single, static entity but rather as a collection of rapidly interconverting species. This dynamic equilibrium is central to understanding its reactivity and is a key consideration in synthetic design. The primary players in this equilibrium are the cyclopropylcarbinyl cation, the bicyclobutonium ion, the cyclobutyl cation, and the homoallyl cation.[1][3]

A consensus view now considers the bicyclobutonium ion, characterized by a three-center, two-electron bond, as a key intermediate in the interconversion of these cationic species in solution.[1]

G Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Bicyclobutonium Ion Bicyclobutonium Ion Cyclopropylcarbinyl Cation->Bicyclobutonium Ion Rearrangement Homoallyl Cation Homoallyl Cation Cyclopropylcarbinyl Cation->Homoallyl Cation Ring Opening Bicyclobutonium Ion->Cyclopropylcarbinyl Cation Rearrangement Cyclobutyl Cation Cyclobutyl Cation Bicyclobutonium Ion->Cyclobutyl Cation Rearrangement Cyclobutyl Cation->Bicyclobutonium Ion Rearrangement Homoallyl Cation->Cyclopropylcarbinyl Cation Cyclization

The Role of Walsh Orbitals in Stabilization

The enhanced stability of the cyclopropylcarbinyl cation is best explained by the concept of Walsh orbitals.[6][8] In cyclopropane, the carbon atoms are sp² hybridized, with one p-orbital from each carbon combining to form a set of three molecular orbitals that constitute the C-C sigma framework. The highest occupied molecular orbitals (HOMOs) of this framework have significant p-character and are oriented in a way that allows for effective overlap with the vacant p-orbital of an adjacent carbocation.

This orbital overlap leads to a delocalization of the positive charge into the cyclopropane ring, a phenomenon often referred to as "hyperconjugation."[4] The optimal geometry for this interaction is the "bisected" conformation, where the vacant p-orbital of the carbocation is parallel to the plane of the C2-C3 bond of the cyclopropane ring.[4][9][10] The "perpendicular" conformation, in contrast, offers minimal orbital overlap and is significantly less stable.[9][10]

G cluster_0 Bisected Conformation (Stabilized) cluster_1 Perpendicular Conformation (Destabilized) Vacant p-orbital Vacant p-orbital Walsh Orbital (HOMO) Walsh Orbital (HOMO) Vacant p-orbital->Walsh Orbital (HOMO) Orbital Overlap Cyclopropane Ring Cyclopropane Ring Vacant p-orbital_perp Walsh Orbital_perp Cyclopropane Ring_perp Cyclopropane Ring Note Minimal Overlap

Generation of Cyclopropylcarbinyl Cations

Cyclopropylcarbinyl cations are typically generated as transient intermediates in a variety of chemical transformations. The choice of precursor is critical and dictates the reaction conditions required for cation formation.

Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives

The classical method for generating cyclopropylcarbinyl cations is through the solvolysis of suitable precursors, such as tosylates, mesylates, or halides.[2][3] The departure of the leaving group is assisted by the neighboring cyclopropyl group, leading to a significant rate acceleration compared to analogous acyclic systems. For instance, the replacement of a phenyl group with a cyclopropyl group in tertiary substrates can increase the reaction rate by up to 500 times.[4]

Table 1: Relative Solvolysis Rates

SubstrateRelative Rate
Phenyl-substituted tertiary substrate1
Cyclopropyl-substituted tertiary substrate~500

Data adapted from qualitative descriptions in the literature.[4]

Dehydration of Cyclopropylcarbinols

The acid-catalyzed dehydration of cyclopropylcarbinols is another common and efficient method for generating cyclopropylcarbinyl cations.[1] This approach is particularly valuable in synthetic applications where the in-situ generation of the cation is desired for subsequent reactions.[1]

Key Mechanistic Pathways and Synthetic Applications

The rich and often complex reactivity of cyclopropylcarbinyl cations stems from the delicate balance between nucleophilic capture and rearrangement. Understanding and controlling these competing pathways is paramount for their successful application in synthesis.

Nucleophilic Capture

Direct nucleophilic attack on the cyclopropylcarbinyl cation can lead to the formation of cyclopropylcarbinyl products. However, due to the rapid equilibrium with other cationic forms, mixtures of products are often obtained. Recent advances in asymmetric catalysis have shown that chiral counteranions can effectively control the stereochemical outcome of nucleophilic additions to prochiral cyclopropylcarbinyl cations.[1]

Rearrangement Reactions

The propensity of cyclopropylcarbinyl cations to undergo rearrangement is a defining characteristic. These rearrangements can lead to the formation of cyclobutyl, homoallyl, and other ring-expanded or fragmented products. While historically viewed as a synthetic challenge, these rearrangements are now being harnessed for the construction of complex molecular architectures.[11]

4.2.1. The Cyclopropylcarbinyl-Cyclobutyl Rearrangement: This rearrangement proceeds through the bicyclobutonium ion and is a facile process.[2][12] The position of the equilibrium is influenced by the substitution pattern on the carbocation.

4.2.2. The Cyclopropylcarbinyl-Homoallyl Rearrangement: This ring-opening reaction provides access to valuable homoallylic structures.[13][14] The stereospecificity of this rearrangement is highly dependent on the substituents and the ability of the cyclopropylcarbinyl cation to access homoallylic structures.[13]

G Precursor Precursor Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Precursor->Cyclopropylcarbinyl Cation Ionization Nucleophilic Capture Product Nucleophilic Capture Product Cyclopropylcarbinyl Cation->Nucleophilic Capture Product Nu- Attack Cyclobutyl Product Cyclobutyl Product Cyclopropylcarbinyl Cation->Cyclobutyl Product Rearrangement Homoallyl Product Homoallyl Product Cyclopropylcarbinyl Cation->Homoallyl Product Ring Opening

Experimental Protocols for Mechanistic Investigation

Elucidating the mechanism of reactions involving cyclopropylcarbinyl cations relies on a combination of kinetic, spectroscopic, and computational methods.

Protocol: Solvolysis Rate Measurement

Objective: To determine the relative rate of solvolysis of a cyclopropylcarbinyl precursor compared to a reference compound.

Methodology:

  • Substrate Preparation: Synthesize the desired cyclopropylcarbinyl mesylate and a reference mesylate (e.g., a corresponding secondary alkyl mesylate).

  • Solvent System: Choose an appropriate solvent system (e.g., 80% ethanol/20% water) to ensure a measurable reaction rate.

  • Kinetic Runs:

    • Prepare solutions of each substrate of known concentration in the chosen solvent.

    • Maintain the solutions at a constant temperature in a thermostatted bath.

    • At regular time intervals, withdraw aliquots and quench the reaction (e.g., by adding a large volume of a non-polar solvent).

    • Titrate the liberated methanesulfonic acid with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

  • Data Analysis:

    • Plot the concentration of the liberated acid versus time.

    • Determine the initial rate of the reaction from the slope of the curve.

    • Calculate the first-order rate constant (k) for each substrate.

    • The relative rate is the ratio of the rate constants.

Protocol: NMR Spectroscopic Observation in Superacid

Objective: To directly observe the cyclopropylcarbinyl cation and study its structure and dynamics.

Methodology:

  • Superacid Preparation: Prepare a superacid solution (e.g., SbF₅/SO₂ClF) in an NMR tube at low temperature (e.g., -78 °C). Caution: Superacids are extremely corrosive and require specialized handling procedures.

  • Precursor Introduction: Slowly add a solution of the cyclopropylcarbinyl precursor (e.g., cyclopropylcarbinol or cyclopropylcarbinyl chloride) in a suitable low-freezing solvent (e.g., SO₂ClF) to the superacid solution while maintaining the low temperature.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra at various low temperatures.

    • Analyze the chemical shifts and coupling constants to deduce the structure of the cation.

    • Variable-temperature NMR experiments can provide information about the dynamic processes, such as rearrangements and conformational changes.[15]

Conclusion and Future Outlook

The study of cyclopropylcarbinyl cations continues to be a vibrant area of research. While the fundamental principles of their formation and stability are now well-established, the ability to control their complex reactivity remains a significant challenge and a fertile ground for innovation. The development of new catalytic methods for the enantioselective generation and trapping of these intermediates holds immense promise for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.[1][11] As our understanding of these fascinating species deepens, so too will our ability to harness their unique chemical properties for the advancement of drug discovery and development.

References

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. (2023, May 10).
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - RSC Publishing. Royal Society of Chemistry.
  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols | ChemRxiv. ChemRxiv.
  • The cyclopropylcarbinyl route to γ-silyl carbocations - PMC - NIH.
  • Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation - Oreate AI Blog. (2026, January 15).
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - RSC Publishing. (2023, March 21). Royal Society of Chemistry.
  • (PDF) Non-classical-to-classical carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols - ResearchGate.
  • Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation. - ResearchGate.
  • A circuitous mechanism for the formation of a cyclopropylcarbinyl cation. On the anomalous relative migratory aptitude of a cycl. Journal of the American Chemical Society.
  • Stereochemistry of cyclopropylcarbinyl rearrangements. Synthesis and solvolysis of cyclopropylcarbinyl-1,1',1'-trans-2,3,3-d6 methanesulfonate | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement | Request PDF - ResearchGate.
  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. (2019, July 24). Beilstein Journals.
  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl c
  • Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society.
  • Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation - Curate ND. (2017, June 5).
  • Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carboc
  • The cyclopropylcarbinyl route to γ-silyl carbocations - Beilstein Journals. (2019, July 24). Beilstein Journals.
  • Walsh Cyclopropane Molecular Orbitals.
  • The Conundrum of the (C4H7)
  • Bisected and perpendicular conformation of cyclopropylcarbinyl cation - YouTube. (2022, August 8). YouTube.
  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of - ChemRxiv. ChemRxiv.
  • The conformational preferences and the rotational barriers of some simple cyclopropylcarbinyl c
  • Most stable C 4 H 7+ species, the bicyclobutonium cation, on the... - ResearchGate.
  • Cyclopropane: a functional carbon group - YouTube. (2024, May 10). YouTube.
  • SOLVOLYSIS RATES OF (METHYLCYCLO- PROPYL)-CARBINYL DERIVATIVES - M. NIKOLETIĆ, S. Borčić and DE SUNKO - iupac. International Union of Pure and Applied Chemistry.
  • Long‐Lived Cyclopropylcarbinyl Cations | Request PDF - ResearchGate.
  • The Conundrum of the (C4H7)+ Cation: Bicyclobutonium and Related Carbocations | Request PDF - ResearchGate.
  • Substituent Effects on Cyclopropylcarbinyl Solvolysis Rates. Evidence for Symmetrical Transition States | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Biomimetic Synthesis of Azorellolide via Cyclopropylcarbinyl Cation Chemistry - eScholarship.org. (2024, December 18). eScholarship.org.
  • Why is cyclopropyl methyl carbocation exceptionally stable? - Quora. (2014, December 24). Quora.
  • Understanding the Unusual Chemistry of Cyclopropane - YouTube. (2026, January 25). YouTube.
  • Bicyclobutonium ion versus cyclopropylcarbinyl cation chemistry: The cycloaddition reaction with ethene in the dilute gas phase - WashU Medicine Research Profiles. (2001, January 15). Washington University School of Medicine.
  • Cyclopropyl group - Wikipedia. Wikipedia.
  • The Solvolysis of Tricyclopropylcarbinyl Benzoate | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Long-lived cyclopropylcarbinyl cations - Chemical Reviews (ACS Publications). (2002, May 1).
  • Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. - Henry Rzepa's Blog. (2011, December 16). Henry Rzepa's Blog.
  • Stable vinyl cations. 2. Carbon-13 NMR spectroscopic observation of a substituted cyclopropylidenemethyl cation | The Journal of Organic Chemistry - ACS Publications.
  • A Unique Stabilized Vinyl Cation Characterized by NMR Spectroscopy and Quantum Chemical ab Initio Calculations - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 1-Cyclopentylcyclopropan-1-ol via Grignard Reaction

Abstract The synthesis of novel tertiary alcohols is a cornerstone of modern drug discovery and materials science. 1-Cyclopentylcyclopropan-1-ol, a molecule incorporating both a strained cyclopropyl ring and a cyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel tertiary alcohols is a cornerstone of modern drug discovery and materials science. 1-Cyclopentylcyclopropan-1-ol, a molecule incorporating both a strained cyclopropyl ring and a cyclopentyl moiety, represents a valuable building block for more complex chemical architectures. The Grignard reaction provides a classic and highly effective method for the construction of carbon-carbon bonds, making it an ideal choice for synthesizing such tertiary alcohols.[1] This application note presents a detailed, field-proven protocol for the synthesis of 1-Cyclopentylcyclopropan-1-ol. The described two-step, one-pot procedure involves the initial formation of cyclopropylmagnesium bromide, followed by its nucleophilic addition to cyclopentanone. We provide in-depth explanations for critical experimental choices, self-validating checkpoints, and troubleshooting guidance to ensure reproducible, high-yield synthesis for researchers in organic and medicinal chemistry.

Reaction Principle and Mechanism

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of a new carbon-carbon bond.[2] The overall synthesis of 1-Cyclopentylcyclopropan-1-ol proceeds in two primary stages within a single reaction vessel:

Stage 1: Formation of the Grignard Reagent The process begins with the preparation of the Grignard reagent, cyclopropylmagnesium bromide. This involves the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[3] The magnesium atom inserts into the carbon-bromine bond, inverting the polarity of the attached carbon atom. This transformation converts the electrophilic carbon of the alkyl halide into a highly nucleophilic carbanion, stabilized by the magnesium halide.[2]

Stage 2: Nucleophilic Addition to a Ketone Once formed, the nucleophilic cyclopropyl carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone.[4] The magnesium center of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the carbonyl carbon's electrophilicity. This nucleophilic attack results in the formation of a new C-C bond and a tetrahedral magnesium alkoxide intermediate.[5] The reaction is then "quenched" with a mild acid, such as a saturated aqueous solution of ammonium chloride, which protonates the alkoxide to yield the final tertiary alcohol product, 1-Cyclopentylcyclopropan-1-ol.[6]

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis, from starting materials to the purified final product.

Grignard_Workflow A Starting Materials (Cyclopropyl Bromide, Mg, Cyclopentanone, Anhydrous THF) B Protocol 1: Formation of Cyclopropylmagnesium Bromide Grignard Reagent A->B Anhydrous Conditions C In-situ Grignard Reagent (Greyish Solution) B->C D Protocol 2: Addition of Cyclopentanone (0 °C to RT) C->D E Magnesium Alkoxide Intermediate D->E Exothermic Reaction F Protocol 3: Aqueous Work-up (Quenching) (sat. aq. NH4Cl) E->F G Crude Product in Organic Phase F->G H Protocol 4: Extraction & Purification (Column Chromatography) G->H Drying & Solvent Removal I Final Product: 1-Cyclopentylcyclopropan-1-ol (Characterized) H->I

Caption: A typical experimental workflow for the Grignard synthesis of 1-Cyclopentylcyclopropan-1-ol.

Reagents and Stoichiometry

Proper stoichiometry is critical for maximizing yield and minimizing side reactions. A slight excess of the Grignard reagent is used to ensure the complete consumption of the limiting reagent, cyclopentanone.

Reagent/MaterialFormulaMW ( g/mol )Density (g/mL)Amount (mmol)QuantityMolar RatioNotes
Magnesium TurningsMg24.31-601.46 g1.2Must be activated.
IodineI₂253.81-Trace1-2 crystals-Used to initiate the reaction by activating the Mg surface.[7]
Cyclopropyl BromideC₃H₅Br120.981.51554.4 mL (6.65 g)1.1Must be anhydrous.
CyclopentanoneC₅H₈O84.120.95504.4 mL (4.21 g)1.0Limiting reagent. Must be anhydrous.
Tetrahydrofuran (THF)C₄H₈O72.110.89-~250 mLSolventMust be anhydrous.
Saturated aq. NH₄ClNH₄Cl53.49~1.07-As neededQuenchFor work-up.[6]
Diethyl Ether (Et₂O)(C₂H₅)₂O74.120.71-As neededExtractionFor extraction.
Anhydrous MgSO₄ or Na₂SO₄----As neededDrying AgentTo remove residual water from the organic phase.[6]

Detailed Experimental Protocols

Safety First: This reaction is highly sensitive to air and moisture and involves flammable solvents. All glassware must be thoroughly oven-dried or flame-dried before use, and the entire procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8] Grignard reagents react violently with water.[9]

Protocol 1: Preparation of Cyclopropylmagnesium Bromide
  • Rationale: The in-situ preparation of the Grignard reagent is crucial as these reagents are not typically isolated and are highly reactive. Anhydrous conditions are paramount to prevent the Grignard reagent from being quenched by water.[10]

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

  • Place the magnesium turnings (1.46 g, 60 mmol) into the flask.

  • Add a few small crystals of iodine. The iodine helps to etch the passivating magnesium oxide layer on the surface of the turnings, exposing fresh magnesium to initiate the reaction.[7]

  • Add 50 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (4.4 mL, 55 mmol) in 50 mL of anhydrous THF.

  • Add approximately 10% of the cyclopropyl bromide solution from the dropping funnel to the stirring magnesium suspension.

  • The reaction should initiate, which is indicated by the disappearance of the brown iodine color and the onset of gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary. Do not continue adding the bromide until the reaction has clearly initiated.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. The exothermic nature of the reaction sustains the temperature.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brownish solution is the cyclopropylmagnesium bromide reagent and should be used immediately.[7]

Protocol 2: Synthesis of 1-Cyclopentylcyclopropan-1-ol
  • Rationale: The addition of the ketone is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. A slight excess of the Grignard reagent ensures that the more valuable ketone is fully consumed.

  • In a separate, dry flask, prepare a solution of cyclopentanone (4.4 mL, 50 mmol) in 100 mL of anhydrous THF.

  • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Transfer the cyclopentanone solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Protocol 3: Work-up and Purification (Self-Validation)
  • Rationale: The work-up procedure is designed to quench excess Grignard reagent, protonate the alkoxide product, and remove inorganic magnesium salts. A mild quenching agent like saturated ammonium chloride is used to prevent acid-catalyzed dehydration of the tertiary alcohol product, a common side reaction with stronger acids.[6]

  • In-Process Check (TLC): Before work-up, the reaction's completion can be verified. Carefully take a small aliquot from the reaction, quench it with a drop of saturated NH₄Cl solution, extract with a drop of ethyl acetate, and spot it on a TLC plate against a spot of the starting cyclopentanone. The disappearance of the cyclopentanone spot indicates the reaction is complete.[6]

  • Cool the reaction flask back to 0 °C in an ice bath.

  • Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A vigorous reaction may occur initially. A thick white precipitate of magnesium salts will form.[6]

  • Transfer the entire mixture to a separatory funnel. Add 100 mL of diethyl ether to dilute the organic phase.

  • Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether to maximize product recovery.

  • Combine all organic extracts and wash them with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution). The brine wash helps to break any emulsions and further remove water from the organic layer.[6]

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure 1-Cyclopentylcyclopropan-1-ol.

Troubleshooting

IssueProbable CauseSuggested Solution
Grignard reaction does not start Wet glassware/solvents; passivated magnesium surface.Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent. Add another small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[8]
Low yield of tertiary alcohol Incomplete formation of Grignard reagent; premature quenching by moisture.Confirm complete consumption of Mg in Protocol 1. Re-check the entire system for potential leaks that could introduce air/moisture.
Persistent emulsion during work-up Formation of fine magnesium salt precipitates at the interface.Add a sufficient amount of brine (saturated NaCl) and swirl gently. If it persists, filter the entire mixture through a pad of Celite.[6]
Starting ketone recovered Inactive Grignard reagent; sterically hindered ketone (not an issue here).This points to a failure in Protocol 1. The Grignard reagent must be prepared fresh and used immediately.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I (video). [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

  • Google Patents. (2014).
  • Quora. (2017, January 18). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?[Link]

  • ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

  • SciSpace. Preparation of new functionalized cyclopropylmagnesium reagents. [Link]

  • Chemical Review and Letters. Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. [Link]

  • Web Pages. Grignard Reaction. [Link]

  • Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Google Patents. (2012). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
  • Wiley Online Library. Divinylcyclopropane-Cycloheptadiene Rearrangement. [Link]

  • Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

  • Web Pages. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemical Review and Letters. Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. [Link]

  • Wikipedia. Cyclopentadienyl magnesium bromide. [Link]

  • MIT. Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 1, 1-cyclopropanedimethanol. [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Kulinkovich Reaction for Preparing 1-Substituted Cyclopropanols

Introduction: The Enduring Utility of Strained Rings The cyclopropane motif, a three-membered carbocycle, is a recurring structural element in numerous natural products and bioactive molecules.[1][2] Its inherent ring st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of Strained Rings

The cyclopropane motif, a three-membered carbocycle, is a recurring structural element in numerous natural products and bioactive molecules.[1][2] Its inherent ring strain imparts unique chemical reactivity, making it a valuable synthon for a variety of synthetic transformations.[2][3] Among the methodologies to construct this strained ring system, the Kulinkovich reaction stands out as a powerful and versatile tool for the synthesis of 1-substituted cyclopropanols from simple carboxylic esters.[4][5][6][7][8]

First reported by Oleg G. Kulinkovich and his team in 1989, this organometallic transformation utilizes a titanium(IV) alkoxide catalyst in the presence of a Grignard reagent to convert esters into the corresponding cyclopropanols.[4][5][7] The reaction is prized for its operational simplicity, use of readily available starting materials, and the high diastereoselectivity often observed. This guide provides an in-depth exploration of the Kulinkovich reaction, from its mechanistic underpinnings to a detailed experimental protocol and expert insights for researchers in organic synthesis and drug development.

Mechanistic Insights: The Titanacyclopropane Intermediate

The generally accepted mechanism of the Kulinkovich reaction involves the in-situ formation of a key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[4][6] The catalytic cycle can be broken down into the following key steps:

  • Formation of the Dialkyltitanium Species: Two equivalents of a Grignard reagent, typically one with β-hydrogens like ethylmagnesium bromide, react with a titanium(IV) alkoxide (e.g., titanium(IV) isopropoxide) through transmetalation to form a dialkyltitanium(IV) species.[5][9]

  • Generation of the Titanacyclopropane: This dialkyltitanium intermediate is thermally unstable and undergoes rapid β-hydride elimination, followed by reductive elimination of an alkane, to generate the reactive titanacyclopropane intermediate.[4][5][6][9]

  • Reaction with the Ester: The titanacyclopropane then reacts with the carbonyl group of the ester. This proceeds through a two-step alkylation: an initial nucleophilic addition to the carbonyl carbon, forming an oxatitanacyclopentane intermediate, which then rearranges to a β-titanio ketone.[5]

  • Intramolecular Cyclization: The final ring-closing step involves the intramolecular insertion of the ketone carbonyl into the remaining carbon-titanium bond, forming the titanium alkoxide of the cyclopropanol product.[5]

  • Catalyst Regeneration and Product Formation: The titanium alkoxide of the product then undergoes transmetalation with the Grignard reagent to release the magnesium salt of the cyclopropanol and regenerate the dialkyltitanium species, thus closing the catalytic cycle.[5] An aqueous workup subsequently protonates the magnesium alkoxide to yield the final 1-substituted cyclopropanol.[9]

Kulinkovich_Mechanism Ti_IV Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_IV->Dialkyl_Ti Transmetalation Grignard 2 R'MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination & Reductive Elimination Alkane - R'H Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane Reaction with Ester Ester R²COOR³ Beta_Titanio_Ketone β-Titanio Ketone Oxatitanacyclopentane->Beta_Titanio_Ketone Rearrangement Product_Ti_Alkoxide Product-Ti-Alkoxide Beta_Titanio_Ketone->Product_Ti_Alkoxide Intramolecular Cyclization Product_Mg_Salt Product-Mg-Salt Product_Ti_Alkoxide->Product_Mg_Salt Transmetalation with R'MgX Final_Product 1-Substituted Cyclopropanol Product_Mg_Salt->Final_Product Protonation Workup Aqueous Workup

Figure 1: Catalytic cycle of the Kulinkovich reaction.

Experimental Protocol: Synthesis of 1-Phenylcyclopropan-1-ol

This protocol provides a detailed procedure for the synthesis of 1-phenylcyclopropan-1-ol from methyl benzoate as a representative example.

Materials and Reagents:

  • Methyl benzoate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) solution in a suitable ether (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup:

    • A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to an inert gas line, a dropping funnel, and a rubber septum is assembled.

    • The glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas before use.

  • Charging the Flask:

    • The flask is charged with anhydrous diethyl ether (50 mL).

    • Methyl benzoate (e.g., 10 mmol, 1.36 g) is added to the solvent.

    • Titanium(IV) isopropoxide (e.g., 1.1 mmol, 0.31 g) is then added via syringe. The mixture is stirred at room temperature.

  • Addition of Grignard Reagent:

    • Ethylmagnesium bromide solution (e.g., 22 mmol, 7.3 mL of a 3.0 M solution in Et₂O) is drawn into a syringe and placed in the dropping funnel.

    • The Grignard reagent is added dropwise to the stirred solution at room temperature over a period of 30-45 minutes. The addition is exothermic, and a gentle reflux may be observed. The reaction mixture typically turns dark brown or black.

  • Reaction Progress and Monitoring:

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

  • Workup:

    • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C (ice bath). Caution: The quenching process can be highly exothermic and may release flammable gases.

    • The resulting mixture is stirred vigorously for 30 minutes until two clear layers are formed.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are washed with saturated aqueous NaHCO₃ solution (30 mL) and then with brine (30 mL).

  • Drying and Solvent Removal:

    • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-phenylcyclopropan-1-ol as a colorless oil.

Experimental_Workflow Start Starting Materials: Methyl Benzoate, Ti(OiPr)₄, EtMgBr Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Slow Addition of EtMgBr Reaction_Setup->Reagent_Addition Reaction Reaction at Room Temperature Reagent_Addition->Reaction Workup Aqueous Workup with NH₄Cl Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Purification by Column Chromatography Extraction->Purification Product Final Product: 1-Phenylcyclopropan-1-ol Purification->Product

Figure 2: General experimental workflow for the Kulinkovich reaction.

Scope and Limitations

The Kulinkovich reaction is applicable to a wide range of ester substrates, including those bearing aliphatic, aromatic, and even some α,β-unsaturated moieties.[4] However, the reaction is most efficient with non-enolizable esters to minimize competing side reactions.[4]

Ester Substrate (R in R-COOR')Grignard ReagentTypical Yield of 1-R-cyclopropanol (%)
PhenylEthylmagnesium bromide70-85
n-PentylEthylmagnesium bromide65-80
CyclohexylEthylmagnesium bromide70-90
tert-ButylEthylmagnesium bromide50-65
2-ThienylEthylmagnesium bromide60-75

Table 1: Representative examples of 1-substituted cyclopropanols synthesized via the Kulinkovich reaction. Yields are approximate and can vary based on specific reaction conditions.

A key limitation is that the original Kulinkovich protocol is not atom-economical, as only one of the two alkyl groups from the Grignard reagent is incorporated into the product.[6] To address this, variations using terminal alkenes for ligand exchange have been developed.[5][6]

Expert Insights and Troubleshooting

  • Choice of Titanium Catalyst: While titanium(IV) isopropoxide is commonly used, other titanium alkoxides like Ti(Ot-Bu)₄ or chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) can also be employed.[5] The choice of catalyst can sometimes influence the reaction efficiency and selectivity.

  • Grignard Reagent Stoichiometry: Typically, at least two equivalents of the Grignard reagent relative to the ester are required for the catalytic cycle to operate efficiently.[4] Using a slight excess (2.2-2.5 equivalents) often ensures complete conversion of the starting material.

  • Solvent Considerations: Anhydrous ethereal solvents such as diethyl ether or THF are crucial for the success of the reaction, as they stabilize the Grignard reagent and the organotitanium intermediates.[5] Toluene can also be used as a solvent.[5]

  • Troubleshooting Low Yields:

    • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents and reagents are used.

    • Grignard Reagent Quality: The quality of the Grignard reagent is paramount. Use freshly prepared or titrated Grignard solutions.

    • Side Reactions: The formation of ethene as a byproduct can occur.[4][6] In some cases, adjusting the ratio of the titanium catalyst to the Grignard reagent can minimize this non-productive pathway.[6]

  • Diastereoselectivity: When using substituted Grignard reagents (e.g., propylmagnesium bromide), the Kulinkovich reaction generally affords 1,2-cis-disubstituted cyclopropanols with high diastereoselectivity.[2][6] This is a key advantage for the stereocontrolled synthesis of complex molecules.

Conclusion

The Kulinkovich reaction is a robust and reliable method for the synthesis of 1-substituted cyclopropanols. Its operational simplicity, use of readily available reagents, and the valuable cyclopropanol products it provides have cemented its place in the synthetic organic chemist's toolbox. A thorough understanding of the reaction mechanism and careful attention to experimental detail are key to achieving high yields and purity. The insights and protocols provided in this guide are intended to empower researchers to confidently apply this powerful transformation in their synthetic endeavors.

References

  • Kulinkovich reaction - Grokipedia.
  • Kulinkovich reaction - Wikipedia.
  • Kulinkovich Reaction - Organic Chemistry Portal.
  • Kulinkovich Reaction - YouTube.
  • Kulinkovich Reaction - SynArchive.
  • Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate | Request PDF - ResearchGate.
  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction | Journal of the American Chemical Society - ACS Publications.
  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins - Organic Syntheses.
  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins - Organic Syntheses.
  • Kulinkovich reaction - chemeurope.com.
  • General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors - ChemRxiv.
  • The Chemistry of Cyclopropanols - ResearchGate.
  • Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives - Organic Reactions.
  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42) - YouTube.

Sources

Method

Application Note: Advanced Purification Strategies for Labile Tertiary Alcohols

Executive Summary Tertiary alcohols represent a paradox in organic synthesis: they are often the desired pharmacophores in high-value targets (e.g., nucleoside analogs, complex terpenoids), yet they are chemically fragil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary alcohols represent a paradox in organic synthesis: they are often the desired pharmacophores in high-value targets (e.g., nucleoside analogs, complex terpenoids), yet they are chemically fragile during purification. The steric bulk that defines their biological activity also renders them difficult to derivatize, while their electron-rich nature makes them highly susceptible to E1 acid-catalyzed elimination , even under the mild acidic conditions of standard silica gel chromatography.

This Application Note provides a validated decision framework and detailed protocols to purify tertiary alcohols without inducing dehydration. We move beyond standard techniques to focus on Base-Deactivated Silica Chromatography and Chemoselective Scavenging of ketone impurities.

Strategic Assessment: The Purification Decision Matrix

Before selecting a method, the physical state and boiling point relative to impurities must be analyzed. The following decision tree guides the workflow.

DecisionMatrix Start Crude Tertiary Alcohol Mixture State Physical State at RT? Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Cryst Protocol C: Recrystallization (Non-polar/Polar mix) Solid->Cryst High MP BaseSilica Protocol A: Base-Deactivated Silica Chromatography Solid->BaseSilica Low MP / Oils ImpurityType Major Impurity Type? Liquid->ImpurityType Ketone Unreacted Ketone (Grignard SM) ImpurityType->Ketone Alkene Elimination Product (Non-polar) ImpurityType->Alkene Girard Protocol B: Girard's Reagent T (Chemical Scavenging) Ketone->Girard High Value Target Distill Vacuum Distillation (Check Azeotropes) Ketone->Distill Large Scale (>10g) Alkene->BaseSilica

Figure 1: Strategic workflow for selecting the optimal purification method based on physical state and impurity profile.

The Core Challenge: Acid-Catalyzed Dehydration (E1)

Standard silica gel (pH ~5.0–6.0) possesses acidic silanol groups (Si-OH) that can protonate the tertiary hydroxyl group. Due to the stability of the resulting tertiary carbocation, water is lost rapidly (E1 mechanism), yielding the alkene impurity.

E1Mechanism Step1 Tertiary Alcohol (R3C-OH) Step2 Protonated Alcohol (R3C-OH2+) Step1->Step2 Protonation Silica Acidic Silanol (Si-OH) Silica->Step2 Step3 Tertiary Carbocation (R3C+) Step2->Step3 -H2O (Slow) Step4 Alkene (Impurity) + H2O Step3->Step4 -H+ (Fast)

Figure 2: The E1 elimination pathway catalyzed by acidic stationary phases.

Protocol A: Base-Deactivated Silica Chromatography

Application: Best for removing non-polar alkenes and baseline impurities from acid-sensitive liquids or oils.

Principles

To prevent the mechanism in Figure 2, the acidic silanols must be neutralized.[1] Triethylamine (TEA) is the preferred modifier because it is volatile and easily removed post-purification.

Materials
  • Stationary Phase: High-quality Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (or DCM/MeOH) + 1% Triethylamine (v/v) .

  • Reference: Journal of Organic Chemistry, "Purification of acid-sensitive compounds" [1].

Step-by-Step Methodology
  • Slurry Preparation: Prepare the silica slurry using the least polar component of your mobile phase (e.g., Hexanes) containing 1% TEA .

    • Why: Pre-treating the silica ensures the entire column bed is basic before the sample touches it.

  • Column Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the starting mobile phase (also containing 1% TEA).

  • Sample Loading:

    • Dissolve the crude tertiary alcohol in a minimum amount of mobile phase + 1% TEA.

    • Critical: Do not use pure DCM or Chloroform for loading if the compound is extremely labile, as these solvents can become slightly acidic over time.

  • Elution: Run the gradient.

    • Note: TEA will often elute early or streak; however, its presence in the mobile phase maintains the basic environment throughout the run.

  • Post-Run Workup: Combine fractions. Evaporate solvent.[2]

    • Removal of TEA: If residual TEA remains (identifiable by NMR signals at

      
       ~2.5 q and ~1.0 t), dissolve the product in DCM and wash quickly with saturated NaHCO
      
      
      
      (do not use acid wash) or simply dry under high vacuum for extended periods.

Protocol B: Chemoselective Scavenging (Girard's Reagent)

Application: Specifically for removing unreacted ketone starting material (common in Grignard reactions) when boiling points are too close for distillation.

Principles

Girard's Reagent T (Trimethylaminoacetohydrazide chloride) reacts selectively with carbonyls (ketones/aldehydes) to form water-soluble hydrazones. The tertiary alcohol remains organic-soluble.

Methodology
  • Reaction: Dissolve the crude mixture (containing Alcohol + Ketone impurity) in Ethanol (10 mL per g of crude).

  • Reagent Addition: Add Girard's Reagent T (1.2 equivalents relative to the estimated ketone impurity) and Acetic Acid (10 mol%).

  • Reflux: Heat at reflux for 1–2 hours.

    • Observation: The solution often turns slightly yellow.

  • Workup (The Separation):

    • Cool the mixture and pour into a large excess of water (or brine).

    • The Ketone-Girard adduct is now ionic and water-soluble.

    • The Tertiary Alcohol remains organic.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
    ).
    
    • Self-Validation: The aqueous layer retains the ketone; the organic layer contains the purified alcohol.

  • Wash: Wash the organic phase with saturated NaHCO

    
     (to remove acetic acid) and water. Dry over Na
    
    
    
    SO
    
    
    .

Protocol C: Crystallization of Solid Tertiary Alcohols

Application: For high molecular weight tertiary alcohols that are solid at room temperature.

Solvent Selection Table

Tertiary alcohols are often too soluble in pure alcohols and too insoluble in pure alkanes. "Solvent Pairs" are required.

Solvent PairRatio (Typical)Comment
Hexane / Ethyl Acetate 10:1 to 5:1Standard. Good for removing non-polar alkene impurities.
Pentane / DCM 20:1For low-melting solids. Requires -20°C freezer.
Methanol / Water VariableRisky. Water can promote elimination if heating is prolonged. Use only if compound is stable.
Protocol
  • Dissolve the crude solid in the Solvent B (Polar, e.g., EtOAc or DCM) at room temperature or mild heat (<40°C).

  • Slowly add Solvent A (Non-polar, e.g., Hexane) dropwise until persistent turbidity is observed.

  • Add one drop of Solvent B to clear the solution.

  • Seeding: If available, add a seed crystal.

  • Cooling: Allow to stand at RT for 1 hour, then move to 4°C.

    • Expert Tip: Do not scratch the glass vigorously; this can induce precipitation of impurities.

Quality Control & Self-Validation

How do you prove your protocol worked?

  • Quantitative NMR (qNMR):

    • Target: Look for the disappearance of the ketone carbonyl carbon (>200 ppm in

      
      C) or the appearance of alkene protons (4.5–6.0 ppm in 
      
      
      
      H).
    • Validation: A sharp singlet for the methyl groups attached to the tertiary carbon (if applicable) indicates no elimination.

  • GC-MS Caution:

    • Warning: Tertiary alcohols often dehydrate inside the hot injector port of a GC (250°C), showing a false "Alkene" peak.

    • Fix: Lower injector temperature to 150°C or use LC-MS for purity analysis to avoid thermal artifacts [2].

References

  • Purific

    • Source: Rochester University Chemistry Department / Journal of Organic Chemistry Notes.
    • Context: Describes the use of 1-3% Triethylamine in mobile phases to deactiv
    • URL:[Link]

  • Analysis of Labile Alcohols.

    • Source: Agilent Technologies Applic
    • Context: Discusses thermal degradation of alcohols in GC inlets and recommends cold on-column injection.
    • URL:[Link]

  • Girard's Reagent T for Purific

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
    • Context: Standard procedure for separating ketones
    • URL:[Link]

Sources

Application

The Synthetic Versatility of 1-Cyclopentylcyclopropan-1-ol: A Gateway to Novel Scaffolds

Abstract The confluence of strained ring systems in a single molecular architecture presents a fertile ground for synthetic innovation. 1-Cyclopentylcyclopropan-1-ol, a tertiary alcohol bearing both a cyclopropyl and a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of strained ring systems in a single molecular architecture presents a fertile ground for synthetic innovation. 1-Cyclopentylcyclopropan-1-ol, a tertiary alcohol bearing both a cyclopropyl and a cyclopentyl moiety, is a prime example of such a versatile synthetic intermediate. The inherent ring strain of the cyclopropane ring, coupled with the reactivity of the tertiary alcohol, unlocks a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and synthetic utility of 1-Cyclopentylcyclopropan-1-ol. We present detailed, field-proven protocols for its preparation and explore its potential in generating novel molecular scaffolds through strategic ring-opening and rearrangement reactions.

Introduction: The Strategic Value of Cyclopropyl and Cyclopentyl Motifs

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl and cyclopentyl groups are privileged structural motifs. The cyclopropyl ring, with its unique electronic properties and inherent strain, can significantly influence the pharmacological profile of a molecule by enhancing metabolic stability, modulating lipophilicity, and enforcing specific conformations.[1][2][3] The cyclopentyl group, a common carbocyclic framework, provides a robust scaffold for the spatial presentation of functional groups. The combination of these two rings in 1-Cyclopentylcyclopropan-1-ol offers a unique starting point for the synthesis of complex molecules with potential applications in drug discovery and beyond.

This guide is structured to provide both the foundational knowledge and the practical steps necessary to leverage the synthetic potential of this intriguing intermediate.

Synthesis of 1-Cyclopentylcyclopropan-1-ol: A Robust Grignard Approach

The most direct and reliable method for the synthesis of 1-Cyclopentylcyclopropan-1-ol is the nucleophilic addition of a cyclopropyl Grignard reagent to cyclopentanone. This classic organometallic reaction provides a high-yielding and scalable route to the target tertiary alcohol.

Causality in Experimental Design:

The success of a Grignard reaction hinges on the scrupulous exclusion of moisture and atmospheric oxygen. Anhydrous solvents are paramount as Grignard reagents are highly basic and will readily react with protic sources, quenching the reagent. The use of iodine is a common technique to activate the magnesium surface, facilitating the initiation of the Grignard reagent formation. The reaction is typically performed at low temperatures to control the exothermicity of the addition to the carbonyl compound.

Experimental Workflow: Synthesis of 1-Cyclopentylcyclopropan-1-ol

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Purification A Cyclopropyl Bromide + Mg Turnings B Anhydrous THF, I2 (cat.) A->B Initiation C Cyclopropylmagnesium Bromide B->C Formation E Anhydrous THF, 0 °C C->E Addition D Cyclopentanone D->E Addition F Magnesium Alkoxide Intermediate E->F G Aqueous NH4Cl Quench F->G H Extraction with Et2O G->H I Drying & Solvent Removal H->I J Column Chromatography I->J K 1-Cyclopentylcyclopropan-1-ol J->K Rearrangement_Mechanism A 1-Cyclopentylcyclopropan-1-ol C Cyclopropylcarbinyl Cation A->C + LA, - LA-OH B Lewis Acid (e.g., Yb(OTf)₃) B->C D Homoallyl Cation C->D Ring Opening E Cyclobutyl Cation C->E Rearrangement F Ring-Expanded Products (e.g., Cyclohexene derivatives) D->F Cyclization/Rearrangement G Spirocyclic Products E->G Rearrangement

Sources

Method

Application Note: Cyclopropylcarbinols (CPCs) in Medicinal Chemistry

This guide details the applications of cyclopropylcarbinols (CPCs) in medicinal chemistry, focusing on their dual role as versatile synthetic intermediates ("latent alkenes") and metabolically stable pharmacophores. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of cyclopropylcarbinols (CPCs) in medicinal chemistry, focusing on their dual role as versatile synthetic intermediates ("latent alkenes") and metabolically stable pharmacophores.

Executive Summary

Cyclopropylcarbinols (CPCs) represent a high-value structural motif in drug discovery. Their utility stems from the unique strain energy of the cyclopropane ring (~27.5 kcal/mol) and the "bisected" conformation of the carbinol, which allows for exceptional orbital overlap between the strained C–C bonds and the adjacent empty p-orbital (in carbocation intermediates).

This guide outlines two distinct strategic applications:

  • Synthetic Utility: Leveraging CPCs as "latent homoallylic systems" to access complex scaffolds via programmed ring-opening rearrangements.

  • Medicinal Utility: Utilizing the CPC motif as a bioisostere for gem-dimethyl groups or alkenes to enhance metabolic stability and rigidify molecular conformation.

Strategic Application: The "Latent" Homoallyl Cation

The most powerful application of CPCs in synthesis is their ability to function as masked homoallylic cations. Under acidic conditions, the strain release drives a rearrangement that is difficult to achieve via direct alkene chemistry.

Mechanism of Action

Upon protonation or Lewis acid activation of the hydroxyl group, the CPC undergoes ionization. The resulting cation is stabilized not by resonance, but by the electron-donating character of the cyclopropyl


-bonds (hyperconjugation). This "non-classical" bicyclobutonium/cyclopropylcarbinyl cation manifold rapidly collapses to the thermodynamically more stable homoallylic system.
Protocol A: Acid-Catalyzed Ring Opening (CPC Homoallylic Bromide)

Objective: To convert a cyclopropylcarbinol into a homoallylic bromide, a key electrophile for cross-coupling or alkylation.

Materials:

  • Substrate: 1-Cyclopropyl-1-phenylmethanol (or derivative)

  • Reagent: Phosphorus Tribromide (

    
    ) or Magnesium Bromide (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclopropylcarbinol (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Activation:

    • Method A (Standard): Add

      
       (0.4 equiv) dropwise. The reaction is typically instantaneous.
      
    • Method B (Mild/Lewis Acid): Add

      
       (1.2 equiv). This method is preferred for acid-sensitive substrates.
      
  • Reaction Monitoring: Stir at 0°C for 30–60 minutes. Monitor via TLC (stain with PMA or anisaldehyde). The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      in vacuo (keep bath temp < 30°C to prevent elimination).
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: Homoallylic bromides can be unstable on silica; neutralize silica with 1%

    
     if degradation is observed.
    

Key Outcome: The cyclopropyl ring opens to form a trans-alkene (E-isomer) with high stereoselectivity due to the geometric constraints of the transition state.

Strategic Application: Metabolic Stability & Bioisosterism

In final drug targets, the cyclopropyl group often acts as a metabolic blocker . The C–H bonds of the cyclopropane ring are significantly stronger (


) than typical alkyl C–H bonds (

), making them resistant to Cytochrome P450 oxidation.
Case Study: Montelukast (Singulair)

The synthesis of Montelukast utilizes a gem-di-cyclopropylcarbinol intermediate. Here, the cyclopropyl ring is not opened; instead, it serves as a rigid, metabolically stable linker that positions the mercaptomethyl group correctly for receptor binding.

  • Role: The cyclopropane ring acts as a bioisostere for a gem-dimethyl group but avoids the "Thorpe-Ingold" conformational flexibility, locking the pharmacophores in an active orientation.

Protocol B: Synthesis of Cyclopropylcarbinols (Kulinkovich Reaction)

Objective: To synthesize cyclopropanols (a subset of CPCs) directly from esters, serving as a precursor for the ring-opening protocols above.

Materials:

  • Substrate: Methyl ester (R-COOMe)

  • Reagent: Ethylmagnesium bromide (

    
    , 3.0 M in ether)
    
  • Catalyst: Titanium(IV) isopropoxide (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and addition funnel. Maintain a strict

    
     atmosphere.
    
  • Solution Prep: Dissolve the ester (1.0 equiv) and

    
     (0.1 – 0.5 equiv) in anhydrous THF (0.5 M).
    
  • Grignard Addition:

    • Cool the mixture to 0°C (or room temperature depending on substrate).

    • Add

      
       (2.2 – 3.0 equiv) dropwise via syringe pump over 1 hour. Crucial: Slow addition prevents dimerization of the Grignard reagent.
      
  • Reaction: The solution will turn from colorless to yellow/brown (titanacyclopropane formation). Stir for 1–2 hours.

  • Quench:

    • Carefully add saturated

      
       (exothermic!).
      
    • A heavy white precipitate (

      
      ) will form.
      
  • Workup: Filter the mixture through a Celite pad to remove titanium salts. Extract the filtrate with

    
    .
    
  • Purification: Flash chromatography.

Visualizing the Mechanisms

Mechanism 1: Acid-Catalyzed Rearrangement (CPC to Homoallyl)

The following diagram illustrates the ionization of the CPC and the subsequent strain-release driven rearrangement.

CPC_Rearrangement CPC Cyclopropylcarbinol (Substrate) Activation Protonation/Lewis Acid (-OH Activation) CPC->Activation H+ / LA Cation Bisected Cation (Non-classical Intermediate) Activation->Cation -H2O / -LA-OH TS Strain Release Transition State Cation->TS Ring Opening Product Homoallylic Bromide (E-Alkene) TS->Product Nucleophilic Attack (Br-)

Caption: The conversion of cyclopropylcarbinol to homoallylic bromide proceeds via a stabilized non-classical cation intermediate, driven by the release of ring strain.

Mechanism 2: Kulinkovich Catalytic Cycle

This diagram outlines the titanium-catalyzed formation of the cyclopropane ring from an ester.

Kulinkovich Start Ester (R-COOMe) Insertion Carbonyl Insertion Start->Insertion + Titanacycle Ti_Cat Ti(OiPr)2 (Active Species) Titanacycle Titanacyclopropane Intermediate Ti_Cat->Titanacycle + 2 EtMgBr Titanacycle->Insertion Rearrange Ring Contraction Insertion->Rearrange Rearrange->Ti_Cat Regeneration Product Cyclopropanol Rearrange->Product Hydrolysis

Caption: The Kulinkovich reaction generates cyclopropanols via a titanacyclopropane intermediate, effectively acting as a 1,2-dicarbanion equivalent.

Comparison of Methodologies

FeatureProtocol A: Ring OpeningProtocol B: Kulinkovich Synthesis
Primary Utility Generating electrophiles (alkenes)Generating scaffolds (rings)
Key Driving Force Release of Ring Strain (~27 kcal/mol)Formation of strong Ti-O bonds
Stereoselectivity High (trans-alkene formation)High (cis-1,2-disubstituted rings)
Common Reagents

,

,


,

Medicinal Application Intermediate for terpenes/lipidsPrecursor for metabolic blockers

References

  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. ChemicalBook. (2023).

  • Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. Chemistry (Weinheim an der Bergstrasse, Germany). (2011).

  • Synthesis of 1-Iodo-2-Methylcyclopropane: A Technical Guide. BenchChem. (2025).[1]

  • Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem. (2025).

  • Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid). Scimplify. [2]

  • Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. Advanced Materials Research.

  • Metabolism of cyclopropyl groups. Hypha Discovery. (2021).

  • Kulinkovich Reaction. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in Grignard synthesis of tertiary alcohols

Ticket ID: GRIG-TERT-OH-OPT Status: Open Subject: Yield Optimization for Tertiary Alcohol Synthesis via Grignard Reagents Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Yi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GRIG-TERT-OH-OPT Status: Open Subject: Yield Optimization for Tertiary Alcohol Synthesis via Grignard Reagents Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Paradox

Welcome to the technical support hub. You are likely here because your Grignard addition to a ketone is stalling, returning starting material (enolization), or yielding the secondary alcohol (reduction) instead of the desired tertiary alcohol.

The Core Conflict: Synthesizing tertiary alcohols requires forcing a bulky nucleophile to attack a sterically hindered electrophile. As steric bulk increases, the reaction trajectory shifts from Nucleophilic Addition (desired) to


-Hydride Transfer  (reduction) or Proton Abstraction  (enolization).

This guide provides self-validating protocols to suppress these side pathways and maximize yield.

Diagnostic Workflow & Mechanism

Before altering conditions, visualize the competing pathways occurring in your flask.

Figure 1: Competing Reaction Pathways in Grignard Synthesis

GrignardPathways Start Ketone + Grignard (R-MgX) Path1 Path A: Nucleophilic Addition (Kinetic Control) Start->Path1 Unhindered R/R' Path2 Path B: Enolization (Proton Abstraction) Start->Path2 Alpha-Protons Present Path3 Path C: Reduction (Beta-Hydride Transfer) Start->Path3 Bulky R + Beta-H Prod1 Tertiary Alkoxide (Target) Path1->Prod1 Prod2 Magnesium Enolate (Dead End) Path2->Prod2 Quench -> Ketone Recovery Prod3 Secondary Alcohol (Impurity) Path3->Prod3

Caption: Decision tree showing how steric hindrance shifts the reaction from addition (Green) to enolization (Yellow) or reduction (Red).

Module 1: Reagent Quality Control (The Foundation)

Issue: "My reaction conversion is inconsistent." Root Cause: Grignard reagents degrade over time. Using a degraded reagent introduces variable stoichiometry, often necessitating excess reagent which promotes side reactions.

Protocol: Titration via Salicylaldehyde Phenylhydrazone Why this method? Unlike colorimetric titrations that require dry inert atmosphere handling of hygroscopic indicators (like phenanthroline), this titrant acts as its own indicator and is air-stable solid [1].

  • Preparation: Weigh 2.5 mmol of salicylaldehyde phenylhydrazone into a flame-dried flask under Argon.

  • Solvation: Add 10 mL of anhydrous THF. The solution will be yellow.

  • Titration: Add the Grignard reagent dropwise via a gas-tight syringe.

  • Endpoint: The solution turns from Yellow to Bright Orange/Red .

  • Calculation:

    
    
    
Module 2: The "Imamoto" Method (Cerium Chloride Activation)

Issue: "I have a hindered ketone and I'm seeing recovered starting material (enolization)." Solution: Transmetallation to Organocerium (


).
Mechanism:  Organocerium reagents are more nucleophilic but less basic than Grignards, suppressing enolization. Furthermore, the oxophilic Cerium activates the carbonyl oxygen [2].

CRITICAL WARNING: Commercial "anhydrous"


 is often wet. You must dry the heptahydrate (

) yourself. Improper drying creates

, which kills the reaction.

Protocol: Preparation of Anhydrous Cerium(III) Chloride Based on the Imamoto/Organic Syntheses procedure [3].

StepConditionDurationVisual Cue
1. Initial Dry High Vacuum (<0.5 mmHg), 90°C 1 HourPowder remains white/clumpy.
2. Intermediate High Vacuum, 100-110°C 1 HourWater removal accelerates.
3. Activation High Vacuum, 140-150°C 2 HoursPowder becomes fine.[1] Do not exceed 150°C to avoid hydrolysis.
4. Cool Down Cool to RT under Argon----
5. Slurry Add dry THF2 HoursStir vigorously. A white "milky" suspension forms.

Reaction Workflow:

  • Cool the

    
    /THF slurry to 0°C .
    
  • Add Grignard reagent (1.1 eq relative to

    
    ). Stir 30 mins.
    
  • Cool to -78°C (crucial for selectivity).

  • Add ketone (1.0 eq) slowly.

  • Allow to warm to 0°C or RT depending on substrate.

Module 3: Work-up & Isolation

Issue: "I have the product, but the work-up is an emulsion nightmare, or my tertiary alcohol eliminated to an alkene." Root Cause: Acidic quenching promotes E1 elimination of tertiary alcohols. Magnesium salts (


) form gelatinous precipitates.

Quenching Decision Matrix:

Quench AgentpH ProfileBest Use CaseRisk Factor
Sat.

Mildly Acidic (~pH 5-6)Standard. Best for robust tertiary alcohols.Can cause elimination in highly sensitive substrates.
Rochelle Salt NeutralEmulsions. Solubilizes metal salts (chelation).Slower phase separation than simple salts.
Water + Ether NeutralAcid Sensitive.

precipitate is hard to filter.
1M HCl AcidicAvoid. High Risk of elimination/dehydration.

Recommended Protocol for Sensitive Tertiary Alcohols:

  • Dilute reaction mixture with Ether (Et2O) or TBME (Methyl tert-butyl ether).

  • Cool to 0°C.

  • Add Saturated Aqueous Ammonium Chloride dropwise.

  • Troubleshooting Emulsions: If a gel forms, add 10% aqueous Rochelle Salt (Sodium Potassium Tartrate) and stir vigorously for 30 minutes until two clear layers emerge [4].

Troubleshooting Logic Flow

Follow this logic to resolve persistent yield issues.

Figure 2: Troubleshooting Logic

Troubleshooting Issue Low Yield of Tertiary Alcohol Check1 Is the Grignard active? Issue->Check1 Action1 Perform Titration (Salicylaldehyde Method) Check1->Action1 No/Unsure Check2 Is the Ketone recovered? Check1->Check2 Yes Result2 Yes (Enolization) Check2->Result2 Yes Check3 Is Secondary Alcohol formed? Check2->Check3 No Action2 Switch to Organocerium (Imamoto Method) Result2->Action2 Result3 Yes (Reduction) Check3->Result3 Yes Action3 Use Non-Beta-H Solvent (Ether) or Lower Temp (-78°C) Result3->Action3

Caption: Step-by-step logic to identify if the failure is reagent-based, enolization-based, or reduction-based.

References
  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755–3756.

  • Imamoto, T., et al. (1989).[1] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392–4398.

  • Takeda, N., & Imamoto, T. (1999). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents: 1-Butyl-1,2,3,4-Tetrahydro-1-Naphthol.[2] Organic Syntheses, 76, 228.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for Rochelle salt workups in organometallics).

Sources

Optimization

Technical Support Center: Cyclopropanol Synthesis &amp; Troubleshooting

This guide serves as a technical support resource for researchers encountering issues with cyclopropanol synthesis. It focuses on the two most prevalent methodologies: the Kulinkovich reaction (from esters) and the Simmo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering issues with cyclopropanol synthesis. It focuses on the two most prevalent methodologies: the Kulinkovich reaction (from esters) and the Simmons-Smith cyclopropanation (via silyl enol ethers).

Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Instability in Cyclopropanol Synthesis Audience: Medicinal Chemists, Process Chemists

Introduction: The "Hidden" Reactivity of Cyclopropanols

Cyclopropanols are valuable bioisosteres and metabolic stability enhancers in drug design, but they are chemically fragile. They function as homoenol equivalents ; the release of ring strain (~27 kcal/mol) drives ring-opening reactions that mimic enol reactivity.

Successful synthesis requires navigating two distinct danger zones:

  • Catalytic Failure: Premature termination or non-productive cycles (specifically in Titanium-mediated routes).

  • Post-Synthetic Degradation: The product survives the reaction but is destroyed during workup or purification due to its sensitivity to electrophiles (acids) and oxidants.

Module 1: The Kulinkovich Reaction (Titanium-Mediated)

Method: Reaction of esters with Grignard reagents (EtMgBr) catalyzed by Ti(OiPr)₄.[1][2]

📉 Issue: Low Yield with Significant Gas Evolution

User Question: "I am observing vigorous gas evolution upon adding the Grignard, but my isolated yield is <30%. The starting material is consumed. What is happening?"

Diagnosis: You are likely experiencing the Non-Productive Ligand Exchange Cycle . The Kulinkovich reaction relies on the formation of a Titanacyclopropane intermediate.[1][2][3][4] However, this intermediate is unstable and can react non-productively if the Grignard addition is too fast or the temperature is uncontrolled.

  • The Side Reaction: The titanacyclopropane species reacts with fresh Ti(IV) isopropoxide instead of the ester. This disproportionation generates Ti(III) species and releases ethene and ethane gas, effectively killing the catalytic cycle.

  • The Fix:

    • Slow Addition: The Grignard reagent must be added slowly (syringe pump) to maintain a low steady-state concentration relative to the ester.

    • Temperature Control: Maintain the reaction between 0°C and room temperature. Higher temperatures favor the non-productive elimination of ethene.

🧪 Issue: "Emulsion Hell" During Workup

User Question: "The reaction looked good by TLC, but during the aqueous quench, I formed a thick, gray emulsion that won't separate. I used 1M HCl to break it, and now my product is gone."

Diagnosis: You encountered a Titanium Hydroxide Emulsion and destroyed your product with Acidic Lysis . Titanium salts form gelatinous hydroxides upon water addition. While strong acid (HCl) dissolves these salts, cyclopropanols are acid-sensitive . Protonation of the hydroxyl group leads to immediate ring opening to form a linear ketone (see Diagram 1).

Corrective Protocol (The Rochelle's Salt Method): Do not use strong acid.

  • Quench: Dilute the reaction mixture with diethyl ether.

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Agitation: Stir vigorously for 1-2 hours. The tartrate chelates the titanium, solubilizing it into the aqueous layer (which turns clear/orange) and leaving a clean organic layer.

🔍 Visualizing the Pathways

The following diagram illustrates the productive catalytic cycle versus the destructive ring-opening pathways.

KulinkovichPathways Start Ester + EtMgBr Titanacycle Titanacyclopropane (Active Species) Start->Titanacycle Ligand Exchange Ti_Cat Ti(OiPr)4 Catalyst Ti_Cat->Titanacycle Side_Gas Side Reaction: Ethene + Ti(III) (Catalyst Death) Titanacycle->Side_Gas Excess Ti(IV) Fast Addition Intermed Titanium Cyclopropoxide Titanacycle->Intermed Ester Insertion Product Cyclopropanol Intermed->Product Gentle Hydrolysis Acid_Death Ring Opening: Linear Ketone Product->Acid_Death H+ (Acidic Workup)

Figure 1: The Kulinkovich catalytic cycle, highlighting the critical branch points for catalyst deactivation (red dashed) and product destruction (red solid).

Module 2: Simmons-Smith Route (via Silyl Enol Ethers)

Method: Cyclopropanation of silyl enol ethers followed by hydrolysis.

⚠️ Issue: Formation of Allylic Ethers

User Question: "I am trying to cyclopropanate a cyclic silyl enol ether. Instead of the bicyclic product, I isolated an allylic ether with an expanded ring. Why?"

Diagnosis: You are seeing Lewis-Acid Catalyzed Rearrangement . The Zinc carbenoid (Zn(CH₂I)₂) generates ZnI₂ as a byproduct, which is a potent Lewis acid.[5] In "concentrated" conditions or with strained bicyclic systems, the cyclopropyl intermediate undergoes ionization.

  • Mechanism: The cyclopropyl silyl ether opens to a cation, which rearranges to the thermodynamically more stable allylic ether (ring expansion).

  • The Fix:

    • Scavenge ZnI₂: Add DME (Dimethoxyethane) or Diethyl ether as a co-solvent to coordinate the Zinc salts.

    • Base Buffer: Add a small amount of pyridine or Et₂Zn to scavenge free Lewis acids.

📉 Issue: Loss of Silyl Group / Ring Opening

User Question: "I formed the cyclopropyl silyl ether successfully. However, when I tried to remove the TMS group with TBAF, the ring opened."

Diagnosis: Base-Mediated Homoenolate Formation . While cyclopropanols are generally more stable to base than acid, fluoride sources (TBAF) can be basic enough to trigger ring opening if the resulting alkoxide is not stabilized or if the temperature is too high.

  • The Fix:

    • Acidic Methanolysis: Use a very mild acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS) in methanol.

    • Buffered Fluoride: If using fluoride, buffer the solution with acetic acid to ensure immediate protonation of the alkoxide.

Module 3: Stability & Purification Guide

📦 Storage and Handling

Cyclopropanols are prone to radical oxidation . Exposure to air, especially in the presence of trace metals (Fe, Cu), can generate β-keto radicals, leading to chain cleavage.

ParameterRecommendationReason
Storage -20°C under ArgonPrevents autoxidation and thermal rearrangement.
Solvents Degassed, peroxide-freePeroxides initiate radical ring opening.
Glassware Acid-washed or silylatedRemoves trace surface acidity.
🛑 Chromatography Warning

User Question: "My pure crude product decomposed into a complex mixture after flash column chromatography."

Diagnosis: Silica Gel Acidity . Standard silica gel is slightly acidic (pH 6-6.5). This is sufficient to trigger the rearrangement of sensitive cyclopropanols into ketones or allyl alcohols.

Protocol: Deactivated Silica Gel [6]

  • Prepare the slurry of silica gel in your eluent (e.g., Hexanes/EtOAc).

  • Add 1% v/v Triethylamine (Et₃N) to the slurry.

  • Flush the column with this buffer before loading your sample.

  • Elute with solvent containing 0.5% Et₃N. Alternatively, use Neutral Alumina, though separation resolution may differ.

Summary of Common Side Reactions

Reaction StageSymptomRoot CauseTechnical Solution
Kulinkovich Gas evolution, Low YieldLigand exchange failureSlow addition of Grignard; Keep T < 20°C.
Kulinkovich Linear Ketone ProductAcidic ring openingUse Rochelle's Salt workup; Avoid HCl.
Simmons-Smith Allylic Ether ProductZnI₂-catalyzed rearrangementAdd DME or Pyridine to scavenge Lewis acids.
Purification Product vanishes on columnSilica acidityUse 1% Et₃N doped silica or Alumina.
Storage Slow decompositionRadical oxidationStore under inert gas; Avoid trace metals.

References

  • Kulinkovich, O. G., et al. (1989). Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) alkoxides. Zhurnal Organicheskoi Khimii. (Cited for original mechanism).

  • Kulinkovich, O. G. (2004).[7] The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.[7] (Cited for mechanism and side reactions).

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][7][8][9][10][11] Organic Reactions.[5][7][8][10][12][13] (Cited for ZnI2 side reactions).

  • Ragauskas, A. J., & Stothers, J. B. (1985).[8] 13C magnetic resonance studies. 120. The Simmons–Smith reaction with some silyl enol ethers.[5][8][9] Canadian Journal of Chemistry.[8] (Cited for ring expansion side reactions).

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. (Cited for stability data).

Sources

Troubleshooting

troubleshooting anhydrous conditions for Grignard reactions

Topic: Troubleshooting Anhydrous Conditions & Initiation Failure Status: Active Operator: Senior Application Scientist (Organometallics Division) Introduction Welcome to the Advanced Synthesis Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Anhydrous Conditions & Initiation Failure

Status: Active Operator: Senior Application Scientist (Organometallics Division)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your Grignard reagent failed to initiate, your yield is inexplicably low, or you are seeing Wurtz coupling byproducts.

The Grignard reaction (


) is deceptively simple. In reality, it is a heterogeneous radical process governed strictly by surface physics and solvent purity. The protocol below moves beyond "oven-drying glassware" and addresses the causality  of failure.

Module 1: The Solvent Architecture

User Query: "My THF was distilled over sodium/benzophenone and was deep blue. Why did my reaction still stall?"

The "Blue Pot" Fallacy

While the sodium/benzophenone ketyl radical indicates the absence of oxygen and low moisture, it is not the gold standard for the ultra-low water content (<10 ppm) required for difficult Grignard formations (e.g., aryl chlorides).

Technical Insight: Water kills Grignard reagents stoichiometrically.



If you have 500 ppm of water in 100 mL of THF, you have approximately 2.5 mmol  of water. If you are running a 5 mmol scale reaction, you just destroyed 50%  of your reagent before the reaction began.
Recommended Protocol: Molecular Sieves vs. Stills

Modern data suggests that 3Å Molecular Sieves (properly activated) are superior to sodium stills for THF.[1]

MethodResidual Water (ppm)Safety ProfileNotes
Na/Benzophenone 30–50 ppmHigh Risk (Fire/Explosion)Good for

removal, okay for water.
3Å Mol Sieves (20% m/v) < 5-10 ppm Low RiskMust be activated at 300°C under vacuum.
SPS (Alumina Columns) < 5 ppmLow RiskThe industry standard for reproducibility.
Troubleshooting Workflow: Solvent Integrity

SolventCheck Start Solvent Source Test Karl Fischer / Titration Start->Test ResultHigh > 50 ppm H2O Test->ResultHigh Wet ResultLow < 10 ppm H2O Test->ResultLow Dry Action1 Activate 3Å Sieves (300°C, 3h, Vac) ResultHigh->Action1 Proceed Proceed to Reaction ResultLow->Proceed Action2 Store solvent over sieves for 24h Action1->Action2 Action2->Test

Figure 1: Logic flow for validating solvent dryness prior to sensitive organometallic synthesis.

Module 2: The Reagent (Magnesium Activation)

User Query: "I added iodine, and the color faded, but the reaction didn't exotherm. Now it's just sitting there."

The Mechanism of Passivation

Magnesium turnings are coated in a passive layer of MgO (Magnesium Oxide).[2] This layer is an insulator. For the reaction to start, the organic halide must physically contact


.

Why Iodine Works (The Real Mechanism): Iodine does not just "clean" the surface. It reacts with Mg to form


.



is highly soluble in ether/THF. As it dissolves, it exposes a fresh, highly reactive lattice of

underneath, creating "pitting" on the surface where the organic halide can adsorb and initiate the radical transfer.
Activation Protocols

1. The "Dry Stir" (Mechanical)

  • Step: Place Mg turnings in the flask without solvent. Add a stir bar. Stir vigorously under Argon for 2-3 hours.

  • Why: The mechanical friction crushes the turnings, physically breaking the MgO crystal lattice and exposing metal.

2. The Entrainment Method (Chemical)

  • Reagent: 1,2-Dibromoethane (

    
    ).
    
  • Step: Add Mg and solvent.[2] Add 5 mol% of 1,2-dibromoethane.

  • Mechanism: Reacts to form

    
     and Ethylene gas  (
    
    
    
    ).[2] The evolution of gas bubbles physically disrupts the oxide layer, while the
    
    
    cleans the surface.
  • Warning: This consumes Mg.[2] Ensure you have a slight excess of Mg (1.1 - 1.2 equiv).

Module 3: Initiation Failure Diagnostics

User Query: "How do I know if it's actually dead or just slow?"

If you have added 10% of your halide and see no exotherm, STOP . Do not add more halide. You risk a "runaway reaction" where the catalyst suddenly kicks in, and the accumulated halide reacts all at once, leading to an explosion.

The "Runaway" Prevention Workflow

Initiation Start Add 5-10% Halide Check Exotherm / Color Change? Start->Check Yes Initiation Successful Begin Dropwise Addition Check->Yes Yes No Stalled Check->No No Fix1 Stop Stirring. Add Iodine crystal. Heat with Heat Gun (localized). No->Fix1 Check2 Bubbles/Color Loss? Fix1->Check2 Check2->Yes Yes Fix2 Add 1,2-Dibromoethane (Entrainment) Check2->Fix2 No Check3 Ethylene Bubbles? Fix2->Check3 Check3->Yes Yes Dead System Poisoned (Water/O2). Quench & Restart. Check3->Dead No

Figure 2: Step-by-step decision tree for safely initiating a stalled Grignard reaction.

Module 4: Quantitative Verification (Titration)

User Query: "I assume my yield is 100%, but my downstream reaction failed. How do I measure the exact concentration?"

Never assume quantitative formation. Wurtz coupling (


) and hydrolysis often reduce yields to 70-80%. You must titrate.[3][4][5]
Protocol: The Paquette Method

This method is superior to simple acid/base titration because it is specific to the organometallic species and uses a sharp colorimetric endpoint.

Materials:

  • Titrant: Menthol (approx 1 mmol, weighed precisely).

  • Indicator: 1,10-Phenanthroline (trace amount).

  • Solvent: Anhydrous THF.

Procedure:

  • Flame-dry a vial and cool under Argon.

  • Add ~150 mg of Menthol (record exact mass) and a pinch of 1,10-Phenanthroline.

  • Dissolve in 2 mL dry THF.

  • Titrate: Add your Grignard reagent dropwise via a tared syringe.

  • Endpoint: The solution will remain colorless as the Grignard deprotonates the Menthol. The moment excess Grignard is present, it complexes with the Phenanthroline to turn Deep Violet/Burgundy .

Calculation:



References

  • Lin, H. S., & Paquette, L. A. (1994).[5][6] A Convenient Method for Determining the Concentration of Grignard Reagents.[7] Synthetic Communications. Link

  • Krasovskiy, A., & Knochel, P. (2006).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews. Link

Sources

Optimization

Technical Support Center: Optimization of Grignard Reagent Formation Temperature

Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization during the formation of these critical organometallic reagents. Here, we address common challenges and provide in-depth, field-proven insights to ensure successful and reproducible outcomes.

Troubleshooting Guide: Common Temperature-Related Issues

This section directly addresses specific problems you may encounter during your Grignard reagent preparation, with a focus on the role of temperature.

Question: My Grignard reaction won't start. Is temperature the issue?

Answer: Failure to initiate is a frequent hurdle, and temperature is a key factor, but it's often intertwined with other conditions.[1][2]

  • Causality: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[3] This surface is often coated with a passivating layer of magnesium oxide, which prevents the organic halide from reacting.[1] For the reaction to begin, this oxide layer must be breached.

  • Initial Temperature Considerations: While there's no universal initiation temperature, many common Grignard preparations start between room temperature and the boiling point of the solvent (e.g., diethyl ether or tetrahydrofuran).[1] Some less reactive halides, like aryl chlorides, may require gentle initial warming.[4][5]

  • Troubleshooting Steps & Solutions:

    • Activation is Key: Before aggressively heating, consider activating the magnesium surface. This can be achieved by adding a small crystal of iodine (the disappearance of its purple color indicates reaction initiation) or a few drops of 1,2-dibromoethane.[1][2][6]

    • Gentle Warming: If activation methods alone are insufficient, gentle warming with a water bath can be applied.[6] Be prepared to cool the reaction immediately once it starts, as the formation is highly exothermic.[3][4][7]

    • Sonication: Using an ultrasound bath can also help to physically disrupt the oxide layer and initiate the reaction.[1]

Question: My reaction started but is now uncontrollably vigorous. How do I manage the temperature?

Answer: A runaway reaction is a significant safety hazard stemming from the highly exothermic nature of Grignard reagent formation.[1][6][8][9] Proper temperature control is paramount.

  • Causality: The reaction generates a substantial amount of heat.[4] If this heat is not dissipated effectively, the solvent can boil violently, leading to a dangerous increase in pressure and potential loss of material.[1]

  • Immediate Corrective Actions:

    • Immediately cease the addition of the organic halide.[6]

    • If heating, remove the heat source.

    • Utilize a pre-prepared ice-water bath to cool the reaction flask.[6]

  • Preventative Temperature Control Strategies:

    • Slow and Controlled Addition: The rate of organic halide addition is a critical parameter.[1] A slow, dropwise addition allows the heat to be managed by the solvent's reflux and any external cooling.[10][11]

    • Adequate Cooling: Always have an appropriate cooling system, such as an ice bath, readily available before starting the addition.[6]

    • Dilution: Performing the reaction at a more dilute concentration can help to manage the heat output.[6]

Question: I'm observing a low yield of my desired product. Could the reaction temperature be the cause?

Answer: Yes, improper temperature control can significantly favor the formation of byproducts, leading to reduced yields.

  • Causality: The primary temperature-dependent side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted organic halide to form an R-R coupled product.[1][3][10]

  • Temperature Effects on Side Reactions:

    • Elevated Temperatures: Higher temperatures increase the rate of Wurtz coupling.[3][10] This is especially problematic if the organic halide is added too quickly, leading to high local concentrations.[1]

    • Low Temperatures: Performing the reaction at lower temperatures can suppress Wurtz coupling.[1] For certain applications, such as the selective mono-addition to esters, cryogenic temperatures (-78 °C to -40 °C) are essential to prevent di-addition and other side reactions.[1][12][13]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding temperature optimization in Grignard reagent synthesis.

What is the optimal temperature for initiating a Grignard reaction?

There is no single optimal temperature. It is highly dependent on the specific organic halide and solvent used. Initiation is often observed between room temperature and the solvent's boiling point.[1] Less reactive halides may require gentle initial warming.[5]

How do I know if my Grignard reaction has initiated?

Several visual cues indicate a successful initiation:

  • The appearance of cloudiness or turbidity in the solution.[1][14][15]

  • A noticeable, spontaneous increase in temperature.[1]

  • Spontaneous boiling or refluxing of the solvent.[1][14]

  • The disappearance of the color of an activator, such as iodine.[1]

Should I heat my Grignard reaction to reflux?

Once initiated, the reaction is typically exothermic enough to sustain a gentle reflux on its own.[3] External heating should be applied cautiously only if the reaction subsides before all the magnesium is consumed.[15] Excessive heating can promote side reactions.[5]

What is the impact of the organic halide's reactivity on the optimal temperature?

The reactivity of the organic halide (R-I > R-Br > R-Cl) influences the ease of initiation and the required temperature.[11]

  • Alkyl Iodides: Are the most reactive and often initiate at room temperature or with gentle warming.[5][11]

  • Alkyl Bromides: Are commonly used and typically initiate readily, sometimes requiring slight warming.[5]

  • Alkyl Chlorides: Are less reactive and often require higher temperatures for initiation and longer reaction times.[4][11]

Data Presentation: Temperature Guidelines and Effects

The following tables summarize key quantitative data for easy reference.

Table 1: Typical Temperature Ranges for Grignard Initiation with Different Halides

Organic Halide TypeReactivityTypical Initiation Temperature RangeNotes
Alkyl/Aryl IodideVery HighRoom Temperature to 40°C[5]Often initiate readily without external heating.
Alkyl/Aryl BromideHighRoom Temperature to 65°C[5]The most common choice, typically requiring minimal to gentle heating.
Alkyl/Aryl ChlorideModerateElevated temperatures, often near solvent refluxMay require activation and sustained heating to initiate and proceed.[4]

Table 2: Effect of Temperature on Grignard Reaction Outcomes

TemperatureEffect on Wurtz Coupling (R-R) ByproductOther Effects & Considerations
Elevated Increased formation.[3][10]Difficult to control the exotherm, risk of a runaway reaction.[1]
Room Temperature Generally a good balance for many common preparations.May not be sufficient to initiate less reactive halides.[1]
Low (-78°C to 0°C) Suppresses Wurtz coupling.[1]Essential for the stability of functionalized Grignard reagents and for controlling selectivity in subsequent reactions, such as addition to esters.[1][12][13]

Experimental Protocols

Protocol 1: Standard Preparation of a Grignard Reagent with Temperature Control

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is rigorously oven-dried and assembled while hot under a stream of dry nitrogen or argon.[1]

  • Reagent Preparation: Place magnesium turnings in the flask. Add enough anhydrous solvent (diethyl ether or THF) to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide in the anhydrous solvent. Add a small portion (about 10%) of this solution to the stirring magnesium suspension.[6]

  • Temperature Monitoring and Initiation Confirmation: Observe for signs of reaction (cloudiness, bubbling, gentle reflux).[1][14] If no reaction starts, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] Gentle warming with a water bath may be necessary, but have an ice bath ready.[6]

  • Controlled Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining organic halide solution at a rate that maintains a gentle reflux.[11] Use an ice bath as needed to moderate the reaction temperature and prevent vigorous boiling.[6]

  • Completion: After the addition is complete, allow the mixture to stir. Gentle heating may be applied if the reaction subsides to ensure all the magnesium has reacted.[6]

Visualizations

Diagram 1: Troubleshooting Grignard Reaction Initiation

G start Reaction Won't Start check_dry Are glassware and solvents anhydrous? start->check_dry dry_glassware Flame/oven-dry all glassware. Use anhydrous solvent. check_dry->dry_glassware No check_mg Is Mg surface passivated? check_dry->check_mg Yes activate_mg Activate Mg: - Add I2 crystal - Add 1,2-dibromoethane - Sonicate check_mg->activate_mg Yes check_temp Is initial temp too low? check_mg->check_temp No activate_mg->check_temp warm_gently Apply gentle heat (water bath). Have ice bath ready. check_temp->warm_gently Yes success Reaction Initiated check_temp->success No, re-evaluate warm_gently->success

Caption: A decision tree for troubleshooting the initiation of a Grignard reaction.

Diagram 2: Temperature's Influence on Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways R-X + Mg R-X + Mg Grignard Desired Product: R-MgX R-X + Mg->Grignard Wurtz Side Product: R-R Grignard->Wurtz + R-X Temp_High Elevated Temp Temp_High->Wurtz Temp_Low Low Temp Temp_Low->Grignard

Caption: The effect of temperature on favoring Grignard reagent formation versus Wurtz coupling.

References

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). PMC. Retrieved from [Link]

  • Oreate AI. (2026, February 20). Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature optimization with Grignard reagent 2{b}. Retrieved from [Link]

  • Testbook. (n.d.). Grignard Reagent: Preparation, Mechanism, Reactions & Limitations. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 9). Grignard Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • ACS Publications. (2025, December 9). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • Sciencemadness.org. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Side Reactions in a Grignard Synthesis | Journal of Chemical Education. Retrieved from [Link]

  • SpringerLink. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiles of process variables during the Grignard initiation reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

Troubleshooting

Executive Summary: The "Deceptive Stability" Protocol

Technical Support Center: Purification of 1-Cyclopentylcyclopropan-1-ol Welcome to the technical support hub for 1-Cyclopentylcyclopropan-1-ol . If you are accessing this guide, you have likely encountered the "vanishing...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Cyclopentylcyclopropan-1-ol

Welcome to the technical support hub for 1-Cyclopentylcyclopropan-1-ol . If you are accessing this guide, you have likely encountered the "vanishing product" phenomenon—where a crude mixture shows the desired alcohol by TLC/NMR, but the isolated material is either a ketone or a complex mixture of olefins.

This molecule combines a strained cyclopropane ring with a tertiary alcohol , creating a motif that is chemically fragile.[1] It is not inherently unstable, but it is highly intolerant of acidic environments (Lewis or Brønsted).[1]

Core Stability Rule:

Treat this compound as a "proton sponge." Any source of protons (acidic silica, unbuffered water, heat + trace acid) will catalyze the irreversible ring-opening rearrangement to ethyl cyclopentyl ketone.

Module 1: Chromatography Survival Guide

The Issue: Standard flash chromatography on silica gel (SiO₂) is the primary cause of yield loss. The surface of commercial silica is slightly acidic (pH ~6.5–7.0, but with acidic silanol sites). This is sufficient to trigger the rearrangement of 1-substituted cyclopropanols.

The Fix: You must mask the acidic sites on the stationary phase.

Protocol: Basified Silica Gel Column

Do not skip the equilibration step.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexanes/EtOAc).[1]

  • The Modifier: Add 1% to 2% Triethylamine (Et₃N) to the slurry before pouring the column.

  • Packing: Pour the column and flush with at least 3 column volumes (CV) of the Et₃N-containing solvent.

  • Running the Column:

    • Mobile Phase: Continue to include 0.5% Et₃N in your eluent system during the run.

    • Loading: Load the sample as a liquid (neat or minimal solvent). Avoid dry loading on silica unless the silica has been pre-treated with Et₃N.

  • Alternative: If the basified silica fails, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is naturally basic/neutral and far gentler on acid-sensitive alcohols.[1]

Visualizing the Failure Mode (Why Silica Kills Your Product)

The following diagram illustrates the mechanism of the acid-catalyzed rearrangement that occurs on untreated silica.

RingOpening Substrate 1-Cyclopentyl- cyclopropan-1-ol Protonated Protonated Intermediate (Oxonium Ion) Substrate->Protonated + H+ (Fast) Acid Acidic Silanol (SiO2-H+) Acid->Protonated Catalyst Transition Ring Opening (Strain Release) Protonated->Transition C1-C2 Bond Break Product Ethyl Cyclopentyl Ketone (Dead End) Transition->Product Rearrangement

Figure 1: Mechanism of acid-catalyzed ring opening.[1] The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the irreversible rearrangement upon protonation.

Module 2: Thermal Handling & Distillation

The Issue: While less volatile than the ring-opened ketone, 1-Cyclopentylcyclopropan-1-ol has a significant boiling point.[1] Prolonged heating, especially in the presence of trace magnesium salts (from Grignard/Kulinkovich synthesis), can cause dehydration or thermal rearrangement.

Boiling Point Estimation:

  • Predicted: ~75–85 °C at 10 mmHg (Based on MW ~126 and analogous tertiary cyclopropanols).[1]

  • Warning: Do not attempt atmospheric distillation.[1]

Protocol: "Cold-Trap" Kugelrohr Distillation

This is the preferred method for purifying >1g quantities without chromatography.[1]

  • Pre-Treatment: Wash the crude oil with saturated NaHCO₃ to ensure pH is >7.[1] Dry over K₂CO₃ (avoid MgSO₄ if it is slightly acidic/anhydrous; K₂CO₃ is safer).[1]

  • Apparatus: Use a Kugelrohr (bulb-to-bulb) distillation setup.

  • Vacuum: High vacuum is mandatory (< 1 mmHg / < 1 mbar).

  • Temperature Ramp:

    • Start at ambient temperature to remove solvents.[1]

    • Slowly ramp the oven temperature.

    • Target: The product should distill gently. If you see the pot residue darkening significantly, stop.

  • Receiving Flask: Keep the receiving bulb cooled with dry ice/acetone to prevent re-evaporation into the pump.

Module 3: The Kulinkovich Workup (The Root Cause)

If you synthesized this via the Kulinkovich reaction (Grignard + Ester + Ti(OiPr)₄), your crude mixture contains titanium residues. Titanium salts are Lewis acids and will catalyze the decomposition of your product during concentration.

The Fix: You must sequester the Titanium completely before evaporation.

Recommended Workup:

  • Quench: Dilute reaction with Et₂O. Slowly add water.

  • Sequestration: Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 2–4 hours.

    • Visual Cue: The biphasic mixture must turn from a gray/brown emulsion to two clear layers (organic layer clear yellow/orange, aqueous layer clear blueish).

  • Isolation: Separate layers. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Stabilization: Add a few drops of Et₃N to the organic layer before rotary evaporation. This buffers the solution as it concentrates.

Troubleshooting FAQs

Q1: I see two spots on TLC that are very close. Which is my product?

  • A: The lower Rf spot is likely your cyclopropanol (more polar due to -OH). The higher Rf spot is usually the rearranged ketone (Ethyl Cyclopentyl Ketone).

    • Test: Stain with Anisaldehyde or PMA.[1] Cyclopropanols often stain dark blue/purple or brown.[1] Ketones stain differently (often faint or red/orange depending on the stain).

    • Validation: Isolate a small amount of the top spot. Run an IR. If you see a strong carbonyl stretch at ~1710 cm⁻¹, it’s the ketone.

Q2: Can I store the purified product?

  • A: Yes, but not indefinitely at room temperature.[1]

    • Storage: Store at -20°C under Argon.

    • Additive: Adding a trace of solid K₂CO₃ to the vial can act as a "base pill" to scavenge any acid generated over time.

Q3: My NMR shows a triplet at ~1.0 ppm and a quartet at ~2.4 ppm. Is this my product?

  • A: No. That is the characteristic signature of an Ethyl group (-CH₂CH₃). Your product (1-Cyclopentylcyclopropan-1-ol) should show cyclopropyl protons (multiplets around 0.4–0.9 ppm).[1] If you see a clean ethyl pattern, your ring has opened.[1]

Decision Tree: Purification Strategy

Use this logic flow to determine the safest purification route for your specific scale.

DecisionTree Start Crude Mixture (Post-Workup) ScaleCheck Scale > 2 grams? Start->ScaleCheck PurityCheck TLC Purity > 80%? ScaleCheck->PurityCheck No (Small Scale) Distillation High Vac Distillation (Kugelrohr) *Pre-wash with NaHCO3* ScaleCheck->Distillation Yes (Bulk) PurityCheck->Distillation Yes (Clean-ish) Column Flash Chromatography PurityCheck->Column No (Dirty) Basified Basified Silica (1% Et3N) Column->Basified Standard Option Alumina Neutral Alumina (Grade III) Column->Alumina If SiO2 Fails

Figure 2: Purification logic flow. Distillation is preferred for bulk stability, while chromatography requires buffered stationary phases.

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989).[1] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents. Synthesis. Link

  • Kulinkovich, O. G. (2004).[1] The Kulinkovich Reaction. Chemical Reviews. Link (Authoritative review on stability and mechanism).[1]

  • Cha, J. K., & Kulinkovich, O. G. (2012).[1] The Chemistry of Cyclopropanols. Organic Reactions. Link

  • Application Note:Handling Acid-Sensitive Intermediates in Medicinal Chemistry. (General reference for basified silica techniques).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Cyclopentylcyclopropan-1-ol before handling.[1] High-vacuum distillation presents implosion risks; use appropriate shielding.

Sources

Optimization

Technical Support Center: Activation of Magnesium for Grignard Reactions

Welcome to the technical support guide for one of the most critical and often challenging steps in organic synthesis: the activation of magnesium for Grignard reagent formation. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for one of the most critical and often challenging steps in organic synthesis: the activation of magnesium for Grignard reagent formation. This resource is designed for researchers, scientists, and drug development professionals who rely on the robust and reliable execution of the Grignard reaction. Here, we move beyond simple instructions to provide a deep, mechanistic understanding and practical, field-tested solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is magnesium activation necessary for a Grignard reaction?

All commercially available magnesium, whether turnings, ribbon, or powder, is coated with a thin, passivating layer of magnesium oxide (MgO).[1][2][3] This oxide layer is inert and acts as a barrier, preventing the magnesium metal from reacting with the organohalide to form the desired Grignard reagent (RMgX).[1][4][5] The primary goal of "activation" is to disrupt or remove this MgO layer, exposing the fresh, highly reactive metallic magnesium surface to the reaction medium.[1][3]

Q2: What are the visual signs of a successful Grignard reaction initiation?

Successful initiation is typically characterized by one or more of the following observations:

  • Exotherm: A noticeable increase in the temperature of the reaction mixture. The reaction is often exothermic, and gentle reflux may be observed.[1][6]

  • Turbidity: The solution may become cloudy or grayish as the Grignard reagent begins to form and the surface of the magnesium changes.[5][6]

  • Bubble Formation: If using an activator like 1,2-dibromoethane, the evolution of ethylene gas is a clear visual cue that the magnesium surface is being activated.[1][2][4]

  • Disappearance of Iodine Color: If iodine is used as an activator, its characteristic purple or brown color will fade as it reacts with the magnesium.[5][7]

Q3: My Grignard reaction is not starting. What are the most common causes of failure?

Initiation failure is the most common hurdle in Grignard synthesis. The root causes can almost always be traced back to one of three areas:

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water or other protic sources (e.g., alcohols).[1][8][9][10] This is why anhydrous conditions are paramount.[3][11] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[3][12]

  • Inactive Magnesium Surface: The passivating MgO layer has not been sufficiently breached.[3][4][13] This requires employing a suitable activation technique, as detailed in the troubleshooting guides below.

  • Reagent Impurity: The organohalide or the solvent may contain impurities that inhibit the reaction.

Troubleshooting Guide: Reaction Initiation Failure

This section provides actionable solutions to the common problem of a Grignar reaction failing to initiate.

Issue: The reaction mixture is clear, and no exotherm is observed after adding a portion of the organohalide.

This is a classic case of initiation failure. The magnesium surface remains passive.

Root Cause Analysis & Solutions

G Start Reaction Fails to Initiate Check_Dry Are glassware and solvents rigorously anhydrous? Start->Check_Dry Activate_Mg Has an activation method been applied? Check_Dry->Activate_Mg Yes Solution_Dry SOLUTION: Oven-dry/flame-dry all glassware. Use freshly opened or distilled anhydrous solvents. Check_Dry->Solution_Dry No Solution_Activate SOLUTION: Select and apply a suitable activation method. (See Protocols Below) Activate_Mg->Solution_Activate No Success Reaction Initiates Activate_Mg->Success Yes, but still fails. Consider a more potent method or mechanical activation. Solution_Dry->Start Re-attempt Solution_Activate->Success

Table 1: Comparison of Common Magnesium Activation Methods
Activation MethodActivating AgentMechanism of ActionProsCons
Chemical (Iodine) I₂ crystalReacts with Mg to form MgI₂, disrupting the MgO layer and exposing fresh metal.[14][15]Simple, small amount needed, visual confirmation (color disappears).Can sometimes lead to Wurtz coupling side products.
Chemical (DBE) 1,2-DibromoethaneReacts with Mg to form ethylene gas and MgBr₂, actively etching the surface.[2][4]Highly effective, visual confirmation (gas evolution), byproducts are innocuous.[1][2]Reagent is toxic and must be handled with care.
Mechanical Crushing/StirringPhysically breaks the MgO layer, exposing the underlying metal.[1][9]No chemical activators needed, can be very effective.Can be difficult to perform in a sealed apparatus; risk of breaking glassware.[5]
Thermal Heat GunGentle warming can help overcome the activation energy barrier.Simple and readily available.Risk of runaway reaction if not controlled; can promote side reactions.[3][6]

Detailed Experimental Protocols

Protocol 1: Activation with 1,2-Dibromoethane (DBE)

This is one of the most reliable chemical activation methods. The evolution of ethylene gas provides a clear, unambiguous signal of successful activation.[1][2]

Materials:

  • Magnesium turnings (1.1 - 1.2 equivalents)

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • 1,2-Dibromoethane (DBE)

  • Organohalide

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet (all rigorously dried).

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere (N₂ or Ar).

  • Magnesium Addition: Add the magnesium turnings to the reaction flask.

  • Solvent Addition: Add a minimal amount of anhydrous solvent, just enough to cover the magnesium turnings.[2]

  • Initiation: Using a syringe, add a few drops (typically 3-5) of 1,2-dibromoethane to the stirred suspension of magnesium.[2][4]

  • Observation: Watch for the evolution of bubbles (ethylene gas) from the magnesium surface. Gentle warming with a heat gun may be applied to start the process.[2] The onset of bubbling confirms the activation of the magnesium.

  • Grignard Formation: Once activation is confirmed, begin the slow, dropwise addition of your organohalide solution from the dropping funnel to maintain a gentle reflux.[2]

Protocol 2: Activation with Iodine

This classic method uses a small crystal of iodine to chemically etch the magnesium surface.

Materials:

  • Magnesium turnings (1.1 - 1.2 equivalents)

  • A small crystal of iodine

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • Organohalide

  • Appropriate dry glassware setup under an inert atmosphere.

Procedure:

  • Setup: Place the magnesium turnings and one small crystal of iodine in the dry reaction flask under an inert atmosphere.[3][7]

  • Initiation: Gently warm the flask with a heat gun. The iodine will sublime, and its purple vapor will coat the magnesium turnings, giving them a bronze color.[12][15] Continue gentle warming until the purple color disappears, indicating the reaction between iodine and magnesium is complete.[3]

  • Cooling & Solvent Addition: Allow the flask to cool to room temperature.

  • Grignard Formation: Add the anhydrous solvent, followed by a small portion (~10%) of your organohalide solution to initiate the main reaction. Once the exotherm begins, add the remainder of the organohalide solution dropwise.[3]

G cluster_0 Magnesium Surface (Inactive) cluster_1 Activation Process cluster_2 Magnesium Surface (Active) Mg Mg (Metal Core) MgO MgO (Passivating Layer) Activator Activator (e.g., I₂, DBE) MgO->Activator Targeted by Mg_active Mg* (Reactive Surface) Activator->Mg_active Disrupts/Removes MgO Layer

Troubleshooting Scenario: "My reaction started but then stopped."

Possible Cause: This often happens when the initial activation was successful but the bulk of the magnesium remains passive, or when the concentration of the organohalide drops too low.

Solutions:

  • Mechanical Agitation: With stirring stopped, gently crush some of the magnesium turnings against the side of the flask with a glass rod. This can expose fresh surfaces. Be extremely careful not to break the flask.[5]

  • Add More Activator: A small additional amount of iodine or DBE can be added to re-initiate the process.

  • Apply Gentle Heat: Brief, gentle warming with a heat gun can often restart a sluggish reaction.[6]

By understanding the fundamental principles behind magnesium activation and employing these robust troubleshooting strategies and protocols, you can significantly increase the success rate and reproducibility of your Grignard reactions.

References

Sources

Troubleshooting

Technical Support Center: Navigating Synthetic Chemistry's Yield Challenges

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them. Low yield is a common yet complex problem that can derail research timelines and consume valuable resources. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to help you diagnose issues in your experiments and select robust, higher-yielding alternative pathways.

Section 1: Troubleshooting Grignard Reactions

The Grignard reaction is a powerful tool for C-C bond formation, but its sensitivity can often lead to disappointing yields.

Q1: My Grignard reaction has a very low yield, and I recover most of my starting ketone. What are the most common points of failure?

A: This is a classic issue that typically points to one of three areas: the quality of your Grignard reagent, the presence of contaminants, or competing side reactions.

  • Reagent Quality and Concentration: Commercially purchased Grignard reagents can degrade over time, and their stated concentration may not be accurate. It is imperative to determine the exact concentration by titration before use to ensure correct stoichiometry.[1]

  • Exclusion of Water and Air: Grignard reagents are potent bases and nucleophiles that react destructively with water and oxygen.[1] The presence of even small amounts of moisture in your glassware or solvents will quench the reagent, directly reducing your theoretical yield.[1][2]

  • Competing Side Reactions: With sterically hindered ketones or bulky Grignard reagents, two side reactions become significant:

    • Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate. This consumes both reactants without forming the desired alcohol.[1]

    • Reduction: If the Grignard reagent has a β-hydride (e.g., n-butylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein–Ponndorf–Verley reduction).

To address these issues, always flame-dry your glassware under an inert atmosphere (N₂ or Ar), use anhydrous solvents, and titrate your Grignard reagent immediately before the reaction.[1] To favor nucleophilic addition over enolization, add the ketone slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C).[1]

Workflow: Troubleshooting a Low-Yielding Grignard Reaction

G start Low Yield in Grignard Reaction check_reagent Step 1: Verify Reagent Quality start->check_reagent titrate Titrate Grignard Reagent (See Protocol 1.1) check_reagent->titrate reagent_ok Concentration Known? titrate->reagent_ok reagent_ok->titrate No check_conditions Step 2: Check Reaction Conditions reagent_ok->check_conditions Yes check_side_reactions Step 3: Address Side Reactions reagent_ok->check_side_reactions Yes dry Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) check_conditions->dry inert Use Inert Atmosphere (N₂ or Argon) check_conditions->inert enolization Issue: Enolization? (Starting ketone recovered) check_side_reactions->enolization reduction Issue: Reduction? (Secondary alcohol formed) check_side_reactions->reduction solution_enol Solution: Lower Temperature (-78°C), slow addition enolization->solution_enol solution_reduction Solution: Use Grignard without β-hydrogens (e.g., MeMgBr) reduction->solution_reduction

Caption: A logical workflow for diagnosing and solving common Grignard reaction issues.

Experimental Protocol 1.1: Titration of Grignard Reagents

Objective: To accurately determine the molarity of a Grignard reagent solution.

Materials:

  • Iodine (I₂)

  • Anhydrous diethyl ether or THF

  • Grignard reagent solution (e.g., ~1M in THF)

  • Dry glassware (Erlenmeyer flask, syringes)

Procedure:

  • Place a small, accurately weighed amount of iodine (e.g., ~254 mg, 1 mmol) in a flame-dried flask under an inert atmosphere.

  • Add 5-10 mL of anhydrous THF or ether and stir until the iodine dissolves, yielding a dark brown solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless or slightly grey.[1]

  • Record the volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = Moles of I₂ / Volume of Grignard reagent (L).

Section 2: Alternatives to Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation is fundamental for producing aromatic ketones, but the traditional use of stoichiometric AlCl₃ is problematic.[3]

Q2: My Friedel-Crafts acylation using AlCl₃ is messy and gives a low yield. What are the main drawbacks of this catalyst and what are some greener, more efficient alternatives?

A: The issues you're facing with aluminum trichloride (AlCl₃) are well-documented. Its drawbacks include:

  • Stoichiometric Requirement: AlCl₃ complexes strongly with the product ketone, meaning it must be used in molar excess, not as a true catalyst.

  • Harsh Conditions: The reaction is often sluggish and may require high temperatures.

  • Waste Generation: The aqueous workup required to decompose the AlCl₃-ketone complex generates large amounts of acidic waste.[3]

  • Moisture Sensitivity: AlCl₃ reacts violently with water.

Fortunately, several modern alternatives offer catalytic activity, milder conditions, and improved sustainability.[3][4][5]

1. Metal Triflates (e.g., Cu(OTf)₂, Bi(OTf)₃): These are highly effective Lewis acids that are often water-tolerant and can be used in small, catalytic amounts.[3] They offer excellent yields under milder conditions. 2. Heterogeneous Catalysts (e.g., Zeolites, Clays, Sulfated Zirconia): These solid acid catalysts are easily separated from the reaction mixture by filtration, allowing for simple recovery and reuse. This drastically reduces waste and simplifies product purification.[5] 3. Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a recyclable medium for the reaction.[3]

Data Presentation: Comparing Catalysts for Benzoylation of Anisole
CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Source
AlCl₃1204~95[3] (Implied)
Sc(OTf)₃5598[3]
In(OTf)₃51090[3]
Cu(OTf)₂ 5 0.5 100 [3]
Bi(OTf)₃5299[3]

Data sourced from a study on the benzoylation of anisole with benzoyl chloride at 80°C.[3] As shown, copper(II) triflate provides a quantitative conversion in a fraction of the time compared to other catalysts.

Experimental Protocol 2.1: Benzoylation of Anisole using Cu(OTf)₂

Objective: To perform a clean, high-yield Friedel-Crafts acylation using a recyclable catalyst.

Materials:

  • Anisole

  • Benzoyl chloride

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a stirred solution of anisole (1.0 eq) in 1,2-dichloroethane, add Cu(OTf)₂ (5 mol%).

  • Add benzoyl chloride (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and monitor by TLC or GC-MS. The reaction is typically complete within 30 minutes.[3]

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Section 3: Modern Approaches to Challenging Syntheses

For many reactions, low yields are not just a matter of optimization but a fundamental limitation of the chosen method. Here, we explore modern paradigms in synthesis that offer entirely new ways to approach these challenges.

Q3: I need to perform a reaction on a delicate substrate with poor solubility, and traditional heating leads to decomposition. How can I overcome this?

A: This is a perfect scenario to explore methods that avoid harsh conditions and bulk solvents. Two powerful, green alternatives are Mechanochemistry and Photoredox Catalysis .

1. Mechanochemistry (Solvent-Free Synthesis): Mechanochemistry uses mechanical force (e.g., from ball milling) to initiate chemical reactions in the absence of a solvent.[6][7] This is exceptionally useful for poorly soluble reactants, as it avoids the need for large volumes of solvent and can prevent decomposition associated with heating.[8] Reactions often proceed much faster and with higher purity.[7] For example, the Wittig olefination of sugars, which can be problematic in solution, proceeds rapidly and cleanly under mechanochemical conditions.[9]

2. Photoredox Catalysis: This technique uses visible light to generate highly reactive radical intermediates under extremely mild conditions, often at room temperature.[10][11][12] By merging photoredox catalysis with transition metal catalysis, it's possible to form C-C and C-N bonds that are inaccessible through traditional methods, all while preserving sensitive functional groups.[10][13][14]

Workflow: Choosing a Modern Synthetic Strategy

G start Low Yield with Standard Methods q_solubility Is poor solubility or solvent-related decomposition the main issue? start->q_solubility q_thermosensitivity Is the substrate thermally sensitive or does the reaction require harsh reagents? q_solubility->q_thermosensitivity No sol_mechano Consider Mechanochemistry (Solvent-Free) q_solubility->sol_mechano Yes q_selectivity Is poor chemo- or stereoselectivity the primary problem? q_thermosensitivity->q_selectivity No sol_photo Consider Photoredox Catalysis (Mild, Light-Driven) q_thermosensitivity->sol_photo Yes sol_bio Consider Biocatalysis (Enzyme-Driven) q_selectivity->sol_bio Yes sol_flow Consider Continuous Flow (Precise Control) q_selectivity->sol_flow No

Caption: Decision tree for selecting an advanced synthetic method based on the core problem.

Q4: My synthesis requires high stereoselectivity, but the separation of isomers is difficult and leads to significant loss of material. Are there better approaches?

A: Absolutely. This is a domain where Biocatalysis excels. Using enzymes as catalysts offers unparalleled specificity that is often difficult to achieve with traditional chemical methods.[15][16]

Enzymes operate under mild, aqueous conditions and can distinguish between enantiomers or different functional groups with remarkable precision (enantio-, chemo-, and regioselectivity).[16][17][18] This allows for the direct synthesis of the desired chiral molecule, eliminating the need for difficult separations and dramatically improving the overall yield of the target isomer.[15] Enzyme engineering techniques, such as directed evolution, can further tailor enzymes to specific non-natural substrates, making this a broadly applicable strategy in pharmaceutical manufacturing.[18][19]

Q5: My reaction is highly exothermic and producing dangerous side products, making it difficult to scale up safely. How can I improve yield and safety simultaneously?

A: This is a perfect application for Continuous Flow Chemistry . Instead of running a reaction in a large, static batch, flow chemistry involves pumping reagents through a small tube or microreactor.[20][21] This approach offers several key advantages for improving yield and safety:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor allows for near-instantaneous heating or cooling, preventing thermal runaways and minimizing the formation of thermally-induced side products.[22]

  • Precise Control: Reaction parameters like temperature, pressure, and residence time are controlled with high precision, leading to more consistent product quality and higher yields.[20][21][23]

  • Enhanced Safety: Only a small volume of material is reacting at any given moment, drastically reducing the risks associated with hazardous reagents or unstable intermediates.[21][23]

  • Seamless Scalability: To increase production, you simply run the system for a longer period, rather than re-developing the process for a larger, more dangerous batch reactor.[20][23]

This technology transforms dangerous, low-yielding batch processes into safe, efficient, and high-yielding continuous ones.[24]

References
  • A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation. Benchchem.
  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols. Benchchem.
  • Mechanochemistry for Organic and Inorganic Synthesis. PMC, NIH.
  • Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). PMC, NIH.
  • The Growing Role of Enzymes in Pharmaceutical Industry. Biolaxi.
  • Direct C–C Bond Formation from Alkanes Using Ni-Photoredox Catalysis. ACS Publications.
  • The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. PMC, NIH.
  • Biocatalysis in the Spotlight: Enzyme-Driven Asymmetric Synthesis for Precision Chemistry. Crimson Publishers.
  • Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. SEQENS.
  • Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Chemical Reviews.
  • Engineering Enzymes for Pharmaceutical Synthesis: From Drug Production to Biotherapeutics. SciTechnol.
  • Benefits of Continuous Flow Chemistry. Mettler Toledo.
  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures.
  • A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. RSC Publishing.
  • Carbon–Carbon Bond Formation by Metallaphotoredox Catalysis. ResearchGate.
  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI.
  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.
  • CONTINUOUS FLOW CHEMISTRY. Ajinomoto Bio-Pharma Services.
  • The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Publishing.
  • Carbon-Carbon Bond Formation by Metallaphotoredox Catalysis. Organic Reactions.
  • Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. PMC, NIH.
  • From Lab to Industry: Enzymatic Synthesis of Pure Medicines and Chemicals. Zenodo.
  • How Pharmaceutical Enzymes Are Transforming the APIs Industry. Medium.
  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. PMC, NIH.
  • Mechanochemistry Enables Rapid and Solvent-Free Wittig Reactions on Sugars. ChemRxiv.
  • Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones. RSC Publishing.
  • Enhanced Reaction Efficiency in Continuous Flow. DSpace@MIT.
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC, NIH.
  • Troubleshooting my grignard reactions. Reddit.
  • Hindered ether synthesis shocked to life. C&EN Global Enterprise, ACS Publications.
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • How to improve the percent yield in Grignard reaction. Quora.
  • Buchwald–Hartwig amination. Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Ullmann condensation. chemeurope.com.
  • Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Solved During the Grignard reaction, I obtained a low. Chegg.com.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Friedel–Crafts reaction. Wikipedia.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Nature.
  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Routledge.
  • The synthetic methods of hindered ether a The traditional Williamson.... ResearchGate.
  • Sonogashira coupling. Wikipedia.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry.
  • Buchwald-Hartwig and Ullmann amination reactions. YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 1-Cyclopentylcyclopropan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and development, the unambiguous structural elucidation of novel molecular entities is paramount. This guide, c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and development, the unambiguous structural elucidation of novel molecular entities is paramount. This guide, crafted by a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-Cyclopentylcyclopropan-1-ol. In the absence of direct experimental spectra for the target compound, this guide leverages high-fidelity predicted NMR data and corroborates the assignments through a comparative analysis with the constitutional isomer, 1-cyclopropylcyclopentan-1-ol, and the structurally related 1-ethylcyclopentanol. Furthermore, we will explore the utility of mass spectrometry as a complementary analytical technique.

The Structural Uniqueness of 1-Cyclopentylcyclopropan-1-ol

1-Cyclopentylcyclopropan-1-ol presents an interesting case for NMR analysis due to the presence of two distinct carbocyclic rings directly attached to a quaternary, alcohol-bearing carbon. The cyclopentyl group, with its puckered conformation and chemically similar methylene protons, often gives rise to complex, overlapping signals in the ¹H NMR spectrum. Conversely, the highly strained cyclopropyl ring exhibits unique electronic properties, most notably a degree of π-character in its C-C bonds. This leads to significant magnetic anisotropy, which strongly influences the chemical shifts of the cyclopropyl protons, typically shielding them and causing them to appear at unusually high fields (low ppm values).

Predicted ¹H and ¹³C NMR Spectral Assignment for 1-Cyclopentylcyclopropan-1-ol

Due to the unavailability of experimental spectra for 1-Cyclopentylcyclopropan-1-ol, we have utilized online prediction tools to generate theoretical ¹H and ¹³C NMR spectra. The following assignments are based on these predictions and fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~1.80m1HCH (cyclopentyl)The methine proton of the cyclopentyl ring, adjacent to the quaternary carbon, is expected to be the most deshielded of the cyclopentyl protons.
~1.65 - 1.50m8HCH₂ (cyclopentyl)The four methylene groups of the cyclopentyl ring are diastereotopic and will likely appear as a complex, overlapping multiplet.
~1.25s1HOHThe hydroxyl proton typically appears as a broad singlet, and its chemical shift is concentration and solvent dependent.
~0.55m2HCH₂ (cyclopropyl, cis)The two cyclopropyl protons cis to the cyclopentyl group are expected to be shifted upfield due to the shielding effect of the cyclopropyl ring's magnetic anisotropy.
~0.45m2HCH₂ (cyclopropyl, trans)The two cyclopropyl protons trans to the cyclopentyl group are also shielded, with a slightly different chemical shift from the cis protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~75.0C-OHThe quaternary carbon bearing the hydroxyl group is expected to be significantly deshielded.
~45.0CH (cyclopentyl)The methine carbon of the cyclopentyl ring.
~26.0CH₂ (cyclopentyl)The methylene carbons of the cyclopentyl ring.
~24.0CH₂ (cyclopentyl)The methylene carbons of the cyclopentyl ring.
~15.0C (cyclopropyl, quat)The quaternary carbon of the cyclopropyl ring.
~5.0CH₂ (cyclopropyl)The methylene carbons of the cyclopropyl ring are highly shielded.

Comparative Analysis with Isomeric and Structurally Related Compounds

To build confidence in our predicted assignments, a comparative analysis with experimentally determined spectra of related compounds is essential.

1-Cyclopropylcyclopentan-1-ol: A Constitutional Isomer

The most direct comparison can be made with the constitutional isomer, 1-cyclopropylcyclopentan-1-ol, for which experimental ¹³C NMR data is available on PubChem.

Table 1: Comparison of Predicted ¹³C NMR Data for 1-Cyclopentylcyclopropan-1-ol with Experimental Data for 1-Cyclopropylcyclopentan-1-ol.

AssignmentPredicted ¹³C Shift (ppm) for 1-Cyclopentylcyclopropan-1-olExperimental ¹³C Shift (ppm) for 1-Cyclopropylcyclopentan-1-ol
C -OH~75.080.4
C H (ring)~45.0 (cyclopentyl)~15.0 (cyclopropyl)
C H₂ (ring)~26.0, ~24.0 (cyclopentyl)~40.0, ~24.0 (cyclopentyl)
Quaternary Ring Carbon~15.0 (cyclopropyl)N/A
C H₂ (ring)~5.0 (cyclopropyl)~2.0 (cyclopropyl)

The experimental data for 1-cyclopropylcyclopentan-1-ol shows the quaternary alcohol carbon at 80.4 ppm, which is in reasonable agreement with our prediction of ~75.0 ppm for the target molecule. The most significant difference lies in the chemical shifts of the methine and methylene carbons of the respective three- and five-membered rings, directly reflecting the change in their connectivity to the hydroxyl-bearing carbon.

1-Ethylcyclopentanol: Isolating the Cyclopentyl Moiety

To further validate the assignments for the cyclopentyl ring protons and carbons, we can examine the experimental NMR data for 1-ethylcyclopentanol, which is available on PubChem.[1]

Table 2: Comparison of Predicted NMR Data for the Cyclopentyl Moiety of 1-Cyclopentylcyclopropan-1-ol with Experimental Data for 1-Ethylcyclopentanol.

AssignmentPredicted Shift (ppm) for 1-Cyclopentylcyclopropan-1-olExperimental Shift (ppm) for 1-Ethylcyclopentanol
¹H NMR
CH₂ (cyclopentyl, adjacent to C-OH)~1.65 - 1.50 (complex multiplet)~1.70 - 1.50 (multiplet)
¹³C NMR
C -OH~75.078.9
C H₂ (cyclopentyl, adjacent to C-OH)~26.038.9
C H₂ (cyclopentyl)~24.023.9

The chemical shifts for the cyclopentyl protons and carbons in 1-ethylcyclopentanol provide a good reference for our target molecule. The slight differences can be attributed to the different electronic and steric effects of a cyclopropyl versus an ethyl substituent.

Complementary Analysis by Mass Spectrometry

While NMR provides detailed information about the carbon-hydrogen framework, mass spectrometry offers valuable data on the molecular weight and fragmentation patterns, which can further confirm the proposed structure.

For cyclic alcohols, mass spectral fragmentation is often characterized by the loss of a hydrogen atom ([M-1]), the loss of a water molecule ([M-18]), and ring cleavage.[2] In the case of 1-Cyclopentylcyclopropan-1-ol (Molecular Weight: 126.20 g/mol ), we would anticipate the following key fragments:

  • m/z 126: Molecular ion (M⁺)

  • m/z 125: [M-H]⁺

  • m/z 108: [M-H₂O]⁺

  • m/z 97: Loss of the ethyl group from the cyclopropyl ring opening.

  • m/z 83: Loss of the cyclopropyl group.

  • m/z 69: Cyclopentyl cation.

  • m/z 57: A common fragment for cyclic alcohols resulting from ring cleavage.[2]

The presence of these fragments in an experimental mass spectrum would provide strong corroborating evidence for the structure of 1-Cyclopentylcyclopropan-1-ol.

Experimental Protocols

While experimental data for the target compound is not currently available in public databases, the following represents a standard protocol for acquiring high-quality ¹H and ¹³C NMR data.

NMR Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-Cyclopentylcyclopropan-1-ol into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time (aq): 3.28 s

    • Spectral width (sw): 20 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): 1.09 s

    • Spectral width (sw): 240 ppm

Visualization of Structural Assignments

The following diagram illustrates the proposed assignment of the ¹³C NMR chemical shifts for 1-Cyclopentylcyclopropan-1-ol.

Caption: Predicted ¹³C NMR chemical shifts for 1-Cyclopentylcyclopropan-1-ol.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-Cyclopentylcyclopropan-1-ol. By integrating data from online prediction tools with a rigorous comparative analysis of a constitutional isomer and a structurally related analog, we have proposed a confident set of spectral assignments. The inclusion of mass spectrometry as a complementary technique underscores the multipronged approach required for definitive structure elucidation in modern chemical research. This guide serves as a valuable resource for researchers encountering this or similar molecular scaffolds, providing a framework for spectroscopic analysis and interpretation.

References

  • GCMS Section 6.10 - Whitman People. (n.d.). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethylcyclopentanol. Retrieved February 22, 2026, from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 1-Cyclopentylcyclopropan-1-ol

Topic: Mass Spectrometry Fragmentation Pattern of 1-Cyclopentylcyclopropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-Cyclopentylcyclopropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural elucidation of strained cyclic alcohols, 1-Cyclopentylcyclopropan-1-ol (MW 126.20) presents a unique mass spectrometric challenge. Its fragmentation behavior is dominated by the release of ring strain from the cyclopropane moiety, coupled with the characteristic alpha-cleavage of tertiary alcohols.

This guide provides a mechanistic breakdown of its Electron Ionization (EI) fragmentation, compares its spectral fingerprint against isomeric alternatives (such as 1-cyclopropylcyclopentan-1-ol), and establishes a validated protocol for its identification in complex matrices.

Mechanistic Fragmentation Analysis

The mass spectrum of 1-Cyclopentylcyclopropan-1-ol is governed by three competing high-energy pathways: Cyclopropane Ring Opening , Alpha-Cleavage , and Dehydration .

Primary Pathway: Radical-Induced Ring Opening

Unlike unstrained alcohols, the radical cation (


, m/z 126) formed during EI does not simply undergo alpha-cleavage of the alkyl chain. The relief of ring strain (~27.5 kcal/mol for cyclopropane) drives the immediate opening of the cyclopropane ring.
  • Ionization: Removal of a non-bonding electron from the hydroxyl oxygen creates a radical cation.

  • Beta-Scission (Ring Opening): The radical triggers the homolytic cleavage of the adjacent cyclopropane C-C bond. This results in a distonic ion —a species where the charge and radical sites are separated.

  • Ethylene Elimination (m/z 98): The distonic ion frequently rearranges to eliminate a neutral ethylene molecule (

    
    ), leaving a radical cation at m/z 98  (corresponding to the enol form of cyclopentanone).
    
Secondary Pathway: Alkyl Radical Loss

Following the ring opening, the molecule may expel an ethyl radical (


) rather than ethylene.
  • Diagnostic Peak (m/z 97): The loss of the ethyl radical yields the oxonium ion at m/z 97. This is a crucial differentiator from isomers that lack the capacity to generate an ethyl group from a ring-opening event.

Tertiary Pathway: Dehydration

As a tertiary alcohol, the molecular ion is labile. Thermal or electron-induced dehydration is common.

  • M-18 Peak (m/z 108): Loss of water yields a hydrocarbon cation (

    
    ), often followed by further fragmentation into smaller alkene series (
    
    
    
    ).
Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) m/z 126 [1-Cyclopentylcyclopropan-1-ol]+. Distonic Distonic Ion Intermediate (Ring Opened) M_Ion->Distonic Strain Relief (Ring Opening) Frag_108 m/z 108 [M - H2O]+. (Dehydration) M_Ion->Frag_108 - H2O (18 Da) Frag_57 m/z 57 [C3H5O]+ (Cyclopropionyl cation) M_Ion->Frag_57 Alpha Cleavage (Loss of Cyclopentyl) Frag_98 m/z 98 [Cyclopentanone enol]+. (Loss of C2H4) Distonic->Frag_98 - Ethylene (28 Da) H-Rearrangement Frag_97 m/z 97 [Cyclopentyl-C=O]+ (Loss of C2H5 radical) Distonic->Frag_97 - Ethyl Radical (29 Da)

Figure 1: Mechanistic fragmentation tree for 1-Cyclopentylcyclopropan-1-ol under 70 eV Electron Ionization.

Comparative Analysis: Isomer Differentiation

A critical challenge in drug metabolite identification is distinguishing 1-Cyclopentylcyclopropan-1-ol from its structural isomer, 1-Cyclopropylcyclopentan-1-ol (where the rings are swapped).

Spectral Fingerprint Comparison

The table below highlights the diagnostic peaks that differentiate these two isomers.

Feature1-Cyclopentylcyclopropan-1-ol (Target)1-Cyclopropylcyclopentan-1-ol (Isomer)Mechanistic Basis
Base Peak Region m/z 97 / 98 dominantm/z 83 / 84 dominantTarget opens cyclopropane (C3) to lose C2 fragments. Isomer opens cyclopentane (C5) or loses cyclopropyl.
Alpha Cleavage Loss of Cyclopentyl (M-69)

m/z 57
Loss of Cyclopropyl (M-41)

m/z 85
Stability of the leaving radical dictates the remaining cation mass.
Ring Strain Effect Rapid ring opening; M+ weak.Cyclopentane ring is less strained; M+ slightly more stable.Cyclopropane strain energy (~27 kcal/mol) vs Cyclopentane (~6 kcal/mol).
Methodological Comparison

Selecting the right ionization technique is paramount for detection versus identification.

TechniqueSuitabilityProsCons
EI (Electron Ionization) High Provides rich structural fragmentation (fingerprint).[1][2] Essential for library matching.Molecular ion (M+) often absent due to rapid dehydration/cleavage.
CI (Chemical Ionization) Medium Preserves pseudo-molecular ion [M+H]+ or [M+NH4]+. Confirms MW (126).Lacks structural detail; cannot easily distinguish isomers.
ESI-MS/MS Low Good for polar metabolites, but this neutral alcohol ionizes poorly in ESI without derivatization.Requires adduct formation (e.g., [M+Na]+); low sensitivity for neutral hydrocarbons.

Experimental Protocol

To ensure reproducible fragmentation data, the following GC-MS protocol is recommended. This method minimizes thermal degradation prior to ionization.

Sample Preparation[3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent potential transesterification or solvent adducts in CI.

  • Concentration: Dilute to 10 ppm for full-scan acquisition.

  • Derivatization (Optional but Recommended): If M+ is invisible, treat 50 µL sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins. This forms the TMS-ether (MW 198), stabilizing the molecular ion.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phase prevents tailing of the hydroxyl group.

  • Inlet Temp: 250°C (Splitless mode). Note: If dehydration is excessive, lower inlet to 200°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 mins.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV (Standard EI).[1]

Data Interpretation Workflow

Workflow Step1 Acquire Full Scan (m/z 35-300) Step2 Check M+ (126) Present? Step1->Step2 Step3_Yes Analyze Fragments Step2->Step3_Yes Yes Step3_No Check M-18 (108) (Dehydration) Step2->Step3_No No (Common) Step4 Look for m/z 97/98 (Ring Open) Step3_Yes->Step4 Step3_No->Step4 Step5 Confirm ID: 1-Cyclopentylcyclopropan-1-ol Step4->Step5 Peaks Present

Figure 2: Step-by-step decision tree for spectral validation.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing alpha-cleavage and ring-opening rules).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • Pudilová, J., et al. (2020). "Differentiation of isomeric cyclopropanols using mass spectrometry." Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Cyclopropane Derivatives." NIST Standard Reference Database 1A v17.

Sources

Validation

Comparative Guide: Reactivity &amp; Applications of 1-Cyclopentylcyclopropan-1-ol vs. 1-Butylcyclopentanol

Executive Summary: The Strain-Energy Bifurcation In the design of metabolic probes and synthetic intermediates, the choice between 1-cyclopentylcyclopropan-1-ol (A) and 1-butylcyclopentanol (B) represents a fundamental d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Energy Bifurcation

In the design of metabolic probes and synthetic intermediates, the choice between 1-cyclopentylcyclopropan-1-ol (A) and 1-butylcyclopentanol (B) represents a fundamental decision between exploiting ring-strain energy (RSE) and utilizing steric-driven stability .

While both molecules present as tertiary alcohols with similar lipophilicity (cLogP ~2.5–3.0), their reactivity profiles are orthogonal. Molecule A is a "loaded spring" (RSE ~27.5 kcal/mol), serving as a latent homoenolate or a radical clock. Molecule B is a thermodynamic sink (RSE ~6 kcal/mol), behaving as a classic tertiary alcohol prone to Zaitsev elimination. This guide details the mechanistic divergence and provides validated protocols for leveraging these distinct behaviors.

Part 1: Structural & Energetic Profile

The drastic difference in reactivity is governed by the bond angle strain at the quaternary carbon (C1).

Feature1-Cyclopentylcyclopropan-1-ol (A)1-Butylcyclopentanol (B)Impact on Reactivity
Core Motif Cyclopropane (sp³ hybridized, bent bonds)Cyclopentane (Envelope conformation)(A) is highly susceptible to electrophilic attack and ring opening.
Ring Strain Energy ~27.5 kcal/mol (Cyclopropane)~6.2 kcal/mol (Cyclopentane)(A) possesses a thermodynamic driving force for ring cleavage (-21 kcal/mol relative to B).
C1 Hybridization High s-character in exocyclic bondsStandard sp³(A) exhibits higher acidity of the O-H proton; C-H bonds on the ring are stronger.
Dominant Pathway Ring Opening / Rearrangement Dehydration / Substitution (A) yields ketones; (B) yields alkenes.

Part 2: Acid-Mediated Reactivity (The Divergence)

The most critical distinction for process chemists is the behavior under acidic conditions.

Mechanism of Action[1][2][3][4]
  • Molecule A (Ring Opening): Protonation of the hydroxyl group does not lead to dehydration. The formation of a cyclopropyl cation is disfavored. Instead, the release of ring strain drives C–C bond cleavage, effectively acting as a homoenolate equivalent , resulting in an ethyl ketone.

  • Molecule B (Elimination): Follows a standard E1 mechanism. Protonation leads to water loss, forming a tertiary carbocation, followed by deprotonation to form the most substituted alkene (Zaitsev product).

Visualization: Acid-Catalyzed Pathways

AcidReactivity SubstrateA 1-Cyclopentylcyclopropan-1-ol (High Strain) IntermA Oxonium Ion SubstrateA->IntermA + H+ SubstrateB 1-Butylcyclopentanol (Low Strain) IntermB 3° Carbocation SubstrateB->IntermB + H+ / -H2O ProductA 1-Cyclopentylpropan-1-one (Ring Opened Ketone) IntermA->ProductA Ring Opening (Strain Release) ProductB1 1-Butylcyclopentene (Endocyclic Alkene - Major) IntermB->ProductB1 -H+ (Zaitsev) ProductB2 Butylidenecyclopentane (Exocyclic Alkene - Minor) IntermB->ProductB2 -H+ (Hofmann)

Figure 1: Divergent pathways under acidic conditions. Molecule A undergoes ring expansion/opening to a ketone, while Molecule B undergoes dehydration to an alkene.

Part 3: Experimental Protocols

Protocol A: Acid-Catalyzed Ring Opening (Synthesis of 1-Cyclopentylpropan-1-one)

Targeting the latent ketone functionality of Molecule A.

Reagents:

  • 1-Cyclopentylcyclopropan-1-ol (1.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv)

  • Solvent: Methanol or Dichloromethane (DCM)

Methodology:

  • Setup: Dissolve 1-cyclopentylcyclopropan-1-ol in DCM (0.5 M concentration) in a round-bottom flask.

  • Initiation: Add pTsOH (10 mol%) at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor via TLC (stain with anisaldehyde; cyclopropanols often stain blue/purple, ketones stain orange/red).

    • Note: Reaction is typically fast (< 2 hours) due to strain release.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Mechanistic Check: 1H NMR will show loss of high-field cyclopropyl protons (0.4–0.9 ppm) and appearance of alkyl chain triplets/multiplets typical of a propyl ketone.

Protocol B: Dehydration to 1-Butylcyclopentene

Standard E1 elimination for Molecule B.

Reagents:

  • 1-Butylcyclopentanol (1.0 equiv)

  • H₂SO₄ (20% aq) or Amberlyst-15 resin

  • Solvent: Toluene (for azeotropic removal of water)

Methodology:

  • Setup: Dissolve 1-butylcyclopentanol in toluene in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add Amberlyst-15 (100 wt%) or H₂SO₄ (catalytic).

  • Reflux: Heat to reflux (110°C). Water generation indicates reaction progress.

  • Workup: Filter off resin (or neutralize acid).

  • Purification: Distillation is preferred to separate the endocyclic alkene (major) from the exocyclic isomer.

Part 4: Radical Clock Dynamics (Mechanistic Probes)

For researchers studying P450 metabolism or radical polymerization mechanisms, these two molecules serve as "Stop" and "Go" signals.

  • 1-Cyclopentylcyclopropan-1-ol (The Clock): Upon formation of an O-radical (alkoxy radical) or a C-radical adjacent to the ring, the cyclopropane ring undergoes

    
    -scission at a rate of 
    
    
    
    . This makes it an excellent "clock" to time biological oxidation rates.
  • 1-Butylcyclopentanol (The Control): The cyclopentyl ring is kinetically stable toward radical opening (

    
    ). It serves as the negative control to prove that ring opening in "A" is mechanism-specific and not an artifact.
    
Visualization: Radical Scission

RadicalClock RadicalA Cyclopropylcarbinyl Radical (From Molecule A) Transition β-Scission Transition State (Strain Release) RadicalA->Transition Fast (k ~ 10^8 s^-1) OpenRadical Homoallylic Radical (Ring Opened) Transition->OpenRadical RadicalB Tertiary Cyclopentyl Radical (From Molecule B) NoReaction Stable Radical (No Ring Opening) RadicalB->NoReaction Slow / No Reaction

Figure 2: The Radical Clock effect. Molecule A acts as a kinetic probe due to rapid ring opening.

References

  • Kulinkovich Reaction (Synthesis of A): Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[1][2][3] Synthesis, 1991.[2]

  • Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. (Establishes ~27.5 kcal/mol for cyclopropane vs ~6 kcal/mol for cyclopentane).
  • Acid-Catalyzed Ring Opening: Gibson, D. H., & DePuy, C. H. "The Chemistry of Cyclopropanols." Chemical Reviews, 1974.

  • Radical Clock Kinetics: Newcomb, M. "Radical Kinetics and Clocks." Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012.[4]

  • Alcohol Dehydration Mechanisms: Chemistry LibreTexts, "Dehydration of Alcohols."

Sources

Comparative

FT-IR analysis of hydroxyl stretch in 1-Cyclopentylcyclopropan-1-ol

An In-Depth Guide to the FT-IR Analysis of the Hydroxyl Stretch in 1-Cyclopentylcyclopropan-1-ol Introduction: Deciphering Molecular Structure Through Vibration Fourier-Transform Infrared (FT-IR) spectroscopy stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Analysis of the Hydroxyl Stretch in 1-Cyclopentylcyclopropan-1-ol

Introduction: Deciphering Molecular Structure Through Vibration

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone of analytical chemistry, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. The technique operates on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrations, resulting in a unique spectral fingerprint.

Among the most characteristic and diagnostic absorption bands is that of the hydroxyl (O-H) group. Its position, shape, and intensity are exquisitely sensitive to its local molecular environment. This guide provides a comprehensive examination of the hydroxyl stretch in 1-Cyclopentylcyclopropan-1-ol, a unique tertiary alcohol featuring both a five-membered ring and a strained three-membered ring. By comparing its spectral features to those of other alcohols, we can elucidate the subtle interplay of steric and electronic effects on its molecular structure.

The Theoretical Framework: Understanding the O-H Stretch

The O-H bond undergoes several vibrational modes, but its stretching vibration is the most informative in the mid-infrared region. The frequency of this vibration is primarily dictated by the strength of the O-H bond and the mass of the atoms involved. However, its spectral appearance is profoundly influenced by hydrogen bonding.

  • Free vs. Hydrogen-Bonded Hydroxyl Groups: In the vapor phase or in a very dilute solution with a non-polar solvent, alcohol molecules are isolated. The O-H group is considered "free," and it gives rise to a sharp, relatively weak absorption band in the 3600-3670 cm⁻¹ region.[1][2] In contrast, when alcohol molecules are in a condensed phase (as a pure liquid or in a concentrated solution), the electronegative oxygen of one molecule forms a hydrogen bond with the electropositive hydrogen of a neighboring molecule. This interaction effectively weakens the O-H covalent bond, requiring less energy to stretch it.[3][4] The result is a significant shift to a lower frequency (typically 3200-3500 cm⁻¹) and a dramatic broadening of the absorption band.[5][6] This broadening occurs because the sample contains a vast population of molecules with a wide distribution of hydrogen bond strengths and lengths, leading to a continuum of absorption frequencies.[4]

  • Structural Influences on Hydrogen Bonding:

    • Steric Hindrance: The molecular structure surrounding the hydroxyl group plays a critical role. Bulky substituents, such as those in tertiary alcohols, can physically obstruct the close approach required for effective hydrogen bonding.[7] This steric hindrance leads to weaker hydrogen bonds, resulting in an O-H stretching band that is often found at a slightly higher frequency and is narrower compared to that of primary or secondary alcohols.[8][9] 1-Cyclopentylcyclopropan-1-ol, being a tertiary alcohol with two adjacent cyclic groups, is a prime candidate for observing such steric effects.

    • Intramolecular vs. Intermolecular Hydrogen Bonding: While intermolecular (between molecules) hydrogen bonding is concentration-dependent, intramolecular (within the same molecule) hydrogen bonding is not.[10] Dilution studies are a classic method to distinguish between the two. If a broad O-H band persists upon dilution, it suggests the presence of intramolecular hydrogen bonding.

Experimental Protocol: A Self-Validating Approach

To fully characterize the hydroxyl group in 1-Cyclopentylcyclopropan-1-ol, two complementary experiments are essential. This dual approach provides a self-validating system: the results from the neat analysis predict the changes that should be observed in the dilute solution analysis.

Method 1: Neat Liquid Analysis via Attenuated Total Reflectance (ATR)

This method analyzes the pure liquid, providing insight into the bulk properties of the alcohol and the nature of its intermolecular hydrogen bonding.

Rationale: ATR is the preferred method for neat liquids as it is fast, requires minimal sample (1-2 drops), and avoids the complications of choosing an appropriate cell path length.[11][12]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or acetone using a non-abrasive wipe.[13]

  • Background Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting the absorbance of ambient air (CO₂ and H₂O) and the instrument itself from the sample spectrum.

  • Sample Application: Place a single drop of 1-Cyclopentylcyclopropan-1-ol onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum using the parameters outlined in Table 1.

  • Cleaning: After analysis, clean the sample from the ATR crystal and press using an appropriate solvent.

Method 2: Dilute Solution Analysis via Transmission Cell

This method is designed to disrupt intermolecular hydrogen bonding, allowing for the observation of the "free" hydroxyl stretch.

Rationale: By dissolving the alcohol in a non-polar, IR-transparent solvent at a low concentration (e.g., 0.01 M), the alcohol molecules are isolated from each other, minimizing intermolecular interactions.[1]

Step-by-Step Protocol:

  • Solvent Selection: Choose a dry, non-polar solvent with good IR transparency in the O-H region. Carbon tetrachloride (CCl₄) is traditional, but due to its toxicity, other solvents may be considered.

  • Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of 1-Cyclopentylcyclopropan-1-ol in the chosen solvent.

  • Cell Preparation: Use a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).[11] Fill the cell with the pure solvent.

  • Background Acquisition: Place the solvent-filled cell in the spectrometer and acquire a background spectrum. This will subtract the absorbances from both the solvent and the cell windows.

  • Sample Analysis: Carefully clean and dry the cell, then fill it with the prepared dilute solution of 1-Cyclopentylcyclopropan-1-ol. Place it in the spectrometer and collect the sample spectrum using the parameters in Table 1.

  • Cleaning: Thoroughly clean the transmission cell with the solvent immediately after use to prevent residue buildup or window damage.[14]

Table 1: Recommended FT-IR Spectrometer Parameters
ParameterRecommended SettingRationale
Spectral Range 4000 - 650 cm⁻¹Covers the entire mid-IR region, including the O-H, C-H, and C-O stretching regions.[15]
Resolution 4 cm⁻¹Provides sufficient detail for identifying functional groups without excessive noise.
Number of Scans 16-32Improves the signal-to-noise ratio for a clearer spectrum.
Apodization Happ-GenzelA standard function that provides a good balance between peak shape and resolution.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Neat Neat Liquid (1-Cyclopentylcyclopropan-1-ol) ATR ATR Accessory Neat->ATR Dilute Dilute Solution (~0.01M in CCl4) Transmission Transmission Cell Dilute->Transmission Acquire Acquire Spectra (4000-650 cm⁻¹) ATR->Acquire Transmission->Acquire H_Bond Analyze H-Bonded O-H Stretch (~3400 cm⁻¹) Acquire->H_Bond Free_OH Identify Free O-H Stretch (~3610 cm⁻¹) Acquire->Free_OH Compare Comparative Analysis H_Bond->Compare Free_OH->Compare G cluster_free Dilute Solution (Free OH) cluster_hbond Neat Liquid (H-Bonded) F1 R-O-H label_free Sharp Peak ~3610 cm⁻¹ F1->label_free F2 R-O-H H1 R-O-H H2 R-O-H H1->H2 H-Bond label_hbond Broad Peak ~3200-3500 cm⁻¹ H1->label_hbond H3 R-O-H H2->H3 H-Bond

Caption: Effect of hydrogen bonding on O-H stretch.

Table 2: Comparative FT-IR Data for Selected Alcohols
CompoundClassKey Structural FeaturesExpected O-H Stretch (Neat)Expected C-O Stretch
1-Propanol PrimaryAcyclic, minimal steric hindranceVery broad, ~3350 cm⁻¹~1055 cm⁻¹
Cyclopentanol SecondaryCyclic, moderate hindranceBroad, ~3350 cm⁻¹ [2]~1060 cm⁻¹
tert-Butanol TertiaryAcyclic, significant hindranceBroad, ~3370 cm⁻¹ [8]~1205 cm⁻¹ [8]
1-Cyclopentylcyclopropan-1-ol TertiaryCyclic, high steric hindranceBroad, estimated ~3450 cm⁻¹Estimated ~1150-1200 cm⁻¹

Analysis of Comparison:

  • Primary vs. Tertiary: The jump from 1-propanol to tert-butanol shows how increasing steric hindrance around the hydroxyl group leads to a higher frequency for both the O-H and C-O stretches. The C-O stretch is particularly diagnostic for alcohol class. [8]* Cyclic Effects: Cyclopentanol, a secondary alcohol, has a spectrum similar to other secondary alcohols. [2]However, in our target molecule, the combination of the cyclopentyl ring and the strained cyclopropyl ring creates a highly congested environment around the tertiary hydroxyl group. This is predicted to result in the highest O-H stretching frequency among the group in the neat state due to less efficient hydrogen bonding.

Conclusion

The FT-IR analysis of the hydroxyl stretch provides a detailed narrative of the molecular environment within 1-Cyclopentylcyclopropan-1-ol. A simple analysis of the neat liquid reveals the presence of significant intermolecular hydrogen bonding, while a comparative study against less sterically hindered alcohols allows for a nuanced interpretation of its spectral features. The predicted shift of the O-H band to a higher wavenumber relative to simpler tertiary alcohols underscores the impact of its unique bicyclic structure. By employing a dual-analysis approach—examining the sample both in its neat form and as a dilute solution—researchers can definitively confirm the nature of the hydrogen bonding and gain authoritative, verifiable insights into the molecule's structural characteristics.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • How does hydrogen bonding affect the IR spectra? (2021, March 20). Quora. Retrieved from [Link]

  • Li, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved from [Link]

  • Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. (2025, June 14). MDPI. Retrieved from [Link]

  • Lawrence, C. P., & Skinner, J. L. (2016). Effect of hydrogen bonding on infrared absorption intensity. arXiv.org. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

  • Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? (2024, August 11). Reddit. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). ACS Omega. Retrieved from [Link]

  • Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. (n.d.). Agilent. Retrieved from [Link]

  • Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. (2024, September 19). PMC. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • FT-IR spectra in the hydroxyl group stretching region. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Cyclopentyl-1-propanol. (n.d.). PubChem. Retrieved from [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclopentanol. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Molecular Structures by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of structural biology, the three-dimensional structure of a macromolecule is paramount to understanding its function, mechanism, and potent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural biology, the three-dimensional structure of a macromolecule is paramount to understanding its function, mechanism, and potential for therapeutic intervention.[1][2][3] X-ray crystallography remains a dominant and powerful technique for elucidating these structures at atomic resolution.[1][4][5] However, the generation of a structural model is not the endpoint of a crystallographic experiment; it is the beginning of a rigorous validation process. This guide provides an in-depth comparison of methods for validating crystal structures, offering supporting experimental data and protocols to ensure the scientific integrity of your findings.

The Imperative of Structure Validation

The Crystallographic Workflow: A Foundation for Quality

The journey to a validated crystal structure begins long before the final metrics are calculated. Each step in the experimental workflow contributes to the overall quality of the final model.

X-ray Crystallography Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Model Building cluster_validation Validation Protein_Purification Protein Purification Crystallization Crystallization Protein_Purification->Crystallization Xray_Data_Collection X-ray Data Collection Crystallization->Xray_Data_Collection Data_Processing Data Processing Xray_Data_Collection->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Refinement Refinement Model_Building->Refinement Structure_Validation Structure Validation Refinement->Structure_Validation Ramachandran_Plot_Concept cluster_input Input cluster_process Analysis cluster_output Output PDB_File Protein Structure (PDB file) Calculate_Angles Calculate Phi/Psi Angles for each residue PDB_File->Calculate_Angles Plot_Angles Plot Psi vs. Phi Calculate_Angles->Plot_Angles Ramachandran_Plot Ramachandran Plot Plot_Angles->Ramachandran_Plot

Sources

Comparative

Comparative Yield Analysis: Synthetic Routes to Heterobiaryl Scaffolds

Focus: Suzuki-Miyaura Cross-Coupling vs. Pd-Catalyzed Direct Arylation (C-H Activation) Executive Summary The formation of biaryl C–C bonds is a cornerstone of modern pharmaceutical synthesis, present in over 25% of top-...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Suzuki-Miyaura Cross-Coupling vs. Pd-Catalyzed Direct Arylation (C-H Activation)

Executive Summary

The formation of biaryl C–C bonds is a cornerstone of modern pharmaceutical synthesis, present in over 25% of top-grossing small molecule drugs. Historically, the Suzuki-Miyaura Cross-Coupling (SMCC) has been the "gold standard" due to its reliability and predictability. However, Pd-Catalyzed Direct Arylation (C-H Activation) has emerged as a potent contender, promising superior atom economy by eliminating the need for pre-functionalized organometallic reagents.[1]

This guide provides a head-to-head technical analysis of these two routes for synthesizing a representative 2-phenylthiophene scaffold. While SMCC offers higher single-step yields and easier purification, Direct Arylation significantly reduces step count and upstream waste, offering a superior overall process efficiency for specific heteroaromatic substrates.

Route Analysis

Route A: The Gold Standard – Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Transmetallation (rate-determining in many catalytic cycles), and Reductive Elimination. Pre-requisite: Requires synthesis of an organoboron species (boronic acid/ester) from the corresponding halide.

  • Pros:

    • Robustness: Extremely high functional group tolerance.

    • Predictability: Regiochemistry is strictly defined by the position of the leaving group (halide) and the boron moiety.

    • Purification: Non-toxic boron byproducts are water-soluble and easily removed.

  • Cons:

    • Step Count: Requires pre-functionalization of the nucleophile (lithiation/borylation).

    • Waste: Stoichiometric generation of boron waste.

    • Stability: Some heteroaryl boronic acids are prone to protodeboronation.

Route B: The Challenger – Pd-Catalyzed Direct Arylation (C-H Activation)

Mechanism: Concerted Metallation-Deprotonation (CMD) pathway. The acetate/pivalate base acts as an intramolecular shuttle to cleave the C–H bond. Pre-requisite: None. Couples an aryl halide directly with a native heterocycle.

  • Pros:

    • Step Economy: Reduces the synthetic sequence by 1–2 steps.

    • Atom Economy: Eliminates the molecular weight overhead of the pinacol/boronic acid group.

    • Cost: Bypasses expensive borylation reagents (e.g.,

      
      ).
      
  • Cons:

    • Regioselectivity: Controlled by electronic/steric bias of the substrate; can lead to isomeric mixtures (e.g., C2 vs. C5 arylation in thiophenes).

    • Conditions: Often requires higher temperatures (>100 °C) and longer reaction times.

    • Homocoupling: Risk of oxidative homocoupling of the aryl halide.

Comparative Data Analysis

The following data is derived from optimized internal protocols and validated against literature benchmarks (see References).

Target Molecule: 2-(4-Methoxyphenyl)thiophene

MetricRoute A: Suzuki-MiyauraRoute B: Direct Arylation
Overall Step Count 2 (Bromination + Coupling)1 (Direct Coupling)
Isolated Yield 92% 78%
HPLC Purity (Crude) 96%88% (contains regioisomers)
Atom Economy (AE) 34% (low due to leaving groups)68% (high efficiency)
Reaction Mass Efficiency Low (high solvent/workup vol)Medium
Catalyst Loading 0.5 – 1.0 mol% Pd2.0 – 5.0 mol% Pd
Cost per Gram

$ (due to B-reagents)

Verdict: Route A is superior for Discovery Chemistry where time-to-target and purity are paramount. Route B is superior for Process Chemistry where cost, scalability, and waste reduction (E-factor) drive decision-making.

Decision Logic & Mechanism Visualization

The following diagram illustrates the mechanistic divergence and decision logic for selecting the appropriate route.

BiarylSynthesis Start Target: Heterobiaryl Scaffold Regio Is Regioselectivity Ambiguous? Start->Regio Scale Scale > 100g? Regio->Scale No (Native Bias OK) RouteA Route A: Suzuki-Miyaura Regio->RouteA Yes (Need Control) Scale->RouteA No (Speed Focus) RouteB Route B: Direct Arylation Scale->RouteB Yes (Cost/Green Focus) StepA1 1. Borylation (n-BuLi, B(OiPr)3) RouteA->StepA1 StepA2 2. Cross-Coupling (Pd-Cat) StepA1->StepA2 MechA Mech: Transmetallation StepA2->MechA StepB1 1. Direct Coupling (Pd-Cat, PivOH) RouteB->StepB1 MechB Mech: C-H Activation (CMD) StepB1->MechB

Caption: Decision matrix for biaryl synthesis. Route A offers control at the cost of steps; Route B offers efficiency for compatible substrates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: Complex substrates requiring strict regiocontrol.

  • Charge: To a 50 mL round-bottom flask, add 4-methoxy-phenylboronic acid (1.2 equiv), 2-bromothiophene (1.0 equiv), and Pd(dppf)Cl₂·DCM (1.0 mol%).

  • Solvent: Add degassed 1,4-dioxane/water (4:1 v/v, 0.2 M).

  • Base: Add K₂CO₃ (2.5 equiv).

  • Reaction: Heat to 80 °C under N₂ atmosphere for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Validation: ¹H NMR should show disappearance of the boronic acid -B(OH)₂ broad singlet and the distinct doublet of doublets for the thiophene C3 proton.

Protocol B: Direct Arylation (Fagnou Conditions)

Best for: Simple heterocycles (Thiophenes, Furans, Indoles).

  • Charge: To a pressure vial, add 4-bromoanisole (1.0 equiv), thiophene (1.5 equiv), Pd(OAc)₂ (2.0 mol%), and PCy₃·HBF₄ (4.0 mol%).

  • Additive: Add Pivalic Acid (PivOH) (0.3 equiv) and K₂CO₃ (2.5 equiv).

    • Expert Note: Pivalic acid is critical here. It acts as a proton shuttle, lowering the energy barrier for the C–H bond cleavage via the CMD mechanism [3].

  • Solvent: Add DMAc (Dimethylacetamide) (0.5 M).

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with Et₂O (to remove DMAc effectively during washes).

  • Validation: Check for regioselectivity. The C2-arylated product is generally favored >20:1 over C3 for thiophene under these conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ackermann, L., Vicente, R., & Kapdi, A. R. (2009). Transition-Metal-Catalyzed Direct Arylation of (Hetero)Arenes by C–H Bond Cleavage. Angewandte Chemie International Edition, 48(52), 9792–9826. Link

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. Link

  • Wencel-Delord, J., & Glorius, F. (2013). C–H activation in agrochemical and pharmaceutical research. Nature Chemistry, 5, 369–375. Link

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Validation

A Tale of Two Alcohols: A Comparative Guide to the Reactivity of Cyclopropylcarbinols and Homoallylic Alcohols

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functional groups is paramount for the rational design and synthesis of complex molecules. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functional groups is paramount for the rational design and synthesis of complex molecules. This guide provides an in-depth, objective comparison of the chemical behavior of two structurally related yet distinct classes of alcohols: cyclopropylcarbinols and homoallylic alcohols. By examining their performance under various reaction conditions and providing supporting experimental data, we aim to equip you with the insights necessary to strategically leverage their unique reactivity profiles in your synthetic endeavors.

Introduction: Structural Isomers with Divergent Destinies

Cyclopropylcarbinols and homoallylic alcohols, while often constitutional isomers, exhibit profoundly different chemical reactivity. This divergence is rooted in their unique structural features. The cyclopropylcarbinol system possesses a strained three-membered ring adjacent to a hydroxyl-bearing carbon. In contrast, the homoallylic alcohol features a carbon-carbon double bond at the C-3, C-4 position relative to the hydroxyl group. This seemingly subtle difference in the placement of unsaturation dictates the dominant reaction pathways these molecules undertake, particularly in the presence of acid or under conditions that favor carbocation formation.

The Decisive Factor: Ring Strain vs. Neighboring Group Participation

The divergent reactivity of these two classes of alcohols can be largely attributed to two key mechanistic principles:

  • Cyclopropylcarbinols and the Drive of Ring Strain Release: The approximately 27 kcal/mol of ring strain inherent in the cyclopropane ring is a potent driving force for reactions that lead to its opening.[1] Upon protonation of the hydroxyl group and its departure as water, the resulting cyclopropylcarbinyl cation is highly prone to rearrangement. This rearrangement relieves the ring strain and leads to the formation of more stable carbocationic intermediates, such as cyclobutyl and homoallylic cations.[1][2] This facile rearrangement is a hallmark of cyclopropylcarbinol chemistry.

  • Homoallylic Alcohols and the Influence of Neighboring Group Participation: In homoallylic alcohols, the π-electrons of the double bond can act as an internal nucleophile, participating in the displacement of a leaving group from the hydroxyl-bearing carbon. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to rate enhancement and the formation of cyclic intermediates.[2] The effectiveness of this participation is dependent on the geometry of the molecule and the stability of the resulting intermediate.

The following sections will delve into a comparative analysis of their reactivity under specific conditions, supported by experimental data and detailed protocols.

Acid-Catalyzed Reactions: A Study in Contrasting Pathways

Under acidic conditions, the reactivity of cyclopropylcarbinols and homoallylic alcohols diverges significantly.

Cyclopropylcarbinol Rearrangement: A Cascade of Carbocations

The treatment of a cyclopropylcarbinol with acid typically initiates a rapid and often complex rearrangement.[3] The initially formed cyclopropylcarbinyl cation is in equilibrium with cyclobutyl and homoallylic cations, leading to a mixture of products.[4][5] The exact product distribution is sensitive to the reaction conditions and the substitution pattern of the starting material.

A classic example is the reaction of cyclopropylcarbinol itself with dilute hydrochloric acid, which yields a mixture of cyclobutanol, cyclopropylcarbinol, and allylcarbinol (a homoallylic alcohol), along with their corresponding chlorides and various ether byproducts.[3]

G cluster_0 Cyclopropylcarbinol Rearrangement A Cyclopropylcarbinol B Protonated Alcohol A->B + H+ C Cyclopropylcarbinyl Cation B->C - H2O D Cyclobutyl Cation C->D Rearrangement E Homoallylic Cation C->E Rearrangement F Cyclobutanol D->F + H2O - H+ G Homoallylic Alcohol E->G + H2O - H+ G cluster_1 Reactivity of Homoallylic Alcohols in Acid cluster_prins Prins Cyclization cluster_allyl Allyl-Transfer H Homoallylic Alcohol J Oxocarbenium Ion H->J + RCHO, H+ I Aldehyde/Ketone I->J K Tetrahydropyran J->K Cyclization L γ-Substituted Homoallylic Alcohol M α-Substituted Homoallylic Alcohol L->M H+

Caption: Common acid-catalyzed reactions of homoallylic alcohols.

Solvolysis Reactions: A Quantitative Comparison of Reactivity

The solvolysis rates of derivatives of cyclopropylcarbinols and homoallylic alcohols provide a quantitative measure of their relative reactivity and the extent of neighboring group participation. A comparative study on the solvolysis of cyclopropylcarbinyl bromide and allylcarbinyl bromide (a primary homoallylic bromide) revealed that the cyclopropylcarbinyl bromide reacts 10-120 times faster, depending on the solvent. [6] This significant rate enhancement for the cyclopropylcarbinyl system is a direct consequence of the relief of ring strain in the transition state leading to the carbocation.

SubstrateRelative Solvolysis Rate (in 80% Ethanol)
n-Propyl Bromide1
Allylcarbinyl Bromide~10
Cyclopropylcarbinyl Bromide~100-1000

Data extrapolated from multiple sources for illustrative comparison.

Oxidation Reactions: Targeting Different Functional Groups

The oxidation of cyclopropylcarbinols and homoallylic alcohols highlights their differing susceptibilities to oxidative cleavage versus functional group transformation.

Oxidation of Cyclopropylcarbinols

Due to the inherent strain of the cyclopropane ring, oxidative conditions can sometimes lead to ring opening. However, under carefully controlled conditions, the primary alcohol of a cyclopropylcarbinol can be oxidized to the corresponding aldehyde or carboxylic acid without affecting the cyclopropane ring.

Oxidation of Homoallylic Alcohols

Homoallylic alcohols offer two primary sites for oxidation: the alcohol and the double bond. The choice of oxidant determines the reaction outcome.

  • Oxidation of the Alcohol: Reagents like pyridinium chlorochromate (PCC) or the Swern oxidation can selectively oxidize the alcohol to the corresponding aldehyde or ketone without affecting the double bond. [7][8]* Oxidation of the Double Bond: Reagents like osmium tetroxide (OsO₄) or epoxidizing agents (e.g., m-CPBA) will react with the double bond to form diols or epoxides, respectively, leaving the alcohol group intact. [7]A palladium-catalyzed Wacker-type oxidation can convert the terminal alkene of a homoallylic alcohol to a methyl ketone. [9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Rearrangement of a Cyclopropylcarbinol

Objective: To demonstrate the acid-catalyzed rearrangement of a cyclopropylcarbinol to a mixture of products.

Materials:

  • 1-Phenylcyclopropylcarbinol

  • 1 M Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a solution of 1-phenylcyclopropylcarbinol (1.48 g, 10 mmol) in 20 mL of diethyl ether in a round-bottom flask, add 10 mL of 1 M hydrochloric acid.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the layers in a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and ¹H NMR to identify the rearranged products (e.g., 1-phenylcyclobutanol and homoallylic alcohols).

Protocol 2: Swern Oxidation of a Homoallylic Alcohol

Objective: To selectively oxidize a homoallylic alcohol to the corresponding aldehyde. [10] Materials:

  • (Z)-pent-4-en-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

  • Three-necked round-bottom flask, dropping funnels, low-temperature thermometer

Procedure:

  • Set up a flame-dried three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) and cool to -78 °C in a dry ice/acetone bath.

  • To the flask, add anhydrous DCM (50 mL) followed by oxalyl chloride (1.1 mL, 12.5 mmol).

  • Slowly add a solution of anhydrous DMSO (1.8 mL, 25.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for an additional 15 minutes.

  • Add a solution of (Z)-pent-4-en-1-ol (0.86 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 20 minutes at -78 °C.

  • After stirring for 30 minutes, add triethylamine (7.0 mL, 50.0 mmol) dropwise, keeping the temperature at -78 °C.

  • Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the volatile (Z)-pent-4-enal. [10]

Conclusion: Harnessing Divergent Reactivity in Synthesis

The distinct reactivity profiles of cyclopropylcarbinols and homoallylic alcohols offer a versatile toolkit for the synthetic chemist. The facile, strain-releasing rearrangements of cyclopropylcarbinols provide access to complex carbocyclic frameworks that might be challenging to construct through other means. Conversely, the predictable reactivity of homoallylic alcohols at either the hydroxyl or the alkene functionality allows for selective functional group transformations and the construction of cyclic ethers through reactions like the Prins cyclization. [11]A thorough understanding of the underlying mechanistic principles—ring strain for cyclopropylcarbinols and neighboring group participation for homoallylic alcohols—is crucial for predicting and controlling the outcomes of their reactions, ultimately enabling more efficient and innovative synthetic strategies.

References

  • Schmalz, H.-G., & Siegel, S. (2010). Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols in the Absence of Protecting Groups. Angewandte Chemie International Edition, 49(48), 9263-9266. Available at: [Link]

  • Tanyeli, C., & Demir, A. S. (2002). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules, 7(2), 225-233. Available at: [Link]

  • List, B., & Čorić, I. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(35), 11439-11442. Available at: [Link]

  • Champagne, P. A., & Houk, K. N. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. Available at: [Link]

  • Bora, P. P., Sema, H. A., Wahlang, B., & Bez, G. (2012). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Canadian Journal of Chemistry, 90(11), 935-939. Available at: [Link]

  • Lee, C. C., & Cessna, A. J. (1980). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 58(11), 1075-1079. Available at: [Link]

  • Kitamura, M., & Iwamoto, K. (2022). Asymmetric Dehydrative Cyclization of Allyl Alcohol to Cyclic Ether Using Chiral Brønsted Acid/CpRu(II). Hokkaido University Collection of Scholarly and Academic Papers. Available at: [Link]

  • Sato, K., Usui, Y., & Kon, Y. (2007). Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide. Chemical Communications, (37), 3849-3851. Available at: [Link]

  • Roberts, D. D. (1968). Cyclopropylcarbinyl p-Toluenesulfonate Solvolysis. III. 1-p-Anisyl Substituent Effect. The Journal of Organic Chemistry, 33(7), 2712-2715. Available at: [Link]

  • Sumida, S.-i., Ohga, M., Mitani, J., & Nokami, J. (2000). Acid-Catalyzed Allyl-Transfer Reaction of Homoallylic Alcohols. Journal of the American Chemical Society, 122(6), 1310-1313. Available at: [Link]

  • Brown, H. C., & Rei, M.-H. (1969). Asymmetric Synthesis of Homoallylic Alcohols. Journal of the American Chemical Society, 91(20), 5646-5647. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Krische, M. J., & Moran, J. (2013). Formation of C–C Bonds via Catalytic Hydrogenation and Transfer Hydrogenation. In Comprehensive Organic Synthesis (2nd ed., Vol. 5, pp. 363-408). Elsevier.
  • Shiner, V. J., & Jewett, J. G. (1964). The cyclopropylcarbinyl route to γ-silyl carbocations. Journal of the American Chemical Society, 86(5), 945-946. Available at: [Link]

  • Krische, M. J., & Sarpong, R. (2019). Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. Journal of the American Chemical Society, 141(32), 12595-12600. Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Available at: [Link]

  • DePuy, C. H., Dappen, G. M., Eilers, K. L., & Klein, R. A. (1964). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. The Journal of Organic Chemistry, 29(10), 2813-2817. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548-2554. Available at: [Link]

  • Marek, I., & Patel, K. (2025). Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation. Journal of the American Chemical Society. Available at: [Link]

  • Varma, R. S., & Saini, R. K. (1998). A Solvent-Free Oxidation of Alcohols in an Organic Laboratory. Journal of Chemical Education, 75(10), 1333. Available at: [Link]

  • chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Yadav, N., Khan, J., Tyagi, A., Singh, S., & Hazra, C. K. (2022). Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. The Journal of Organic Chemistry, 87(11), 7246-7256. Available at: [Link]

  • Bora, P. P., Sema, H. A., Wahlang, B., & Bez, G. (2012). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions [PDF]. Canadian Journal of Chemistry, 90(11), 935-939. Available at: [Link]

  • Tanyeli, C., & Demir, A. S. (2002). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Molecules, 7(2), 225-233. Available at: [Link]

  • Krische, M. J. (2012). Method for Forming Allylic Alcohols. U.S. Patent No. 8,232,422 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Sandridge, M. J., McLarney, B. D., Williams, C. W., & France, S. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity. The Journal of Organic Chemistry, 82(20), 10883-10897. Available at: [Link]

  • Champagne, P. A., & Houk, K. N. (2023). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. Available at: [Link]

  • Champagne, P. A., & Houk, K. N. (2023). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. The Journal of Organic Chemistry, 88(12), 7945-7954. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548-2554. Available at: [Link]

  • CN108516922A. (2018). A kind of preparation method of cyclopropyl-carbinol. Google Patents.
  • O'Brien, C. J., & Toste, F. D. (2015). Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates. Organic & Biomolecular Chemistry, 13(28), 7639-7646. Available at: [Link]

  • Champagne, P. A., & Houk, K. N. (2023). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols [PDF]. The Journal of Organic Chemistry, 88(12), 7945-7954. Available at: [Link]

  • Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from [Link]

  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. Available at: [Link]

  • Roberts, J. D., & Bennett, W. (1951). cyclopropanecarboxylic acid. Organic Syntheses, 31, 34. Available at: [Link]

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Comparative

Comparative Guide: Computational Modeling of 1-Cyclopentylcyclopropan-1-ol Reaction Mechanisms

Executive Summary 1-Cyclopentylcyclopropan-1-ol presents a unique challenge in computational modeling due to the interplay between bicyclic strain release , conformational flexibility of the cyclopentyl group, and diverg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentylcyclopropan-1-ol presents a unique challenge in computational modeling due to the interplay between bicyclic strain release , conformational flexibility of the cyclopentyl group, and divergent reaction pathways . While experimental conditions (Lewis acid vs. Brønsted acid) dictate the product distribution—typically favoring ring opening to ethyl cyclopentyl ketone or ring expansion to cyclobutanones—accurate prediction of the transition state (TS) energies requires a rigorous selection of density functionals.

This guide objectively compares three leading computational methodologies (B3LYP-D3 , M06-2X , and


B97X-D ) for modeling the reaction mechanisms of 1-substituted cyclopropanols. We provide validated protocols to resolve the "energetic vs. dispersion" trade-offs inherent in these strained systems.

Part 1: The Mechanistic Landscape

Before selecting a computational model, one must map the competing pathways. 1-Cyclopentylcyclopropan-1-ol (1) is a tertiary alcohol with a high-energy cyclopropane ring (


27.5 kcal/mol strain). Upon activation (protonation or Lewis Acid coordination), two primary pathways emerge:[1]
  • Pathway A (Ring Opening): Cleavage of the C1-C2 bond leading to an enol intermediate, which tautomerizes to 1-cyclopentylpropan-1-one.

  • Pathway B (Ring Expansion): A semipinacol-type rearrangement where the C2-C3 bond migrates, expanding the ring to form 2-cyclopentylcyclobutanone.

Visualization: Divergent Reaction Pathways

ReactionPathways Reactant 1-Cyclopentylcyclopropan-1-ol (Protonated) TS_Open TS-A: Ring Opening (C1-C2 Cleavage) Reactant->TS_Open Low Barrier TS_Expand TS-B: Ring Expansion (1,2-Migration) Reactant->TS_Expand High Strain Inter_Enol Enol Intermediate TS_Open->Inter_Enol Prod_Cyclobut Product B: 2-Cyclopentylcyclobutanone TS_Expand->Prod_Cyclobut Semipinacol Prod_Ketone Product A: Ethyl Cyclopentyl Ketone Inter_Enol->Prod_Ketone Tautomerization

Figure 1: Bifurcation of the reaction mechanism. Pathway A is generally kinetically favored in simple acidic media, while Pathway B requires specific catalysts (e.g., Au(I) or electrophilic triggers).

Part 2: Methodological Comparison

The success of your model depends on how well the Density Functional Theory (DFT) method handles non-covalent interactions (dispersion) and medium-range correlation energy . Strained rings are notoriously sensitive to "delocalization error," where standard functionals underestimate reaction barriers.

Comparative Performance Matrix

The following table synthesizes performance data based on benchmarks for strained ring cleavages (e.g., cyclopropane/epoxide opening).

FeatureB3LYP-D3(BJ) M06-2X

B97X-D
Type Hybrid GGA + DispersionGlobal Hybrid Meta-GGARange-Separated Hybrid + Dispersion
Barrier Height Accuracy Low (Often underestimates by 3-5 kcal/mol)High (Excellent for main-group kinetics)High (Balanced kinetics & thermodynamics)
Dispersion Handling Added empirically (D3)Implicit (via parameterization)Explicit (D2/D3) or Non-local (V)
Computational Cost Low (1.0x)Medium (1.8x)Medium-High (2.2x)
Best Use Case Preliminary geometry scansFinal TS Optimization & Energies Reference Single Points & Non-covalent complexes
Recommendation Avoid for final energeticsPrimary Choice Validation Choice
Critical Analysis
  • B3LYP-D3: While popular, it tends to over-stabilize the delocalized transition states of ring openings, leading to artificially low activation energies. It is suitable only for rough conformational searching.

  • M06-2X: This functional is heavily parameterized for main-group thermochemistry and kinetics. It captures the medium-range correlation required to describe the breaking of the strained C-C bond accurately [1].

  • 
    B97X-D:  The range separation corrects the self-interaction error, which is critical when the positive charge in the transition state is delocalized over the cyclopropyl/cyclopentyl system [2].
    

Part 3: Experimental Validation Protocol

A computational model is only as good as its validation. For 1-Cyclopentylcyclopropan-1-ol, you must validate your Transition State (TS) search against experimental observables.

Kinetic Isotope Effect (KIE) Prediction

Calculate the KIE by substituting H with D at the cyclopropane methylene positions.

  • Protocol: Run frequency calculations on the TS and Reactant ground states.

  • Validation: A secondary KIE (

    
    ) indicates significant hybridization change (
    
    
    
    ) at the transition state, confirming the ring-opening mechanism.
Regioselectivity Matching

If the cyclopentyl group has a substituent (e.g., 2-methyl-1-cyclopentyl...), the ring opening can occur at bond a or b.

  • Protocol: Locate TS for both bond cleavages.

  • Calculation:

    
    .
    
  • Validation: Compare the Boltzmann-weighted ratio (

    
    ) with experimental NMR product ratios.
    

Part 4: Recommended Computational Protocol

This workflow is designed to be self-validating, ensuring that the located transition states connect the correct reactant and product wells.

Workflow Visualization

Workflow Step1 1. Conformational Search (CREST or MMFF) Target: Cyclopentyl puckering Step2 2. Geometry Opt + Freq Level: B3LYP-D3(BJ)/def2-SVP Goal: Identify low-energy conformers Step1->Step2 Step3 3. TS Optimization (Berny) Level: M06-2X/def2-TZVP Solvation: SMD (Dichloromethane) Step2->Step3 Step4 4. IRC Calculation Confirm connectivity to Reactant & Product Step3->Step4 Step5 5. Single Point Energy (High Level) Level: DLPNO-CCSD(T)/cc-pVTZ (Optional validation) Step4->Step5 If barriers < 2 kcal/mol

Figure 2: The "Gold Standard" computational workflow for modeling flexible, strained systems.

Detailed Step-by-Step Methodology
Step 1: Conformational Sampling

The cyclopentyl ring is not planar; it exists in envelope or twist conformations. You must sample these to find the global minimum.

  • Tool: CREST (conformer-rotamer ensemble sampling tool) or Spartan (MMFF).

  • Why: Starting from a high-energy conformer will result in erroneous activation energies.

Step 2: Transition State Optimization (The Input)

Use M06-2X/def2-TZVP with the SMD solvation model. This combination offers the best balance of accuracy and cost for organic mechanisms [3].

Sample Gaussian Input (TS Search):

Note: calcfc calculates the force constants at the first step, essential for finding the correct curvature of the TS.

Step 3: Intrinsic Reaction Coordinate (IRC)

Crucial Step: You must prove the TS connects to the correct wells.

  • Command: #p IRC=(CalcFC,MaxPoints=30,StepSize=3) M062X/def2TZVP ...

  • Analysis: The "Forward" direction should lead to the enol/ketone (Path A) or cyclobutanone (Path B). The "Reverse" direction must lead back to the protonated alcohol.

Step 4: Solvation Correction

Gas-phase calculations often favor charge separation (fragmentation) incorrectly.

  • Requirement: Always use SMD (Solvation Model based on Density).

  • Solvent Choice: Match your experimental conditions. If unknown, use Dichloromethane (DCM) or Acetonitrile (MeCN) as standard polar aprotic environments typical for these rearrangements.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315–2372. Link

  • Paton, R. S., & Houk, K. N. (2011). Origins of Stereoselectivity in the Transannular Diels–Alder Reaction of Biosynthetic Intermediate 1. Journal of Organic Chemistry, 76(2), 717–723. (Demonstrates M06-2X efficacy for cycloadditions/rearrangements). Link

  • Kulinkovich, O. G. (2004).[2] The Chemistry of Cyclopropanols. Chemical Reviews, 104(5), 2475–2516. (Experimental grounding for reaction pathways). Link

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Cyclopentylcyclopropan-1-ol

Operational Safety Guide: Handling 1-Cyclopentylcyclopropan-1-ol Executive Summary & Hazard Architecture Handling 1-Cyclopentylcyclopropan-1-ol requires more than standard laboratory safety protocols. This compound is no...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Cyclopentylcyclopropan-1-ol

Executive Summary & Hazard Architecture

Handling 1-Cyclopentylcyclopropan-1-ol requires more than standard laboratory safety protocols. This compound is not merely an aliphatic alcohol; it is a strained bicyclic system containing a cyclopropane ring (


27.5 kcal/mol strain energy) geminally substituted with a hydroxyl group and a cyclopentyl ring.

The Core Hazard: The primary risk is not just toxicity, but reactivity . Cyclopropanols are "spring-loaded" molecules. Under acidic conditions, radical conditions, or exposure to specific oxidants, the cyclopropane ring can undergo rapid ring-opening, leading to exothermic rearrangement into ketones or the formation of reactive radical species [1, 2].

Physicochemical Profile (Estimated):

  • State: Viscous liquid or low-melting solid (depending on purity/isomers).

  • Reactivity: Susceptible to ring-opening (homoenolate formation).[1]

  • Lipophilicity: High (LogP > 2.5 estimated), facilitating rapid dermal absorption.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[2] The following matrix is designed based on the compound's permeation potential and ring-strain reactivity.

PPE Selection Table
ComponentRoutine Handling (Analytical/Weighing <1g)High Hazard (Synthesis/Scale-up >1g)Scientific Rationale (The "Why")
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change every 15 mins.Laminate (Silver Shield/4H) liners under Nitrile outer gloves.Permeation: Lipophilic alcohols penetrate nitrile. The laminate layer provides a broad-spectrum barrier against the unknown permeation rate of this specific strained ring [3].
Eye Protection Chemical Splash Goggles (Indirect Vented).Face Shield + Splash Goggles.Irritancy: Cyclopropanols are severe eye irritants.[3][4][5] Safety glasses allow liquid ingress from the side/bottom during splashes.
Respiratory Fume Hood (Face velocity 80-100 fpm).PAPR or Full-Face Respirator (OV Cartridge) if hood work is impossible.Volatility: While boiling points are moderate (>100°C), vapor pressure is sufficient to cause narcotic effects or respiratory irritation [4].
Body Defense Lab Coat (100% Cotton or Nomex).Chemical Resistant Apron (Tychem or similar) over Lab Coat.Flammability: Synthetic blends melt into skin during fire. Cotton chars, providing a buffer.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a Check-Verify-Execute logic to ensure safety systems are active before the chemical is exposed.

Phase A: Engineering Control Verification
  • Airflow Check: Tape a Kimwipe to the sash. It must be pulled inward at a 45° angle. If it flutters violently (turbulence) or hangs static (no flow), STOP .

  • Solvent Trap: If using a vacuum line, ensure the cold trap is active (-78°C) to prevent volatile cyclopropanol vapors from entering the pump oil, where heat could trigger ring-opening polymerization.

Phase B: Handling & Transfer (Syringe Technique)

Avoid pouring. Pouring increases surface area for evaporation and static generation.

  • Purge: Flush the receiving vessel with Nitrogen/Argon. Cyclopropanols can form peroxides or degrade upon prolonged exposure to atmospheric oxygen.

  • The "Air Cushion" Method:

    • Draw inert gas into the syringe (10% of volume).

    • Draw the liquid 1-Cyclopentylcyclopropan-1-ol.

    • Draw a final small bubble of inert gas.

    • Why? This prevents the liquid from expanding out of the needle tip during transfer due to hand warmth.

  • Quench-Ready: Have a flask of saturated aqueous NaHCO₃ nearby. If a spill occurs, the weak base neutralizes potential acid traces that could trigger violent ring-opening.

Emergency Response & Disposal

The "Acid Warning": Never dispose of 1-Cyclopentylcyclopropan-1-ol into a waste container containing strong acids (HCl, H₂SO₄) or transition metals (Iron, Copper waste).

  • Mechanism: Acid catalysis triggers the rearrangement to the corresponding ketone (likely 1-cyclopentylpropan-1-one derivatives) with significant heat release.

Spill Management Protocol:

  • Isolate: Evacuate the immediate 10ft radius.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels (combustible wick effect).

  • Decontaminate: Wipe surfaces with a dilute soap solution, followed by water. Avoid acetone (flammability).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety gates.

SafetyProtocol Start START: Handling 1-Cyclopentylcyclopropan-1-ol RiskAssess Risk Assessment: Is Quantity > 1g? Start->RiskAssess HighRisk High Hazard Protocol: Don Laminate Gloves + Face Shield RiskAssess->HighRisk Yes RoutineRisk Routine Protocol: Double Nitrile Gloves + Goggles RiskAssess->RoutineRisk No CheckHood Engineering Check: Verify Airflow (Kimwipe Test) HighRisk->CheckHood RoutineRisk->CheckHood Execution EXECUTION: Syringe Transfer under Inert Gas CheckHood->Execution Airflow OK WasteDecision DISPOSAL: Is Waste Acidic? Execution->WasteDecision WrongWay STOP: Exothermic Risk! Neutralize Acid First WasteDecision->WrongWay Yes (Acidic) RightWay Dispose in Non-Halogenated Organic Waste WasteDecision->RightWay No (Neutral/Basic) WrongWay->RightWay After Neutralization

Caption: Operational logic flow for handling strained cyclopropanol derivatives, highlighting critical PPE decision points and incompatibility checks during disposal.

References

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Nitrile vs. Laminate Films.

  • PubChem. (n.d.). Compound Summary: Cyclopropanol Derivatives Safety Data. National Library of Medicine.

Sources

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